Fosravuconazole
Description
Fosravuconazole is under investigation in clinical trial NCT03378661 (BENDITA BEnznidazole New Doses Improved Treatment and Associations).
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N5O5PS/c1-15(22-29-21(10-37-22)17-4-2-16(9-26)3-5-17)23(11-30-13-27-12-28-30,34-14-35-36(31,32)33)19-7-6-18(24)8-20(19)25/h2-8,10,12-13,15H,11,14H2,1H3,(H2,31,32,33)/t15-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTNEMZCCLUTNX-NPMXOYFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N5O5PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188627 | |
| Record name | Fosravuconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351227-64-0 | |
| Record name | 4-[2-[(1R,2R)-2-(2,4-Difluorophenyl)-1-methyl-2-[(phosphonooxy)methoxy]-3-(1H-1,2,4-triazol-1-yl)propyl]-4-thiazolyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351227-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fosravuconazole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351227640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fosravuconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15204 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fosravuconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FOSRAVUCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4Q6O5430L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Fosravuconazole on Fungal Cells
For Researchers, Scientists, and Drug Development Professionals
November 20, 2025
Executive Summary
Fosravuconazole is a second-generation triazole antifungal agent that, after conversion to its active form, ravuconazole, potently disrupts the integrity of the fungal cell. Contrary to a potential misconception, its primary target is not the fungal cell wall but rather the cell membrane. Ravuconazole specifically inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. This inhibition leads to a depletion of ergosterol, an essential component for maintaining the structure and function of the fungal cell membrane. The resulting membrane stress has significant downstream consequences, including indirect but profound effects on the cell wall. These secondary effects involve a compensatory upregulation of chitin synthesis and disorganization of other cell wall components, ultimately contributing to the overall antifungal activity. This guide provides a detailed examination of this mechanism, quantitative data on its efficacy, and the experimental protocols used to elucidate its action.
Introduction to this compound
This compound is a water-soluble phosphonooxymethyl prodrug of ravuconazole, designed to improve the bioavailability of the active compound.[1] Developed for the treatment of various fungal infections, it is particularly noted for its efficacy against onychomycosis.[2] As a triazole antifungal, its mechanism is rooted in the disruption of sterol synthesis, a pathway vital for fungal survival but absent in mammals in the same form, providing a degree of selective toxicity.[1]
Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The principal antifungal activity of this compound, through its active metabolite ravuconazole, is the inhibition of lanosterol 14α-demethylase (CYP51).[1][3] This enzyme is a key component of the ergosterol biosynthesis pathway, which is crucial for the integrity of the fungal cell membrane.[4]
Ergosterol Biosynthesis Pathway and its Inhibition by Ravuconazole:
-
Lanosterol to Ergosterol Conversion: In fungi, lanosterol is converted to ergosterol through a series of enzymatic steps. Lanosterol 14α-demethylase catalyzes the oxidative removal of the 14α-methyl group from lanosterol.[5] This is a vital step in the formation of mature ergosterol.
-
Ravuconazole's Role: Ravuconazole, with its triazole ring, binds to the heme iron cofactor in the active site of lanosterol 14α-demethylase.[6] This binding competitively inhibits the enzyme, preventing the demethylation of lanosterol.
-
Consequences of Inhibition: The inhibition of this enzyme leads to two major cellular events:
-
Depletion of Ergosterol: The lack of ergosterol compromises the fluidity, permeability, and structural integrity of the fungal cell membrane.[4][7]
-
Accumulation of Toxic Sterols: The cell accumulates 14α-methylated sterol precursors, such as lanosterol, which are toxic to the cell and further disrupt membrane function.[3]
-
The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by ravuconazole.
// Nodes Squalene [label="Squalene", fillcolor="#F1F3F4", fontcolor="#202124"]; Lanosterol [label="Lanosterol", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediates [label="14-demethylated\nintermediates", fillcolor="#F1F3F4", fontcolor="#202124"]; Ergosterol [label="Ergosterol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Membrane [label="Functional Cell\nMembrane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ravuconazole [label="Ravuconazole\n(active form of this compound)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CYP51 [label="Lanosterol 14α-demethylase\n(CYP51)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; ToxicSterols [label="Accumulation of\ntoxic 14α-methylated\nsterols", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=parallelogram];
// Edges Squalene -> Lanosterol [label="...multiple steps..."]; Lanosterol -> CYP51 [arrowhead=none]; CYP51 -> Intermediates [label="demethylation"]; Intermediates -> Ergosterol [label="...multiple steps..."]; Ergosterol -> Membrane; Ravuconazole -> CYP51 [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; CYP51 -> ToxicSterols [style=dashed, arrowhead=open, color="#EA4335"];
// Invisible nodes for alignment inv1 [style=invis, shape=point, width=0]; Lanosterol -> inv1 [style=invis]; inv1 -> ToxicSterols [style=invis];
}
Caption: Ergosterol biosynthesis pathway and inhibition by ravuconazole.Indirect Effects on the Fungal Cell Wall
While the primary target of ravuconazole is the cell membrane, its disruption triggers a cellular stress response that significantly impacts the structure and synthesis of the fungal cell wall. The cell wall and cell membrane are functionally and structurally linked, and stress in one often leads to compensatory changes in the other.
Key Indirect Effects:
-
Increased Chitin Synthesis: As a response to the compromised integrity of the cell membrane, fungal cells often upregulate the synthesis of chitin, a key structural polysaccharide in the cell wall. This is a compensatory mechanism to reinforce the cell wall and prevent osmotic lysis. Studies have shown that azole antifungals can induce changes in the amount of chitin in the cell wall, a response previously thought to be specific to echinocandins.
-
Disorganization of Cell Wall Carbohydrates: The inhibition of lanosterol 14α-demethylase has been shown to trigger an excessive and disorganized synthesis of cell wall carbohydrates, leading to the formation of patches of chitin and β-glucan. This aberrant deposition of cell wall material can contribute to the fungicidal effect of the drug.
-
Activation of Cell Wall Integrity (CWI) Pathway: The stress induced by membrane disruption activates signaling cascades such as the Cell Wall Integrity (CWI) pathway. This pathway regulates cell wall remodeling in response to environmental insults. While intended to be a survival mechanism, the chronic activation and subsequent disorganization of cell wall synthesis can be detrimental to the fungus.
The following diagram illustrates the logical relationship between the primary action of ravuconazole and its indirect effects on the fungal cell wall.
// Nodes this compound [label="this compound\n(Prodrug)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ravuconazole [label="Ravuconazole\n(Active Drug)", fillcolor="#FBBC05", fontcolor="#202124"]; Inhibition [label="Inhibition of\nLanosterol 14α-demethylase\n(CYP51)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ErgosterolDepletion [label="Ergosterol Depletion &\nAccumulation of Toxic Sterols", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MembraneStress [label="Cell Membrane Stress\n(Primary Effect)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CWI_Activation [label="Activation of Cell Wall\nIntegrity (CWI) Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; ChitinUpregulation [label="Increased Chitin Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Disorganization [label="Disorganized Cell Wall\nCarbohydrate Deposition", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellWallDefects [label="Cell Wall Defects\n(Indirect Effect)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellDeath [label="Fungal Cell Death", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges this compound -> Ravuconazole [label="Metabolic\nConversion"]; Ravuconazole -> Inhibition; Inhibition -> ErgosterolDepletion; ErgosterolDepletion -> MembraneStress; MembraneStress -> CWI_Activation; CWI_Activation -> ChitinUpregulation; CWI_Activation -> Disorganization; ChitinUpregulation -> CellWallDefects; Disorganization -> CellWallDefects; MembraneStress -> CellDeath; CellWallDefects -> CellDeath;
}
Caption: Workflow of this compound's indirect effects on the fungal cell wall.Quantitative Data on Antifungal Activity
The in vitro activity of ravuconazole has been evaluated against a broad spectrum of fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Table 1: In Vitro Activity of Ravuconazole against Candida Species
| Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
|---|---|---|---|---|---|
| Candida albicans | 6,970 | ≤0.008 - >8 | 0.015 | 0.03 | |
| Candida glabrata | 6,970 | ≤0.008 - >8 | 0.25 | 1 | |
| Candida parapsilosis | 6,970 | ≤0.008 - >8 | 0.03 | 0.12 | |
| Candida tropicalis | 6,970 | ≤0.008 - >8 | 0.03 | 0.12 |
| Candida krusei | 6,970 | ≤0.008 - >8 | 0.12 | 0.25 | |
Table 2: In Vitro Activity of Ravuconazole against Filamentous Fungi
| Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
|---|---|---|---|---|---|
| Aspergillus fumigatus | 114 | 0.25 - 4 | 0.5 | 0.5 | |
| Aspergillus flavus | 13 | 0.5 - 1 | 0.5 | 1 | |
| Aspergillus niger | 22 | 0.5 - 4 | 1 | 2 | |
| Aspergillus terreus | 8 | 0.25 - 1 | 0.5 | 1 | |
| Trichophyton rubrum | 37 | 0.002 - ≥128 | 0.530 (GM) | - |
| Trichophyton indotineae | 37 | 0.002 - ≥128 | 0.530 (GM) | - | |
GM = Geometric Mean
Experimental Protocols
In Vitro Lanosterol 14α-Demethylase (CYP51) Inhibition Assay
This protocol describes a method to determine the IC₅₀ (half-maximal inhibitory concentration) of a compound against recombinant fungal CYP51.
Materials:
-
Recombinant fungal CYP51 enzyme
-
Cytochrome P450 reductase (CPR)
-
NADPH
-
Lanosterol (substrate)
-
Test compound (Ravuconazole)
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.1, with 25% glycerol)
-
HPLC system with a UV detector
Procedure:
-
Enzyme Reconstitution: Prepare a reaction mixture containing the recombinant CYP51 and CPR in the reaction buffer. The typical molar ratio is 1:2 (CYP51:CPR).
-
Inhibitor Preparation: Prepare serial dilutions of ravuconazole in a suitable solvent (e.g., DMSO).
-
Reaction Initiation: In a microplate or microcentrifuge tubes, combine the reconstituted enzyme mixture, lanosterol substrate (e.g., 50 µM final concentration), and varying concentrations of ravuconazole. The final concentration of CYP51 is typically around 0.5 µM.
-
Start the Reaction: Initiate the demethylase reaction by adding NADPH to a final concentration of 100 µM.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solvent, such as ethyl acetate.
-
Product Extraction: Extract the sterols from the reaction mixture using the organic solvent.
-
Analysis: Evaporate the solvent, redissolve the residue in a suitable mobile phase, and analyze the products by reverse-phase HPLC. The conversion of lanosterol to its demethylated product is monitored by UV absorbance.
-
IC₅₀ Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is the concentration of the inhibitor that causes a 50% reduction in the enzymatic activity.
Broth Microdilution Method for MIC Determination (based on CLSI M27-A3)
This protocol outlines the standardized method for determining the MIC of antifungal agents against yeasts.
Materials:
-
Fungal isolate
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Antifungal agent (Ravuconazole)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Culture the fungal isolate on Sabouraud dextrose agar. Prepare a suspension of the fungal cells in sterile saline, and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
Antifungal Dilution: Prepare serial twofold dilutions of ravuconazole in RPMI-1640 medium in the wells of a 96-well microtiter plate.
-
Inoculation: Inoculate each well containing the antifungal dilutions with the prepared fungal suspension. Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. The reading can be done visually or with a spectrophotometer.
The following diagram shows the experimental workflow for MIC determination.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PrepInoculum [label="Prepare Fungal Inoculum\n(0.5 McFarland)", fillcolor="#FBBC05", fontcolor="#202124"]; PrepPlates [label="Prepare Serial Dilutions of\nthis compound in Microplate", fillcolor="#FBBC05", fontcolor="#202124"]; Inoculate [label="Inoculate Microplate Wells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate at 35°C\nfor 24-48 hours", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReadResults [label="Read Results Visually or\nwith Spectrophotometer", fillcolor="#34A853", fontcolor="#FFFFFF"]; DetermineMIC [label="Determine MIC\n(Lowest concentration with\nsignificant growth inhibition)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> PrepInoculum; Start -> PrepPlates; PrepInoculum -> Inoculate; PrepPlates -> Inoculate; Inoculate -> Incubate; Incubate -> ReadResults; ReadResults -> DetermineMIC; DetermineMIC -> End; }
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.Staining for Fungal Cell Wall Components
Calcofluor White Staining for Chitin:
-
Sample Preparation: Place a drop of the fungal culture or specimen on a clean microscope slide.
-
Staining: Add one drop of Calcofluor White stain and one drop of 10% potassium hydroxide (to clear cellular debris).[3]
-
Incubation: Cover with a coverslip and let it stand for 1-2 minutes.[3]
-
Visualization: Observe under a fluorescence microscope with a UV filter. Chitin in the fungal cell walls will fluoresce bright blue-white.[3]
Aniline Blue Staining for β-1,3-Glucan:
-
Sample Preparation: Fungal hyphae are grown in a suitable medium and then washed.
-
Staining: Resuspend the hyphae in a solution containing aniline blue (e.g., 0.1 mg/mL).
-
Incubation: Incubate for a short period (e.g., 5-10 minutes).
-
Visualization: Observe under a fluorescence microscope. β-1,3-glucan will fluoresce, and the intensity can be quantified to assess changes in its content.
Conclusion
This compound, through its active form ravuconazole, employs a potent and specific mechanism of action against fungal pathogens. Its primary target is lanosterol 14α-demethylase, leading to the disruption of ergosterol biosynthesis and compromised cell membrane integrity. This primary insult triggers a cascade of secondary effects, most notably the disorganization and altered synthesis of the fungal cell wall. This dual impact on both the cell membrane and, indirectly, the cell wall underscores its efficacy as an antifungal agent. A thorough understanding of this multifaceted mechanism is crucial for the continued development and strategic use of this compound and other azole antifungals in combating fungal diseases.
References
- 1. Isavuconazole and voriconazole inhibition of sterol 14α-demethylases (CYP51) from Aspergillus fumigatus and Homo sapiens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [iro.uiowa.edu]
- 3. researchgate.net [researchgate.net]
- 4. Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Activity of Isavuconazole and Other Mould-Active Azoles against Aspergillus fumigatus with and without CYP51 Alterations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Activity of Fosravuconazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosravuconazole is a novel, water-soluble triazole antifungal agent. It functions as a prodrug, designed to enhance the bioavailability of its active metabolite, Ravuconazole.[1][2][3] Approved in Japan for the treatment of onychomycosis, this compound is also under investigation for other fungal infections, including eumycetoma.[2][4] This guide provides a detailed overview of its chemical structure, synthesis, mechanism of action, and relevant technical data for research and development professionals.
Chemical Structure and Properties
This compound is chemically designated as [(2R,3R)-3-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate.[2] The molecule possesses two defined stereocenters at the 2R and 3R positions. The presence of a phosphate ester group significantly improves its aqueous solubility compared to the active drug, Ravuconazole.[5]
Below is a 2D representation of the chemical structure of this compound:
Table 1: Chemical Identifiers and Properties of this compound
| Identifier | Value |
| IUPAC Name | [(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate[2] |
| Molecular Formula | C₂₃H₂₀F₂N₅O₅PS[2] |
| Molecular Weight | 547.47 g·mol⁻¹[2] |
| CAS Number | 351227-64-0 |
| SMILES | C--INVALID-LINK----INVALID-LINK--(OCOP(=O)(O)O)c1ccc(F)cc1F[2] |
| InChI Key | SYTNEMZCCLUTNX-NPMXOYFQSA-N[2] |
Synthesis Overview
This compound is synthesized from its active form, Ravuconazole. The key transformation involves the introduction of a phosphonooxymethyl ether group at the tertiary alcohol of Ravuconazole. A general synthetic approach is as follows:
-
O-Alkylation of Ravuconazole : Ravuconazole is reacted with a suitable chloromethylphosphate derivative, such as di-tert-butyl chloromethylphosphate, in the presence of a base. This step introduces the protected phosphate ester group.
-
Deprotection : The tert-butyl protecting groups on the phosphate ester are subsequently removed, typically under acidic conditions using an acid like trifluoroacetic acid (TFA).
-
Salt Formation : The resulting free acid form of this compound can then be converted to a more stable and soluble salt, such as the L-lysine ethanolate salt, for pharmaceutical formulation.[5]
Mechanism of Action
This compound itself is biologically inactive. Following oral administration, it is rapidly and extensively metabolized by phosphatases in the body to yield the active antifungal agent, Ravuconazole.[1][3][4] Ravuconazole exerts its antifungal effect through the inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway.
The mechanism proceeds as follows:
-
Prodrug Conversion : this compound is hydrolyzed to Ravuconazole.
-
Enzyme Inhibition : Ravuconazole targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][3][6][7]
-
Disruption of Ergosterol Synthesis : This enzymatic inhibition blocks the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[1]
-
Cell Membrane Disruption : The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and cell death.[1][3]
Quantitative Data
In Vitro Antifungal Activity of Ravuconazole
The in vitro efficacy of the active metabolite, Ravuconazole, has been evaluated against a broad range of fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data.
Table 2: In Vitro Activity of Ravuconazole against Candida Species
| Fungal Species | MIC₉₀ (μg/mL) |
| Candida albicans | 0.03[8] |
| Candida glabrata | 1.0 - 2.0[8] |
| Candida krusei | 0.25[8] |
| All Candida spp. | 0.25[8] |
Table 3: In Vitro Activity of Ravuconazole against Filamentous Fungi
| Fungal Species | MIC₅₀ (μg/mL) |
| Aspergillus fumigatus | 1.0 |
| Rhizopus oryzae | 1.0[9] |
| Scedosporium apiospermum | 4.0 |
| Madurella mycetomatis | 0.004[10] |
Pharmacokinetic Parameters of Ravuconazole after this compound Administration
A study in patients with eumycetoma provided the following pharmacokinetic insights for Ravuconazole following the administration of this compound.
Table 4: Population Pharmacokinetic Parameters of Ravuconazole
| Parameter | Value | Description |
| Elimination | Michaelis-Menten | Follows non-linear elimination kinetics.[11][12] |
| Bioavailability Increase | 63% | Increase observed during the loading dose phase.[11][12] |
| Protein Binding | ~98% | High level of binding to plasma proteins.[11][13] |
| Half-life | Long (allows for once-weekly dosing) | The extended half-life is a key clinical advantage.[11] |
Experimental Protocol: Antifungal Susceptibility Testing
The following is a representative protocol for determining the Minimum Inhibitory Concentration (MIC) of Ravuconazole against a fungal isolate, based on the broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14]
Objective
To determine the in vitro susceptibility of a fungal isolate to Ravuconazole by establishing the MIC.
Materials
-
Ravuconazole analytical grade powder
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
RPMI-1640 broth with L-glutamine, without bicarbonate, buffered with MOPS
-
Spectrophotometer
-
Fungal isolate
-
Sterile saline
-
Vortex mixer
-
Incubator (35°C)
Methodology
-
Preparation of Ravuconazole Stock Solution :
-
Prepare a stock solution of Ravuconazole in DMSO at a concentration of 1600 µg/mL.
-
-
Preparation of Fungal Inoculum :
-
Culture the fungal isolate on appropriate agar medium to obtain a pure culture.
-
Prepare a suspension of fungal conidia or yeast cells in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard.
-
Further dilute this suspension in RPMI-1640 broth to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
-
Microdilution Plate Preparation :
-
Add 100 µL of RPMI-1640 broth to wells 2 through 12 of a 96-well microtiter plate.
-
Prepare the drug dilutions by adding a calculated volume of the Ravuconazole stock solution to well 1 to achieve the highest desired concentration (e.g., 16 µg/mL) in a final volume of 200 µL after adding the inoculum.
-
Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).
-
-
Inoculation and Incubation :
-
Add 100 µL of the prepared fungal inoculum to wells 1 through 11.
-
Incubate the plate at 35°C for 24-48 hours, depending on the growth rate of the fungus.
-
-
MIC Determination :
-
The MIC is defined as the lowest concentration of Ravuconazole that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.[15] This can be determined visually or by reading the optical density using a spectrophotometer.
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 351227-64-0 | BPA22764 | Biosynth [biosynth.com]
- 4. This compound | DNDi [dndi.org]
- 5. The preparation methods of Ravuconazole and its prodrug F-RVCZ._Chemicalbook [chemicalbook.com]
- 6. Ravuconazole - Doctor Fungus [drfungus.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. In vitro activities of ravuconazole and voriconazole compared with those of four approved systemic antifungal agents against 6,970 clinical isolates of Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Activity of Ravuconazole against 923 Clinical Isolates of Nondermatophyte Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. roctm.com [roctm.com]
- 11. Pharmacokinetics and Pharmacodynamics of this compound, Itraconazole, and Hydroxyitraconazole in Sudanese Patients With Eumycetoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and Pharmacodynamics of this compound, Itraconazole, and Hydroxyitraconazole in Sudanese Patients With Eumycetoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Susceptibility Testing of Fungi to Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
The Journey of Fosravuconazole: From Discovery to a Novel Antifungal Therapy
An In-depth Technical Guide on the Discovery and Development of Fosravuconazole
This compound, a novel triazole antifungal agent, represents a significant advancement in the treatment of fungal infections, particularly onychomycosis. Its development journey, from the initial discovery of its active moiety, ravuconazole, to its approval as a more bioavailable prodrug, offers valuable insights into modern drug discovery and development strategies. This technical guide provides a comprehensive overview of the history, mechanism of action, synthesis, and preclinical and clinical development of this compound for researchers, scientists, and drug development professionals.
Discovery and Rationale for Development
The story of this compound begins with its active form, ravuconazole. Initially discovered by Eisai, ravuconazole demonstrated potent and broad-spectrum antifungal activity. However, its development was hampered by issues related to its bioavailability. To overcome this limitation, scientists at Eisai developed this compound, a phosphate prodrug of ravuconazole. This strategic chemical modification significantly improved the aqueous solubility and oral absorption of the drug, leading to higher and more consistent plasma concentrations of the active ravuconazole.
The development rights for this compound in Japan were licensed to Seren Pharmaceuticals (formerly Brain Factory Co., Ltd.) in 2010, who then partnered with Sato Pharmaceutical in 2014 for further development and commercialization for onychomycosis. Eisai retained rights in other regions and also collaborated with the Drugs for Neglected Diseases initiative (DNDi) to explore its use for eumycetoma, a debilitating fungal disease.
Mechanism of Action
Like other azole antifungals, this compound's active metabolite, ravuconazole, targets the fungal enzyme lanosterol 14α-demethylase, a key component of the ergosterol biosynthesis pathway. Ergosterol is an essential structural component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting this enzyme, ravuconazole disrupts the synthesis of ergosterol, leading to the accumulation of toxic sterol intermediates and a compromised cell membrane. This ultimately results in the inhibition of fungal growth and cell death. Ravuconazole exhibits a high affinity and selectivity for the fungal cytochrome P450 enzyme over its human counterparts, which contributes to its favorable safety profile.
The In Vitro Pharmacodynamics of Fosravuconazole: A Technical Guide
Fosravuconazole is a novel triazole antifungal agent, functioning as a prodrug that is rapidly converted in vivo to its active form, ravuconazole.[1][2] This guide provides an in-depth overview of the in vitro pharmacodynamics of this compound, focusing on its mechanism of action, antifungal activity, and key pharmacodynamic parameters. The information is intended for researchers, scientists, and professionals involved in drug development and antifungal research.
Mechanism of Action
This compound, through its active metabolite ravuconazole, exerts its antifungal effect by targeting the fungal cell membrane.[3] Like other azole antifungals, its primary mechanism involves the inhibition of the enzyme lanosterol 14-alpha-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[3][4] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, providing structural integrity and regulating membrane fluidity.[4]
By inhibiting lanosterol 14-alpha-demethylase, ravuconazole disrupts the conversion of lanosterol to ergosterol.[4] This leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the fungal cell.[3] The consequence is a cascade of detrimental effects on the cell membrane, including increased permeability and disruption of membrane-bound enzyme activity, ultimately leading to the inhibition of fungal growth and cell death.[3][4] Notably, ravuconazole exhibits a high degree of selectivity for fungal cytochrome P450 enzymes over their human counterparts, which contributes to its favorable safety profile.[4]
In Vitro Antifungal Susceptibility
Ravuconazole demonstrates potent and broad-spectrum in vitro activity against a wide range of fungal pathogens, including dermatophytes, yeasts, and molds.
Activity against Dermatophytes
Ravuconazole is highly active against dermatophytes, the primary causative agents of onychomycosis.[5][6] This has been a key area of its clinical development.[7][8]
Table 1: In Vitro Activity of Ravuconazole against Dermatophyte Species
| Antifungal Agent | Fungal Group | MIC range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Ravuconazole | Dermatophytes | Not Specified | Not Specified | 0.5[9] |
| Posaconazole | Dermatophytes | Not Specified | Not Specified | 0.25[9] |
| Terbinafine | Dermatophytes | 0.003 - >16 | Not Specified | 0.06[10] |
| Itraconazole | Dermatophytes | Not Specified | Not Specified | Not Specified |
| Fluconazole | Dermatophytes | Not Specified | Not Specified | >16[10] |
MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.
Activity against Aspergillus Species
Ravuconazole has demonstrated good in vitro activity against various Aspergillus species, including Aspergillus fumigatus, Aspergillus flavus, and Aspergillus terreus.[11][12]
Table 2: In Vitro Activity of Ravuconazole against Aspergillus Species
| Antifungal Agent | Aspergillus Species | MIC range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Ravuconazole | A. fumigatus | 0.25 - 4 | 0.5 | 0.5 |
| A. niger | 0.5 - 4 | 1 | 2 | |
| A. flavus | Not Specified | Not Specified | Not Specified | |
| A. terreus | Not Specified | Not Specified | Not Specified | |
| Voriconazole | A. fumigatus | 0.12 - 4 | 0.25 | 0.5 |
| A. niger | 0.25 - 2 | 0.5 | 1 | |
| Posaconazole | A. fumigatus | 0.03 - 1 | 0.25 | 0.5 |
| A. niger | 0.25 - 1 | 0.5 | 1 | |
| Itraconazole | A. fumigatus | 0.25 - 2 | 1 | 2 |
| A. niger | 0.5 - 2 | 2 | 2 |
Data compiled from a study involving 239 clinical isolates of Aspergillus spp. and other filamentous fungi.[13]
Activity against Other Fungi
This compound has also been investigated for its efficacy against eumycetoma caused by Madurella mycetomatis, showing superior in vitro activity compared to itraconazole.[1][2]
Table 3: In Vitro Activity against Madurella mycetomatis
| Antifungal Agent | MIC90 (µg/mL) |
| Ravuconazole | 0.016[1] |
| Itraconazole | 0.25[1] |
Experimental Protocols
Standardized methodologies are crucial for determining the in vitro pharmacodynamics of antifungal agents. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for susceptibility testing of fungi.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique used to determine the MIC of an antifungal agent against a specific fungal isolate. The protocol is primarily based on the CLSI M38-A2 document for filamentous fungi and M27-A3 for yeasts.[11]
Protocol Overview:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., potato dextrose agar). Conidia or spores are harvested and suspended in sterile saline. The suspension is adjusted to a specific concentration (e.g., 1 x 104 to 5 x 104 CFU/mL) using a spectrophotometer or hemocytometer.[10]
-
Drug Dilution: The antifungal agent is serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.
-
Incubation: Plates are incubated at a specified temperature (e.g., 28°C for dermatophytes, 35°C for Aspergillus spp.) for a defined period (e.g., 48-72 hours for Aspergillus, 4-7 days for dermatophytes).[10][11][14]
-
MIC Reading: The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (e.g., 100% inhibition or ≥50% inhibition depending on the drug and fungus) compared to the growth control. This can be assessed visually or spectrophotometrically.[12]
Time-Kill Kinetic Assays
Time-kill assays provide information on the rate at which an antifungal agent kills a fungal population over time at various concentrations.
Protocol Overview:
-
Inoculum Preparation: A standardized fungal suspension is prepared as in the MIC assay.
-
Assay Setup: Test tubes containing RPMI 1640 medium with various concentrations of the antifungal agent (typically multiples of the MIC) are inoculated with the fungal suspension. A growth control tube without the drug is included.
-
Incubation and Sampling: The tubes are incubated at the appropriate temperature with agitation. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).[15][16]
-
Quantification: The withdrawn samples are serially diluted and plated on agar plates to determine the number of viable colony-forming units (CFU/mL).
-
Data Analysis: The log10 CFU/mL is plotted against time for each drug concentration. The rate of fungal killing is then determined. A fungicidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Post-Antifungal Effect (PAFE) Determination
The PAFE refers to the persistent suppression of fungal growth after a brief exposure to an antifungal agent.[17]
Protocol Overview:
-
Exposure: A standardized fungal suspension is exposed to a specific concentration of the antifungal agent (e.g., 1-4x MIC) for a defined period (e.g., 1-2 hours). A control suspension is incubated without the drug.
-
Drug Removal: The antifungal agent is removed by centrifugation and washing the fungal cells with fresh, drug-free medium.
-
Regrowth Monitoring: The washed fungal cells are resuspended in drug-free medium and incubated. The growth of the drug-exposed and control cultures is monitored over time by measuring turbidity (optical density) or by quantitative plating (CFU counts).
-
PAFE Calculation: The PAFE is calculated as the difference in time it takes for the drug-exposed and control cultures to increase by a specified amount (e.g., 1-log10 CFU/mL or a 50% increase in turbidity) after drug removal.
Time-Kill Kinetics and Post-Antifungal Effect of this compound
While extensive MIC data for ravuconazole is available, specific studies detailing its time-kill kinetics and PAFE against a broad range of fungi are less common in the public domain. However, based on its mechanism of action as a triazole, certain pharmacodynamic characteristics can be inferred.
-
Time-Kill Kinetics: Triazoles, including ravuconazole, are generally considered to have a concentration-dependent fungistatic effect at lower concentrations and may exhibit fungicidal activity at higher concentrations against certain fungi. The rate of killing is typically slow. For instance, studies on other azoles like posaconazole and voriconazole against Aspergillus species have shown maximal killing rates (Emax) that are often lower than those of amphotericin B.[18][19]
-
Post-Antifungal Effect (PAFE): Azoles are known to exhibit a significant PAFE.[17] This means that even after the drug concentration falls below the MIC, fungal growth remains suppressed for a period. This characteristic is important for dosing schedule design, allowing for less frequent administration, as seen with the once-weekly dosing of this compound in some clinical trials.[1][20]
Conclusion
This compound, through its active metabolite ravuconazole, is a potent antifungal agent with a broad spectrum of in vitro activity against clinically relevant fungi, particularly dermatophytes and Aspergillus species. Its mechanism of action, centered on the inhibition of ergosterol biosynthesis, is well-established for the azole class. While detailed public data on its time-kill kinetics and PAFE are limited, its efficacy in clinical trials, particularly with intermittent dosing regimens, suggests favorable pharmacodynamic properties. Further research into these areas will continue to refine our understanding and optimize the clinical application of this promising antifungal agent.
References
- 1. Pharmacokinetics and Pharmacodynamics of this compound, Itraconazole, and Hydroxyitraconazole in Sudanese Patients With Eumycetoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | DNDi [dndi.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Pharmacological characteristics and clinical utility of this compound L-lysine ethanolate as a new oral therapeutic for onychomycosis [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Efficacy and safety of this compound L‐lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double‐blind, randomized phase III study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activities of posaconazole, ravuconazole, terbinafine, itraconazole and fluconazole against dermatophyte, yeast and non-dermatophyte species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Activities of 10 Antifungal Drugs against 508 Dermatophyte Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal Activities of Posaconazole, Ravuconazole, and Voriconazole Compared to Those of Itraconazole and Amphotericin B against 239 Clinical Isolates of Aspergillus spp. and Other Filamentous Fungi: Report from SENTRY Antimicrobial Surveillance Program, 2000 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Activity of Ravuconazole against 923 Clinical Isolates of Nondermatophyte Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In-vitro Activity of 10 Antifungal Agents against 320 Dermatophyte Strains Using Microdilution Method in Tehran - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Time-kill kinetics of antibiotics active against rapidly growing mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Postantifungal Effect of Antifungal Drugs against Candida: What Do We Know and How Can We Apply This Knowledge in the Clinical Setting? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. roctm.com [roctm.com]
Antifungal Spectrum of Fosravuconazole Against Dermatophytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosravuconazole, a prodrug of the broad-spectrum triazole antifungal agent ravuconazole, has emerged as a significant therapeutic option for the treatment of dermatophytosis, particularly onychomycosis.[1][2] Its conversion to the active moiety, ravuconazole, allows for improved pharmacokinetic properties, including enhanced hydrophilicity and oral absorbability.[3] This technical guide provides a comprehensive overview of the antifungal spectrum of this compound against dermatophytes, detailing its mechanism of action, in vitro susceptibility data, and the standardized experimental protocols used for its evaluation.
Mechanism of Action
This compound, upon administration, is metabolized to its active form, ravuconazole.[4] Like other azole antifungals, ravuconazole's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[4][5] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the formation and integrity of the fungal cell membrane.[4][5]
By inhibiting lanosterol 14α-demethylase, ravuconazole disrupts the conversion of lanosterol to ergosterol.[4] This disruption leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the fungal cell membrane.[5] The consequence is a cascade of detrimental effects, including impaired membrane function, increased permeability, and ultimately, the inhibition of fungal growth and replication.[4] A key advantage of ravuconazole is its high selectivity for fungal cytochrome P450 enzymes over their human counterparts, which contributes to a favorable safety profile.[4]
Data Presentation: In Vitro Antifungal Activity
The in vitro antifungal activity of ravuconazole, the active metabolite of this compound, has been evaluated against a wide range of dermatophyte species. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
| Dermatophyte Species | Number of Isolates | Ravuconazole MIC Range (µg/mL) | Ravuconazole MIC90 (µg/mL) | Reference(s) |
| Trichophyton rubrum | 51 | ≤0.03 - 0.035 | - | [6] |
| Trichophyton rubrum | 4 | <0.03125 - 0.0625 | - | [7] |
| Trichophyton mentagrophytes | 20 | ≤0.03 - 0.035 | - | [6] |
| Trichophyton interdigitale | 20 | <0.03125 - 0.125 | - | [7] |
| Trichophyton tonsurans | 1 | ≤0.03 | - | [6] |
| Trichophyton tonsurans | 20 | <0.03125 | - | [7] |
| Microsporum canis | 1 | ≤0.03 | - | [6] |
| Trichophyton spp. | - | 0.015 - 8.0 | - | [8] |
| Microsporum spp. | - | 0.015 - 1.0 | - | [8] |
| Epidermophyton floccosum | - | 0.015 - 1.0 | - | [8] |
| All Dermatophytes | 129 | - | 0.5 | [8] |
Table 1: Summary of Ravuconazole MIC data against various dermatophyte species.
Experimental Protocols
The in vitro antifungal susceptibility of dermatophytes to ravuconazole is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) in document M38-A2.[3][9] This method provides a reproducible means of assessing the antifungal activity of a compound.
CLSI M38-A2 Broth Microdilution Method for Dermatophytes
1. Media Preparation:
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, is prepared and buffered to a pH of 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).[10]
2. Inoculum Preparation:
-
Dermatophyte isolates are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), to encourage sporulation.[11][12]
-
The fungal colonies are covered with sterile saline, and the surface is gently scraped to harvest conidia and hyphal fragments.[10]
-
The resulting suspension is vortexed and allowed to settle to remove large hyphal fragments.[10]
-
The turbidity of the supernatant is adjusted spectrophotometrically to achieve a final inoculum concentration of approximately 0.5-5 x 10⁴ colony-forming units (CFU)/mL.[4]
3. Antifungal Agent Dilution:
-
A stock solution of ravuconazole is prepared, and serial twofold dilutions are made in a 96-well microtiter plate containing the RPMI 1640 medium to achieve the desired final concentrations.[10]
4. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.[13]
-
The plates are incubated at 28-30°C for 4 to 7 days, depending on the growth rate of the specific dermatophyte species.[4][10]
5. MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥80%) compared to the growth in the drug-free control well.[14]
Mandatory Visualization: Clinical Trial Workflow
The clinical development of this compound for onychomycosis has been evaluated in multicenter, randomized, double-blind, placebo-controlled Phase III studies.[15] The following diagram illustrates a typical workflow for such a clinical trial.
Conclusion
This compound, through its active metabolite ravuconazole, demonstrates potent in vitro activity against a broad spectrum of dermatophytes, including the most common causative agents of tinea infections. Its mechanism of action, targeting the essential ergosterol biosynthesis pathway, provides a solid foundation for its clinical efficacy. The standardized CLSI M38-A2 methodology for antifungal susceptibility testing ensures reliable and comparable data for the evaluation of its antifungal spectrum. The robust clinical trial data further supports the role of this compound as a valuable therapeutic agent in the management of dermatophytosis. This technical guide provides researchers and drug development professionals with a comprehensive understanding of the antifungal properties of this compound against this important class of fungi.
References
- 1. img.antpedia.com [img.antpedia.com]
- 2. pure.teikyo.jp [pure.teikyo.jp]
- 3. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 4. Antifungal susceptibility testing of dermatophytes: Development and evaluation of an optimised broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijdmsrjournal.com [ijdmsrjournal.com]
- 6. [In vitro antifungal activity of ravuconazole against isolates of dermatophytes and Candida species from patients with dermatomycoses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Ravuconazole Susceptibility of Anthropophilic Dermatophyte Strains Isolated from Japanese Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. ggits.org [ggits.org]
- 10. academic.oup.com [academic.oup.com]
- 11. medicinearticle.com [medicinearticle.com]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. Antifungal Drug Susceptibility Testing of Dermatophytes: Laboratory Findings to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of this compound L‐lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double‐blind, randomized phase III study - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Conversion Kinetics of Fosravuconazole to Ravuconazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosravuconazole is a water-soluble phosphonooxymethyl ether prodrug of the broad-spectrum triazole antifungal agent, ravuconazole. Developed to overcome the poor aqueous solubility of ravuconazole and enhance its oral bioavailability, this compound undergoes rapid and extensive conversion to the active moiety, ravuconazole, in vivo. This technical guide provides a comprehensive overview of the kinetics governing this critical biotransformation process. It consolidates quantitative pharmacokinetic data from preclinical and clinical studies, details the experimental methodologies employed, and visualizes the underlying biological pathways and experimental workflows. This document is intended to serve as a detailed resource for researchers and professionals involved in antifungal drug development and pharmacokinetic research.
Introduction
Ravuconazole is a potent triazole antifungal agent with a broad spectrum of activity. However, its clinical development was initially hampered by its low aqueous solubility, which limited its formulation options, particularly for intravenous administration, and led to variable oral absorption. To address these limitations, this compound (formerly known as BMS-379224 or E-1224) was developed as a water-soluble prodrug.[1][2][3]
The fundamental principle behind this compound's design is its in vivo conversion to ravuconazole, a process that is central to its pharmacokinetic and pharmacodynamic profile. Understanding the kinetics of this conversion is paramount for optimizing dosing regimens, predicting drug exposure, and ensuring therapeutic efficacy. This guide synthesizes the available scientific literature to provide a detailed examination of the conversion of this compound to ravuconazole.
The Conversion Pathway of this compound
This compound is a phosphonooxymethyl ether of ravuconazole. Its conversion to the active drug, ravuconazole, is a two-step process that occurs rapidly within the body.
Enzymatic Cleavage
The first and rate-limiting step in the conversion is the enzymatic cleavage of the phosphate group from the this compound molecule. This reaction is primarily catalyzed by alkaline phosphatases, which are ubiquitous enzymes found in various tissues and in the bloodstream.[1] The hydrolysis of the phosphate ester results in the formation of a highly unstable hemiacetal intermediate.
Spontaneous Hydrolysis
The hemiacetal intermediate formed in the first step is chemically labile and undergoes spontaneous (non-enzymatic) hydrolysis. This rapid breakdown of the intermediate yields the active drug, ravuconazole, along with formaldehyde and inorganic phosphate as byproducts.
The following diagram illustrates the conversion pathway of this compound to ravuconazole.
References
In Vivo Efficacy of Fosravuconazole in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosravuconazole is a novel, water-soluble triazole antifungal agent that serves as a prodrug for Ravuconazole.[1] Upon administration, this compound is rapidly converted to Ravuconazole, its active metabolite, which exhibits broad-spectrum antifungal activity.[1][2] This technical guide provides an in-depth overview of the in vivo efficacy of this compound, primarily through the extensive preclinical data available for its active moiety, Ravuconazole, in various animal models of systemic and superficial fungal infections. The data presented herein is critical for understanding the therapeutic potential of this compound and for guiding further research and development.
The primary mechanism of action for Ravuconazole, like other azoles, involves the inhibition of fungal lanosterol 14α-demethylase. This enzyme is a key component in the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[1] By disrupting ergosterol synthesis, Ravuconazole compromises the fungal cell membrane, leading to cell death.[1]
Mechanism of Action: Ergosterol Biosynthesis Inhibition
The signaling pathway below illustrates the mechanism of action of Ravuconazole, the active metabolite of this compound.
References
Beyond Ergosterol: A Technical Examination of Fosravuconazole's Molecular Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosravuconazole, a prodrug of the potent triazole antifungal agent ravuconazole, has emerged as a significant therapeutic option, particularly for the treatment of onychomycosis.[1][2] Its primary and well-documented mechanism of action is the disruption of the fungal cell membrane through the inhibition of ergosterol biosynthesis.[3][4][5] This technical guide synthesizes the current understanding of this compound's molecular targets. While the inhibition of lanosterol 14-alpha-demethylase (CYP51) is the definitive target, this document will also explore the downstream consequences of this interaction and speculate on potential, yet currently unsubstantiated, secondary molecular interactions based on the broader understanding of azole antifungals.
The Established Molecular Target: Inhibition of Ergosterol Synthesis
This compound is readily converted in the body to its active form, ravuconazole.[1][4] Ravuconazole, like other azole antifungals, targets and inhibits the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase.[3][4][5] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol.[4] Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, where it plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[4][6]
The inhibition of lanosterol 14-alpha-demethylase by ravuconazole leads to a depletion of ergosterol and a concurrent accumulation of toxic 14-alpha-methylated sterol precursors within the fungal cell.[4][5] This disruption of sterol homeostasis has profound consequences for the fungus, resulting in increased membrane permeability, dysfunction of membrane-associated enzymes, and ultimately, the inhibition of fungal growth and replication (fungistatic effect), which can lead to cell death (fungicidal effect).[4][6]
Signaling Pathway: Ergosterol Biosynthesis Inhibition
Caption: Inhibition of the ergosterol biosynthesis pathway by ravuconazole.
Quantitative Data on this compound Efficacy
Clinical trials have provided robust quantitative data on the efficacy of this compound, primarily in the context of onychomycosis. These studies highlight the clinical outcomes resulting from the inhibition of ergosterol synthesis.
| Efficacy Endpoint | This compound (100 mg daily for 12 weeks) | Placebo | Study Reference |
| Complete Cure Rate at Week 48 | 59.4% (60/101 patients) | 5.8% (3/52 patients) | [1][7] |
| Mycological Cure Rate at Week 48 | 82.0% (73/89 patients) | 20.0% (10/50 patients) | [1][7] |
| Complete Cure Rate in Patients with <55% Nail Involvement Reduction at Week 24 (Additional Treatment Group) | 46.7% | 29.6% (Follow-up Group) | [8] |
| Complete Cure Rate in Patients with ≥55% Nail Involvement Reduction at Week 24 | 73.3% | N/A | [8] |
Potential Molecular Targets Beyond Ergosterol Synthesis: Avenues for Future Research
Currently, there is a lack of direct scientific evidence identifying specific molecular targets of this compound beyond lanosterol 14-alpha-demethylase. However, based on the known downstream effects of ergosterol depletion and the broader pharmacology of azole antifungals, several hypotheses for future investigation can be proposed:
-
Disruption of Membrane-Bound Protein Function: Ergosterol is vital for the proper functioning of many integral membrane proteins, including transporters and signaling receptors. Its depletion could indirectly affect these proteins, leading to a cascade of secondary cellular effects.
-
Impact on Cell Cycle and Division: The integrity of the cell membrane is crucial for cytokinesis and cell division. Severe membrane stress induced by ergosterol depletion could potentially interfere with the molecular machinery governing these processes.
-
Induction of Oxidative and Nitrosative Stress: The accumulation of toxic sterol intermediates and a compromised cell membrane could lead to the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), triggering cellular stress response pathways.
-
Modulation of Fungal Virulence Factors: Some virulence factors in pathogenic fungi are associated with the cell membrane or are secreted through membrane-dependent pathways. Disruption of membrane integrity could potentially impact the expression or function of these factors.
It is critical to emphasize that these are speculative pathways and require dedicated experimental validation to determine if they are directly or indirectly influenced by this compound.
Experimental Protocols
In the absence of studies on alternative targets, a foundational experimental protocol for assessing the primary antifungal activity is provided below. This methodology is fundamental to characterizing the mechanism of action of antifungal agents.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungal isolate.
Materials:
-
Fungal isolate
-
Antifungal agent (e.g., Ravuconazole)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Inoculum suspension (adjusted to a specific turbidity)
Procedure:
-
Preparation of Antifungal Agent Dilutions:
-
Prepare a stock solution of the antifungal agent in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the antifungal agent in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium.
-
Prepare a suspension of fungal conidia or yeast cells in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer, which corresponds to a specific cell density.
-
Dilute the adjusted inoculum in RPMI-1640 medium to the final desired concentration.
-
-
Inoculation:
-
Add the diluted fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.
-
Include a growth control well (inoculum without the drug) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the microtiter plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours), depending on the fungal species.
-
-
MIC Determination:
-
Following incubation, visually inspect the plates for fungal growth (turbidity).
-
The MIC is the lowest concentration of the antifungal agent at which there is no visible growth.
-
Experimental Workflow: Investigating Novel Molecular Targets
Caption: A potential experimental workflow to identify novel molecular targets.
Conclusion
The established molecular target of this compound's active form, ravuconazole, is unequivocally the inhibition of lanosterol 14-alpha-demethylase within the ergosterol biosynthesis pathway. This targeted action leads to the potent antifungal efficacy observed in clinical settings. While the existence of molecular targets beyond this primary mechanism remains unproven, the profound impact of ergosterol depletion on fungal cell physiology suggests multiple avenues for future research. Elucidating any potential secondary targets or downstream effects will provide a more comprehensive understanding of this compound's antifungal activity and may inform the development of future antifungal therapies.
References
- 1. Efficacy and safety of this compound L‐lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double‐blind, randomized phase III study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Ravuconazole - Doctor Fungus [drfungus.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Fosravuconazole: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fosravuconazole, a triazole antifungal agent. It covers its core chemical properties, mechanism of action, and detailed experimental protocols from recent studies, presented for a scientific audience engaged in drug discovery and development.
Core Chemical Properties
This compound (CAS Number: 351227-64-0) is a water-soluble phosphonooxymethyl ether prodrug of Ravuconazole.[1][] This structural modification enhances its solubility and bioavailability.[1][3][4] Upon administration, it is converted in the body to its active form, Ravuconazole.[3][5][6]
| Property | Value | Source |
| CAS Number | 351227-64-0 | [1][][3] |
| Molecular Formula | C₂₃H₂₀F₂N₅O₅PS | [][3][6] |
| Molecular Weight | 547.47 g/mol | [][6] |
| Melting Point | 90.27 °C | [3] |
| Boiling Point | 480 °C | [3] |
| Appearance | Solid powder | [] |
| Solubility | Highly soluble in water; Soluble in DMSO | [1][] |
| Synonyms | BEF-1224, BMS-379224, E-1224 | [1][] |
Mechanism of Action
This compound exerts its antifungal effect through its active metabolite, Ravuconazole. As a member of the azole class, Ravuconazole targets the fungal cytochrome P450 enzyme, lanosterol 14-alpha-demethylase.[3][5][7] This enzyme is a critical component of the ergosterol biosynthesis pathway.
By inhibiting lanosterol 14-alpha-demethylase, Ravuconazole disrupts the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[5][7] This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14-alpha-methylated sterols.[5][7] The consequence is a disruption of membrane integrity and function, ultimately leading to the inhibition of fungal growth and cell death.[3][7] this compound has demonstrated a high degree of selectivity for fungal cytochrome P450 enzymes over their human counterparts, which minimizes potential adverse effects.[5]
Experimental Protocols
In Vitro Antifungal Susceptibility Testing
-
Objective: To determine the minimum inhibitory concentration (MIC) of Ravuconazole (the active metabolite of this compound) against various fungal pathogens.
-
Methodology:
-
Fungal Strains: Cultures of clinically relevant fungi, such as Candida spp., Aspergillus spp., and Trichophyton spp., are used.[1]
-
Culture Conditions: Fungi are grown on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain viable colonies.
-
Inoculum Preparation: A standardized inoculum is prepared by suspending fungal colonies in sterile saline or broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Microdilution Assay: The assay is performed in 96-well microtiter plates. A serial two-fold dilution of Ravuconazole is prepared in a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: Plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that visibly inhibits fungal growth. For some fungi, a spectrophotometric reading may be used for a more quantitative assessment. A study on Madurella mycetomatis identified a 90% minimum inhibitory concentration (MIC₉₀) of 0.016 µg/mL for Ravuconazole.[8]
-
In Vivo Efficacy in a Murine Model of Systemic Infection
-
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of disseminated fungal infection.
-
Methodology:
-
Animal Model: Swiss female mice are commonly used.[1]
-
Infection: Mice are infected intravenously with a lethal dose of a fungal pathogen, such as Candida albicans.[9]
-
Treatment Groups: Animals are randomized into several groups: a vehicle control group and multiple this compound treatment groups receiving different doses.
-
Drug Administration: this compound is administered, often orally, once daily for a specified duration (e.g., 7-14 days), starting shortly after infection.[9]
-
Efficacy Endpoints: The primary endpoint is typically survival over a defined period (e.g., 21-30 days). Secondary endpoints can include fungal burden in target organs (e.g., kidneys, brain), determined by colony-forming unit (CFU) counts from homogenized tissues.
-
Data Analysis: Survival curves are analyzed using the log-rank test, and fungal burden data are compared using appropriate statistical tests (e.g., Mann-Whitney U test).
-
Clinical Trial Protocol for Eumycetoma Treatment
-
Objective: To assess the efficacy, safety, and pharmacokinetics of this compound compared to the standard of care (Itraconazole) for the treatment of eumycetoma.[10][11][12]
-
Study Design: A randomized, double-blind, comparative clinical trial.[10]
-
Participant Population: Patients with confirmed eumycetoma caused by Madurella mycetomatis.[11]
-
Methodology:
-
Randomization: Patients are randomized to receive either this compound or Itraconazole.
-
Dosing Regimen:
-
Efficacy Assessment: The primary endpoint is the reduction in lesion size and the rate of complete cure after 12 months of treatment.[11][12]
-
Pharmacokinetic Analysis: Blood samples are collected at various time points to determine the plasma concentrations of Ravuconazole, Itraconazole, and its active metabolite, hydroxyitraconazole. Nonlinear mixed-effects modeling is used to develop population pharmacokinetic models.[8][11][12]
-
Safety Monitoring: Adverse events are monitored and recorded throughout the study.
-
References
- 1. This compound | azole-based antifungal agent | CAS 351227-64-0 | prodrug of ravuconazole| E-1224, BEF-1224, and BMS-379224 | Suppli [invivochem.com]
- 3. This compound | 351227-64-0 | BPA22764 | Biosynth [biosynth.com]
- 4. Efficacy and safety of this compound L‐lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double‐blind, randomized phase III study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. glpbio.com [glpbio.com]
- 10. This compound | DNDi [dndi.org]
- 11. Pharmacokinetics and Pharmacodynamics of this compound, Itraconazole, and Hydroxyitraconazole in Sudanese Patients With Eumycetoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and Pharmacodynamics of this compound, Itraconazole, and Hydroxyitraconazole in Sudanese Patients With Eumycetoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early-Phase Clinical Trial Results for Fosravuconazole
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action
Fosravuconazole is an orally bioavailable azole antifungal.[3] As a prodrug, it is rapidly converted in the body to its active form, ravuconazole.[1] Ravuconazole exerts its antifungal effect by inhibiting the fungal enzyme lanosterol 14-alpha-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1][4] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[1][4] This high affinity and selectivity for fungal cytochrome P450 enzymes minimize off-target effects.[1]
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Fosravuconazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosravuconazole is a potent, broad-spectrum triazole antifungal agent. It is a prodrug of Ravuconazole, designed to improve aqueous solubility and bioavailability. This compound is converted in vivo to its active form, Ravuconazole, which exhibits strong antifungal activity through the inhibition of fungal lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. This document provides a detailed protocol for the chemical synthesis and purification of this compound, intended for research and development purposes.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound, after its conversion to Ravuconazole, targets the fungal enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway. By binding to the heme iron in the active site of CYP51, Ravuconazole blocks the demethylation of lanosterol, a precursor to ergosterol. This inhibition disrupts the production of ergosterol and leads to the accumulation of toxic sterol intermediates in the fungal cell membrane, ultimately inhibiting fungal growth.
Application Note: Quantitative Analysis of Fosravuconazole using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosravuconazole is a prodrug of the broad-spectrum triazole antifungal agent ravuconazole. It is effective against a variety of fungal pathogens by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Accurate quantification of this compound and its active metabolite, ravuconazole, in pharmaceutical formulations and biological matrices is critical for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This application note provides a detailed HPLC method for the quantification of this compound, including a comprehensive experimental protocol and method validation parameters based on ICH Q2(R1) guidelines.
Signaling Pathway of this compound's Mechanism of Action
This compound, after administration, is converted to its active form, ravuconazole. Ravuconazole targets the fungal ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane. The primary mechanism of action involves the inhibition of the enzyme lanosterol 14-alpha-demethylase.[1][2][3] This enzyme is a key component of the fungal cytochrome P450 system and is responsible for the conversion of lanosterol to ergosterol. By inhibiting this enzyme, ravuconazole disrupts the fungal cell membrane, leading to increased permeability and ultimately, fungal cell death.[1][2][3]
Mechanism of action of this compound.
HPLC Analytical Method
This section details a validated isocratic reverse-phase HPLC method for the quantification of this compound.
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | A standard HPLC system with a UV detector. |
| Column | CHROMASIL C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[1] |
| Mobile Phase | Acetonitrile : 10 mM Ammonium Acetate buffer (pH 4.5, adjusted with acetic acid) in a suitable ratio.[1] |
| Flow Rate | 0.9 mL/min.[1] |
| Injection Volume | 20 µL. |
| Detection | UV at 287 nm.[1] |
| Column Temperature | Ambient. |
| Run Time | Approximately 10 minutes. |
Experimental Protocols
The following protocols provide a step-by-step guide for sample preparation and analysis.
Preparation of Standard and Sample Solutions
Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a suitable solvent (e.g., methanol or acetonitrile).
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1-50 µg/mL).
Sample Preparation from Plasma (Representative Protocol using Protein Precipitation): This is a representative protocol adapted from methods for other azole antifungals and should be validated specifically for this compound.
-
To 200 µL of plasma sample in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile (or methanol) to precipitate the proteins.[2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Inject 20 µL into the HPLC system.
Experimental Workflow
Experimental workflow for this compound quantification.
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][4][5] The following table summarizes the typical validation parameters. Note: The data presented is a representative compilation based on published data for this compound and other closely related azole antifungals, as a complete validation report for a single method was not available.
| Validation Parameter | Result |
| Linearity (R²) | > 0.999.[6] |
| Range | 1 - 50 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0%.[7] |
| Precision (% RSD) | |
| Repeatability (Intra-day) | < 2.0%.[7] |
| Intermediate Precision (Inter-day) | < 3.0%.[7] |
| Limit of Detection (LOD) | Typically in the range of 0.1 - 0.2 µg/mL.[1] |
| Limit of Quantification (LOQ) | Typically in the range of 0.3 - 0.6 µg/mL.[1] |
| Specificity | No interference from blank matrix or common excipients. The method is stability-indicating. |
| Robustness | The method is robust to small, deliberate variations in mobile phase composition, pH, and flow rate. |
Conclusion
The described HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in various samples. The provided protocols and validation data demonstrate that the method is suitable for its intended purpose in research, quality control, and clinical applications. The straightforward sample preparation and isocratic elution make it amenable to high-throughput analysis.
References
Application Notes and Protocols for In Vitro Susceptibility Testing of Fosravuconazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosravuconazole is a prodrug of Ravuconazole, a broad-spectrum triazole antifungal agent. Accurate determination of its in vitro activity against various fungal pathogens is crucial for preclinical and clinical research, guiding therapeutic strategies, and monitoring for the emergence of resistance. These application notes provide detailed protocols for determining the in vitro susceptibility of fungi to this compound, focusing on its active metabolite, Ravuconazole. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Quantitative Susceptibility Data
The in vitro activity of Ravuconazole has been evaluated against a wide range of fungal species. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a comparative overview of its potency. MIC values are expressed in µg/mL.
Table 1: In Vitro Activity of Ravuconazole against Candida Species
| Candida Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Candida albicans | 6,970 | ≤0.008 - >128 | 0.015 | 0.03 | [1][2] |
| Candida glabrata | 6,970 | ≤0.008 - >128 | 0.5 | 1 - 2 | [1][2] |
| Candida parapsilosis | 6,970 | ≤0.008 - >128 | 0.03 | 0.12 | [1][2] |
| Candida tropicalis | 6,970 | ≤0.008 - >128 | 0.03 | 0.06 | [1][2] |
| Candida krusei | 6,970 | ≤0.008 - >128 | 0.25 | 0.5 | [1][2] |
| Candida auris | 15 | - | - | - | [3] |
Note: Ravuconazole was reported to be active against all C. auris isolates tested[3].
Table 2: In Vitro Activity of Ravuconazole against Aspergillus Species
| Aspergillus Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Aspergillus fumigatus | 575 | ≤0.06 - >8 | 0.5 | 1 | [4][5] |
| Aspergillus flavus | 575 | ≤0.06 - >8 | 0.5 | 1 | [4] |
| Aspergillus niger | 575 | ≤0.06 - >8 | 1 | 2 | [4] |
| Aspergillus terreus | 575 | ≤0.06 - >8 | 0.5 | 1 | [4] |
Table 3: In Vitro Activity of Ravuconazole against Dermatophytes
| Dermatophyte Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Trichophyton rubrum | 4 | <0.03125 - 0.0625 | - | - | [6] |
| Trichophyton interdigitale | 20 | <0.03125 - 0.125 | - | - | [6] |
| Trichophyton tonsurans | 20 | <0.03125 | - | - | [6] |
Table 4: In Vitro Activity of Ravuconazole against Other Filamentous Fungi
| Fungal Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Scedosporium apiospermum | 11 | - | - | - | [7] |
| Scedosporium prolificans | 33 | - | - | - | [7] |
| Fusarium spp. | 54 | - | >8 | >8 | [8][9] |
| Rhizopus oryzae | - | - | 1 | - | [4] |
| Mucorales | 32 | - | >8 | >8 | [4][9] |
Note: Ravuconazole showed good activity against Scedosporium apiospermum, but was inactive against Scedosporium prolificans and Fusarium spp.[7][8][9]. It demonstrated some activity against Rhizopus oryzae but was generally not active against other Mucorales[4][9].
Experimental Protocols
The following protocols are based on the CLSI M27 and M38 and EUCAST guidelines for antifungal susceptibility testing.
Protocol 1: Broth Microdilution Method for Yeasts (e.g., Candida spp.)
This protocol is adapted from the CLSI M27 and EUCAST methodologies for testing the susceptibility of yeasts.[10][11][12][13][14]
1. Preparation of Antifungal Agent:
-
Prepare a stock solution of Ravuconazole in dimethyl sulfoxide (DMSO).
-
Perform serial twofold dilutions of the antifungal agent in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve final concentrations typically ranging from 0.015 to 16 µg/mL.
-
Dispense 100 µL of each dilution into the wells of a 96-well microtiter plate.
2. Inoculum Preparation:
-
Subculture the yeast isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of the yeast colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute the adjusted inoculum in RPMI 1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.
3. Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the antifungal dilutions.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
4. Endpoint Determination:
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antifungal agent that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.
-
Endpoint determination can be performed visually or using a spectrophotometer.
Broth microdilution workflow for yeasts.
Protocol 2: Broth Microdilution Method for Filamentous Fungi (e.g., Aspergillus spp.)
This protocol is based on the CLSI M38 and EUCAST guidelines for testing the susceptibility of filamentous fungi.[15][16][17][18][19][20][21]
1. Preparation of Antifungal Agent:
-
Follow the same procedure as for yeasts (Protocol 1, Step 1).
2. Inoculum Preparation:
-
Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C until adequate sporulation is observed (typically 3-7 days).
-
Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 20).
-
Adjust the conidial suspension to a turbidity that yields a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL in the microtiter plate wells. This can be achieved by spectrophotometric methods or by using a hemocytometer.
3. Inoculation and Incubation:
-
Inoculate the microtiter plates as described for yeasts (Protocol 1, Step 3).
-
Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is seen in the control well.
4. Endpoint Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes complete inhibition of growth (100%) as determined visually.
Broth microdilution workflow for molds.
Logical Relationship of Susceptibility Testing
The process of in vitro susceptibility testing follows a logical progression from preparation to result interpretation, which is essential for guiding clinical decisions.
Logical flow of susceptibility testing.
Conclusion
Standardized in vitro susceptibility testing is indispensable for the development and clinical application of new antifungal agents like this compound. The protocols and data presented here provide a framework for researchers and clinicians to accurately assess the activity of its active form, Ravuconazole, against a broad spectrum of fungal pathogens. Adherence to these established methodologies will ensure the generation of reliable and comparable data, ultimately contributing to improved patient outcomes in the management of invasive fungal infections.
References
- 1. Research Portal [iro.uiowa.edu]
- 2. In Vitro Activities of Ravuconazole and Voriconazole Compared with Those of Four Approved Systemic Antifungal Agents against 6,970 Clinical Isolates of Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro activity of ravuconazole against Candida auris and vaginal candida isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of Ravuconazole against 923 Clinical Isolates of Nondermatophyte Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmilabs.com [jmilabs.com]
- 6. In Vitro Ravuconazole Susceptibility of Anthropophilic Dermatophyte Strains Isolated from Japanese Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Activities of Four Novel Triazoles against Scedosporium spp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Antifungal Activities of Posaconazole, Ravuconazole, and Voriconazole Compared to Those of Itraconazole and Amphotericin B against 239 Clinical Isolates of Aspergillus spp. and Other Filamentous Fungi: Report from SENTRY Antimicrobial Surveillance Program, 2000 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 15. scribd.com [scribd.com]
- 16. CLSI M38-A2 broth microdilution. [bio-protocol.org]
- 17. medicallabnotes.com [medicallabnotes.com]
- 18. webstore.ansi.org [webstore.ansi.org]
- 19. njccwei.com [njccwei.com]
- 20. ggits.org [ggits.org]
- 21. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
Application Notes: Cell-Based Assays for Screening Fosravuconazole Activity
Abstract
Fosravuconazole is a water-soluble triazole prodrug that is converted in vivo to its active form, Ravuconazole.[1][2] Ravuconazole exhibits broad-spectrum antifungal activity by inhibiting the fungal enzyme lanosterol 14α-demethylase, a critical component of the ergosterol biosynthesis pathway.[3][4] Disruption of this pathway compromises the integrity of the fungal cell membrane, leading to cell death.[3][5] This document provides detailed protocols for essential cell-based assays to screen and characterize the antifungal activity of this compound, intended for researchers in drug development and mycology.
Introduction
This compound is an orally bioavailable azole developed for treating fungal infections such as onychomycosis.[6][7] As a prodrug, it is designed for improved solubility and bioavailability, being rapidly converted to the active moiety, Ravuconazole, by host enzymes.[1][2] Ravuconazole targets lanosterol 14α-demethylase (CYP51), an enzyme essential for the synthesis of ergosterol, which is a vital component of the fungal cell membrane.[4][8] Inhibition of this enzyme leads to ergosterol depletion and the accumulation of toxic sterol intermediates, impairing membrane function and inhibiting fungal growth.[3][9]
Screening the efficacy of this compound requires a suite of robust cell-based assays to determine its antifungal potency, selectivity, and mechanism of action. The key assays detailed in these notes include:
-
Antifungal Susceptibility Testing: To determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic fungi.
-
Mammalian Cell Cytotoxicity Assay: To evaluate the compound's toxicity profile against host cells and determine its selectivity index.
Mechanism of Action of this compound
This compound itself is inactive. Upon administration, it is rapidly converted by host phosphatases into the active compound, Ravuconazole.[2][6] Ravuconazole then targets the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme catalyzes a key step in the biosynthesis of ergosterol from lanosterol.[3][10] By inhibiting this enzyme, Ravuconazole effectively blocks the production of ergosterol, leading to the disruption of the fungal cell membrane's structural integrity and function, which ultimately results in fungistatic or fungicidal activity.[5][8]
Experimental Protocols
3.1. Antifungal Susceptibility Testing: Broth Microdilution Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines to determine the Minimum Inhibitory Concentration (MIC) of Ravuconazole (the active form of this compound) against yeast and filamentous fungi.[11][12]
Objective: To determine the lowest concentration of Ravuconazole that inhibits the visible growth of a fungal isolate.
Materials:
-
Ravuconazole powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS buffer
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
Spectrophotometer
-
Sterile saline (0.85%)
-
Incubator (35°C)
Procedure:
-
Drug Stock Preparation: Prepare a 1.6 mg/mL stock solution of Ravuconazole in DMSO. Further dilute this stock in RPMI-1640 medium to create a working solution.
-
Inoculum Preparation:
-
Yeasts (Candida spp.): Culture the yeast on Sabouraud Dextrose Agar for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension 1:1000 in RPMI-1640 to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
Molds (Aspergillus spp.): Culture the mold on Potato Dextrose Agar for 7 days. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640.
-
-
Plate Preparation:
-
Add 100 µL of RPMI-1640 to wells in columns 2-11 of a 96-well plate.
-
Add 200 µL of the highest Ravuconazole working concentration to column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and continuing this process through column 10. Discard 100 µL from column 10.
-
Column 11 serves as the growth control (no drug), and column 12 serves as the sterility control (no inoculum).
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to wells in columns 1-11. This halves the drug concentration in each well and achieves the final target inoculum density.
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for molds.
-
MIC Determination: The MIC is the lowest drug concentration that causes a significant (≥50% for azoles) inhibition of growth compared to the drug-free growth control well.[13] This can be determined visually or by reading the optical density at 490 nm.
3.2. Mammalian Cell Cytotoxicity Assay (MTT Assay)
Objective: To assess the toxicity of Ravuconazole against a mammalian cell line (e.g., HepG2, human liver cells) and determine the 50% cytotoxic concentration (CC₅₀).
Materials:
-
HepG2 cells (or other suitable mammalian cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Ravuconazole
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom microtiter plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a 2-fold serial dilution of Ravuconazole in complete DMEM. Remove the old media from the cells and add 100 µL of the diluted compound solutions to the wells. Include wells with vehicle control (DMSO at the highest concentration used) and untreated cells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the drug concentration to determine the CC₅₀ value.
Data Presentation
The antifungal activity of Ravuconazole has been evaluated against a broad range of clinically relevant fungal pathogens. The table below summarizes the Minimum Inhibitory Concentration (MIC) values from various studies.
| Fungal Species | Isolate Count | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Candida Species | |||||
| Candida albicans | 4451 | ≤0.015 | 0.03 | - | [14] |
| Candida glabrata | 697 | 0.5 | 1 | - | [14] |
| Candida parapsilosis | 597 | 0.03 | 0.12 | - | [14] |
| Candida tropicalis | 473 | 0.03 | 0.06 | - | [14] |
| Candida krusei | 221 | 0.12 | 0.25 | - | [14] |
| Aspergillus Species | |||||
| Aspergillus fumigatus | 114 | 0.5 | 0.5 | 0.25–4 | [15][16] |
| Aspergillus flavus | 29 | 0.5 | 1 | 0.25–1 | [15][16] |
| Aspergillus niger | 22 | 1 | 2 | 0.5–4 | [15][16] |
| Aspergillus terreus | 11 | 0.25 | 0.5 | 0.12–0.5 | [15][16] |
| Other Filamentous Fungi | |||||
| Rhizopus oryzae | - | 1.0 | - | - | [17] |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.
Experimental Workflow Visualization
The overall workflow for screening antifungal compounds like this compound involves a logical progression from initial potency testing to selectivity and safety evaluation.
Conclusion
The cell-based assays described provide a robust framework for the preclinical evaluation of this compound. The broth microdilution assay is the gold standard for determining antifungal potency (MIC), while the MTT assay offers a reliable method for assessing cytotoxicity and establishing a selectivity profile.[11][18] Together, these protocols allow researchers to generate the critical data needed to advance promising antifungal candidates through the drug development pipeline. The potent in vitro activity of Ravuconazole against a wide array of pathogenic yeasts and molds underscores the therapeutic potential of its prodrug, this compound.[14][15]
References
- 1. Pharmacokinetics and Pharmacodynamics of this compound, Itraconazole, and Hydroxyitraconazole in Sudanese Patients With Eumycetoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound | DNDi [dndi.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Efficacies of Two New Antifungal Agents, the Triazole Ravuconazole and the Echinocandin LY-303366, in an Experimental Model of Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Antifungal Activity Test Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 14. In Vitro Activities of Ravuconazole and Voriconazole Compared with Those of Four Approved Systemic Antifungal Agents against 6,970 Clinical Isolates of Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. In Vitro Activity of Ravuconazole against 923 Clinical Isolates of Nondermatophyte Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 18. microbiologics.com [microbiologics.com]
Animal Models of Onychomycosis for Fosravuconazole Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onychomycosis, a fungal infection of the nail, presents a significant therapeutic challenge due to the nail plate's barrier properties. The development of effective antifungal agents necessitates robust preclinical evaluation in relevant animal models. This document provides detailed application notes and protocols for established guinea pig and rabbit models of onychomycosis. While direct studies on fosravuconazole in these models are not yet published, this guide offers a framework for designing such efficacy studies based on existing model protocols and clinical data for this promising oral antifungal agent. This compound, a prodrug of the potent triazole antifungal ravuconazole, has demonstrated high cure rates in clinical trials for onychomycosis and is approved for this indication in Japan.[1][2]
Mechanism of Action: Azole Antifungals
This compound is a prodrug that is converted in the body to its active form, ravuconazole.[3] Like other azole antifungals, ravuconazole's primary mechanism of action is the inhibition of the fungal enzyme lanosterol 14-alpha-demethylase.[3][4] This enzyme is a critical component of the ergosterol biosynthesis pathway.[4][5] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, providing structural integrity and regulating fluidity.[6] By inhibiting its synthesis, ravuconazole disrupts membrane function, leading to fungal cell growth inhibition and death.[3]
Established Animal Models of Onychomycosis
Guinea pigs and rabbits are the most commonly used animal models for onychomycosis research. These models allow for the evaluation of both topical and systemic antifungal agents.
Guinea Pig Model of Onychomycosis
The guinea pig model is well-established and offers good reproducibility for studying onychomycosis.[7][8]
Experimental Protocol: Induction of Onychomycosis in Guinea Pigs
This protocol is adapted from established methods for inducing dermatophytic nail infections in guinea pigs.[8][9]
Materials:
-
Animals: Male or female Hartley guinea pigs (300-350 g).
-
Fungal Strain: Trichophyton mentagrophytes (e.g., TIMM2789 or ATCC 24953).
-
Culture Medium: Sabouraud Dextrose Agar (SDA).
-
Immunosuppressive Agent (optional): Corticosteroid such as methylprednisolone acetate.
-
Tools: Fine sandpaper or file, sterile gauze, adhesive tape.
Procedure:
-
Fungal Culture: Culture T. mentagrophytes on SDA plates for 2-3 weeks at 27°C. Prepare a microconidial suspension in sterile saline.
-
Animal Preparation: Anesthetize the guinea pigs. Gently abrade the surface of the hind limb claws with fine sandpaper or a file to disrupt the nail plate integrity.
-
Immunosuppression (Optional but Recommended): For a more robust and reproducible infection, administer a corticosteroid. For example, inject methylprednisolone acetate intramuscularly.[8] The use of immunosuppressants can increase the severity and consistency of the infection.[10]
-
Infection: Apply a suspension of T. mentagrophytes microconidia to the abraded claws. Wrap the claws with sterile gauze and secure with adhesive tape to maintain contact between the fungal inoculum and the nail.
-
Incubation: House the animals individually and monitor for signs of infection. The incubation period is typically 2 to 4 weeks, during which the infection establishes.[11]
-
Confirmation of Infection: After the incubation period, visually inspect the nails for signs of onychomycosis (e.g., discoloration, thickening). A portion of the nail can be clipped for microscopic examination (KOH mount) and fungal culture to confirm the presence of dermatophytes.
Rabbit Model of Onychomycosis
The rabbit model, often involving immunosuppression, is also a valuable tool for studying onychomycosis, particularly for evaluating the penetration of topical agents into the deeper layers of the nail.[12][13]
Experimental Protocol: Induction of Onychomycosis in Rabbits
This protocol is based on the methodology described by Shimamura et al.[12][13]
Materials:
-
Animals: Male Japanese white rabbits (14 weeks old).[6]
-
Fungal Strain: Trichophyton mentagrophytes TIMM2789.[12]
-
Culture Medium: Sabouraud Dextrose Agar (SDA).
-
Immunosuppressive Agent: Methylprednisolone acetate (4 mg/kg).[12]
-
Tools: Sterile gauze, adhesive tape.
Procedure:
-
Fungal Culture: Prepare a microconidial suspension of T. mentagrophytes as described for the guinea pig model.
-
Immunosuppression: Administer methylprednisolone acetate (4 mg/kg) intramuscularly once a week for the duration of the infection period.[12]
-
Infection: Two weeks after the initiation of steroid treatment, apply 0.2 ml of the microconidial suspension to the nails of the hind limbs, specifically between the lunula and the proximal nail fold.[12] Wrap the nails with sterile gauze and adhesive tape.
-
Infection Period: Maintain the infection for 2 weeks.
-
Post-Infection Period: After the 2-week infection period, a post-infection period of 0, 2, or 6 weeks can be incorporated to allow for the progression of the infection before starting treatment.[12]
-
Confirmation of Infection: Assess the nails visually and through mycological and histopathological examination to confirm the establishment of onychomycosis.
Efficacy Evaluation of Antifungal Agents in Animal Models
The efficacy of antifungal treatments in these models can be assessed through various quantitative and qualitative measures.
Table 1: Efficacy of Topical Antifungals in Animal Models of Onychomycosis
| Antifungal Agent | Animal Model | Treatment Duration | Efficacy Endpoint | Results | Reference |
| 8% Ciclopirox Nail Lacquer | Rabbit | 4 weeks | Culture-Positive Rate | 66.7% (vs. 75.0% in control) | [12] |
| 5% Amorolfine Nail Lacquer | Rabbit | 4 weeks | Culture-Positive Rate | 20.8% (vs. 75.0% in control) | [12] |
| 10% Efinaconazole Solution | Guinea Pig | 28 days | Viable Cell Counts (log10 CFU/foot) | Significant reduction vs. control | [14] |
| 8% Ciclopirox Nail Lacquer | Guinea Pig | 28 days | Viable Cell Counts (log10 CFU/foot) | Significant reduction vs. control | [14] |
| 5% Amorolfine Nail Lacquer | Guinea Pig | 28 days | Viable Cell Counts (log10 CFU/foot) | Significant reduction vs. control | [14] |
Proposed Protocol for this compound Testing in an Animal Model
Given the oral administration of this compound, a systemic infection model is appropriate. The guinea pig model is well-suited for this purpose.
Hypothetical Experimental Protocol: Oral this compound in the Guinea Pig Onychomycosis Model
Objective: To evaluate the efficacy of orally administered this compound in a guinea pig model of onychomycosis.
Animals and Infection: Establish onychomycosis in guinea pigs using the protocol described above.
Treatment Groups:
-
Group 1: Vehicle control (e.g., sterile water or appropriate vehicle for this compound).
-
Group 2: this compound (low dose, e.g., 10 mg/kg/day).
-
Group 3: this compound (high dose, e.g., 20 mg/kg/day).
-
Group 4 (Optional): Positive control (e.g., oral itraconazole, 10 mg/kg/day).[9]
Dosage Rationale: The human dose of this compound is 100 mg daily.[1][15] The proposed guinea pig dosages are based on body surface area conversion, a standard method for extrapolating drug doses between species. The exact dosage may require optimization based on pharmacokinetic studies in guinea pigs.
Treatment Administration: Administer this compound or vehicle orally via gavage once daily for a period of 4 to 12 weeks. The 12-week duration mirrors the clinical treatment period in humans.[1][15]
Efficacy Evaluation:
-
Clinical Scoring: At weekly intervals, visually assess the infected nails and assign a clinical score based on the severity of onychomycosis (e.g., on a scale of 0-4, where 0 is normal and 4 is severely infected).
-
Mycological Assessment: At the end of the treatment period, collect nail clippings for:
-
Direct Microscopy (KOH Mount): To detect the presence of fungal elements.
-
Fungal Culture: To determine the viable fungal load (CFU/mg of nail).
-
-
Histopathology: At the end of the study, euthanize the animals and collect the entire nail unit for histopathological examination to assess the extent of fungal invasion and tissue response to treatment.
Table 2: Clinical Efficacy of Oral this compound in Human Onychomycosis Trials
| Study Population | Treatment Regimen | Efficacy Endpoint (at Week 48) | Complete Cure Rate | Mycological Cure Rate | Reference |
| Japanese patients with onychomycosis | This compound 100 mg daily for 12 weeks | Complete cure (0% clinical involvement + negative KOH) | 59.4% | 82.0% | [1][15] |
| Elderly patients (≥65 years) with severe onychomycosis | This compound 100 mg daily for 12 weeks | Cure rate | 29.7% | Not Reported | [16] |
Conclusion
The guinea pig and rabbit models of onychomycosis are invaluable tools for the preclinical evaluation of novel antifungal agents. While studies directly investigating this compound in these models are currently lacking, the protocols and data presented here provide a comprehensive guide for designing and conducting such research. A well-designed study in an established animal model will be crucial for further elucidating the preclinical efficacy of this compound and supporting its potential as a leading treatment for onychomycosis.
References
- 1. Efficacy and safety of this compound L‐lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double‐blind, randomized phase III study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Ravuconazole - Doctor Fungus [drfungus.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of an Animal Model of Onychomycosis in Guinea Pigs. | Semantic Scholar [semanticscholar.org]
- 8. Development of an Animal Model of Onychomycosis in Guinea Pigs [jstage.jst.go.jp]
- 9. academic.oup.com [academic.oup.com]
- 10. Evaluation of Topical Antifungals Using a New Predictive Animal Model for Efficacy against Severe Tinea Unguium: A Comparison of Efinaconazole and Luliconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efinaconazole in the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment of a Novel Model of Onychomycosis in Rabbits for Evaluation of Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishment of a novel model of onychomycosis in rabbits for evaluation of antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Metabolism of Fosravuconazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosravuconazole is a prodrug of ravuconazole, a broad-spectrum triazole antifungal agent. Understanding the metabolic fate of this compound, specifically its conversion to the active moiety ravuconazole and the subsequent metabolism of ravuconazole, is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety and efficacy. This document provides a detailed protocol for studying the in vitro metabolism of this compound, with a focus on identifying the cytochrome P450 (CYP) enzymes responsible for the metabolism of ravuconazole.
This compound is rapidly converted to its active form, ravuconazole, by phosphatases in vivo. Therefore, in vitro metabolism studies should focus on the metabolism of ravuconazole. Ravuconazole is predominantly metabolized in the liver by CYP enzymes[1]. While data on its specific metabolism are limited, it has been suggested to have a low risk of drug-drug interactions involving CYP3A4, CYP2C9, and CYP2C19[1]. The following protocols are designed to elucidate the specific CYP isoforms involved in ravuconazole metabolism.
Key Experiments and Methodologies
The in vitro metabolism of ravuconazole can be investigated through a series of experiments utilizing human liver microsomes (HLMs), recombinant human CYP enzymes, and specific chemical inhibitors.
1. Metabolic Stability in Human Liver Microsomes (HLMs)
This experiment determines the rate at which ravuconazole is metabolized by the mixed CYP enzymes present in HLMs.
2. CYP Reaction Phenotyping
This involves two primary approaches to identify the specific CYP enzymes responsible for ravuconazole metabolism:
- Recombinant Human CYP Enzymes: Individual recombinant CYP enzymes are used to screen for their ability to metabolize ravuconazole.
- Chemical Inhibition in HLMs: Specific chemical inhibitors of various CYP isoforms are used to pinpoint the key enzymes involved in ravuconazole metabolism in a more complex system.
Experimental Protocols
Protocol 1: Metabolic Stability of Ravuconazole in Human Liver Microsomes
Objective: To determine the intrinsic clearance (Clint) and half-life (t1/2) of ravuconazole in human liver microsomes.
Materials:
-
Ravuconazole
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of ravuconazole in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture in phosphate buffer (pH 7.4) containing HLMs (final protein concentration typically 0.5-1 mg/mL) and ravuconazole (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quench the reaction immediately by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of ravuconazole using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of remaining ravuconazole against time to determine the elimination rate constant (k).
-
Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (Clint = (0.693/t1/2) / [microsomal protein concentration]).
Data Presentation:
| Time (min) | Ravuconazole Concentration (µM) | % Ravuconazole Remaining | ln(% Ravuconazole Remaining) |
| 0 | 1.00 | 100 | 4.61 |
| 5 | 0.85 | 85 | 4.44 |
| 15 | 0.60 | 60 | 4.09 |
| 30 | 0.35 | 35 | 3.56 |
| 60 | 0.12 | 12 | 2.48 |
| Parameter | Value |
| Rate Constant (k) (min⁻¹) | [Calculated Value] |
| Half-life (t₁/₂) (min) | [Calculated Value] |
| Intrinsic Clearance (Clint) (µL/min/mg) | [Calculated Value] |
Protocol 2: CYP Reaction Phenotyping using Recombinant Human CYP Enzymes
Objective: To identify which specific CYP isoforms are capable of metabolizing ravuconazole.
Materials:
-
Ravuconazole
-
Recombinant human CYP enzymes (e.g., CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4) co-expressed with cytochrome P450 reductase
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent
-
LC-MS/MS system
Procedure:
-
Incubate ravuconazole (e.g., 1 µM) with each individual recombinant CYP enzyme (e.g., 25-50 pmol/mL) in the presence of the NADPH regenerating system at 37°C for a fixed time (e.g., 60 minutes).
-
Include a control incubation without the NADPH regenerating system for each enzyme.
-
Terminate the reactions by adding a cold organic solvent with an internal standard.
-
Process the samples as described in Protocol 1.
-
Analyze the samples for the depletion of ravuconazole and the formation of potential metabolites.
-
Compare the metabolism of ravuconazole across the different CYP isoforms.
Data Presentation:
| Recombinant CYP Isoform | % Ravuconazole Depletion |
| CYP1A2 | [Value] |
| CYP2A6 | [Value] |
| CYP2B6 | [Value] |
| CYP2C8 | [Value] |
| CYP2C9 | [Value] |
| CYP2C19 | [Value] |
| CYP2D6 | [Value] |
| CYP3A4 | [Value] |
| Control (no NADPH) | [Value] |
Protocol 3: CYP Reaction Phenotyping using Chemical Inhibitors in HLMs
Objective: To determine the contribution of major CYP isoforms to the metabolism of ravuconazole in a mixed enzyme system.
Materials:
-
Ravuconazole
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system
-
Specific CYP inhibitors (see table below)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent
-
LC-MS/MS system
Procedure:
-
Pre-incubate HLMs with a specific CYP inhibitor or vehicle control at 37°C for a designated time (e.g., 15 minutes).
-
Add ravuconazole to the mixture and continue the pre-incubation for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a time that results in approximately 20-30% metabolism of ravuconazole in the vehicle control group.
-
Terminate the reactions and process the samples as described in Protocol 1.
-
Analyze for the remaining ravuconazole concentration.
-
Calculate the percentage of inhibition of ravuconazole metabolism for each inhibitor compared to the vehicle control.
Data Presentation:
| CYP Inhibitor | Target CYP Isoform | Concentration (µM) | % Inhibition of Ravuconazole Metabolism |
| Furafylline | CYP1A2 | 10 | [Value] |
| 8-Methoxypsoralen | CYP2A6 | 10 | [Value] |
| Ticlopidine | CYP2B6 | 1 | [Value] |
| Quercetin | CYP2C8 | 10 | [Value] |
| Sulfaphenazole | CYP2C9 | 10 | [Value] |
| Ticlopidine | CYP2C19 | 1 | [Value] |
| Quinidine | CYP2D6 | 1 | [Value] |
| Ketoconazole | CYP3A4 | 1 | [Value] |
| Vehicle Control | - | - | 0 |
Visualizations
Caption: Experimental workflow for studying the in vitro metabolism of this compound.
Caption: Proposed metabolic pathway of this compound.
Disclaimer
The specific cytochrome P450 enzymes responsible for ravuconazole metabolism have not been definitively established in publicly available literature. The protocols and pathways described herein are based on established methods for studying in vitro drug metabolism and knowledge of the metabolism of other azole antifungals. These protocols provide a framework for the experimental identification of the enzymes involved in this compound metabolism. Researchers should optimize these protocols based on their specific experimental setup and analytical capabilities.
References
Application Note: Quantitative Analysis of Fosravuconazole and its Active Metabolite Ravuconazole in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of the antifungal prodrug Fosravuconazole and its active metabolite, Ravuconazole, in human plasma. This compound is a triazole antifungal agent that is rapidly converted in the body to Ravuconazole, which exerts its effect by inhibiting ergosterol biosynthesis, a critical component of the fungal cell membrane.[1] This method is crucial for pharmacokinetic and therapeutic drug monitoring studies. The protocol involves a straightforward protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. This method demonstrates excellent linearity, precision, and accuracy, making it suitable for clinical research and drug development applications.
Metabolic Pathway
This compound is a water-soluble prodrug designed to improve the bioavailability of its active form, Ravuconazole.[2][3] Upon oral administration, it is rapidly and extensively converted to Ravuconazole by plasma esterases.[4] Ravuconazole is the pharmacologically active compound responsible for the antifungal effect.[1][2][5]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | DNDi [dndi.org]
- 3. Pharmacokinetics and Pharmacodynamics of this compound, Itraconazole, and Hydroxyitraconazole in Sudanese Patients With Eumycetoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijtinnovation.com [ijtinnovation.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Fosravuconazole in Combination with Other Antifungals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosravuconazole is a water-soluble prodrug of ravuconazole, a broad-spectrum triazole antifungal agent.[1] Like other triazoles, its mechanism of action involves the inhibition of lanosterol 14-alpha-demethylase, a key enzyme in the ergosterol biosynthesis pathway, which is critical for the integrity of the fungal cell membrane.[1] The increasing prevalence of invasive fungal infections and the emergence of antifungal resistance have prompted research into combination therapies to enhance efficacy, broaden the spectrum of activity, and reduce the potential for resistance development. This document provides a summary of available data on the use of this compound's active metabolite, ravuconazole, in combination with other antifungal agents, along with detailed protocols for in vitro synergy testing.
Data Presentation: In Vitro and In Vivo Combination Studies of Ravuconazole
The following tables summarize the findings from preclinical studies investigating the interactive effects of ravuconazole with other antifungal classes against various fungal pathogens.
In Vitro Synergy Data
Table 1: Ravuconazole in Combination with Echinocandins and Amphotericin B against Aspergillus spp.
| Fungal Species | Combination | Interaction Type | Fractional Inhibitory Concentration (FIC) Index Range | Reference |
| Aspergillus fumigatus | Ravuconazole + Caspofungin | Synergy | 0.26–0.50 | [2] |
| Ravuconazole + Caspofungin + Amphotericin B (0.1 µg/mL) | Synergy (Reduced) | 0.57–0.70 | [2] | |
| Ravuconazole + Caspofungin + Amphotericin B (0.2 µg/mL) | Synergy (Reduced) | 0.59–0.77 | [2] | |
| Aspergillus flavus | Ravuconazole + Caspofungin | Synergy | 0.26–0.50 | [2] |
| Ravuconazole + Caspofungin + Amphotericin B | Synergy (Reduced) | Not specified | [2] | |
| Aspergillus terreus | Ravuconazole + Caspofungin | Synergy | 0.26–0.50 | [2] |
| Ravuconazole + Caspofungin + Amphotericin B | Synergy (Increased) | Not specified | [3] | |
| Aspergillus fumigatus | Ravuconazole + Micafungin | Synergy | Not specified | [4] |
FIC Index Interpretation: ≤0.5 = Synergy; >0.5 to 4.0 = Indifference/Additive; >4.0 = Antagonism.
In Vivo Efficacy Data
Table 2: Ravuconazole in Combination with Micafungin against Experimental Invasive Pulmonary Aspergillosis in Neutropenic Rabbits
| Treatment Group | Mortality Rate | Residual Fungal Burden (Log10 CFU/g) | Reference |
| Untreated Control | High | High | [4] |
| Ravuconazole alone | Reduced | Reduced | [4] |
| Micafungin alone | Reduced | Reduced | [4] |
| Ravuconazole + Micafungin | Significantly Reduced (P ≤ 0.001) | Significantly Reduced (P ≤ 0.05) | [4] |
Experimental Protocols
In Vitro Synergy Testing: Checkerboard Broth Microdilution Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth dilution antifungal susceptibility testing of filamentous fungi.[5]
Objective: To determine the in vitro interaction between this compound (ravuconazole) and another antifungal agent against a specific fungal isolate.
Materials:
-
Fungal isolate
-
This compound (or ravuconazole) analytical powder
-
Second antifungal agent analytical powder
-
Dimethyl sulfoxide (DMSO) for drug stock preparation
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (35°C)
Procedure:
-
Drug Stock Preparation: Prepare stock solutions of each antifungal agent in DMSO at a concentration 100 times the highest final concentration to be tested.
-
Drug Dilution Plate Preparation:
-
In a separate 96-well plate (the "mother plate"), perform serial dilutions of the two antifungal agents.
-
Add RPMI-1640 to all wells.
-
Along the x-axis (e.g., columns 2-11), create a serial dilution of ravuconazole. Column 1 will be the ravuconazole-free control, and column 12 will be a sterility control (no drug, no inoculum).
-
Along the y-axis (e.g., rows B-G), create a serial dilution of the second antifungal agent. Row A will be the drug-free control.
-
-
Inoculum Preparation:
-
Grow the fungal isolate on appropriate agar (e.g., potato dextrose agar) to induce sporulation.
-
Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80).
-
Adjust the conidial suspension to the desired concentration (e.g., 0.4 x 10^4 to 5 x 10^4 CFU/mL) using a hemocytometer or spectrophotometer.
-
-
Inoculation of Test Plate:
-
Transfer aliquots from the mother plate to a new 96-well test plate.
-
Add the prepared fungal inoculum to each well, except for the sterility control wells.
-
-
Incubation: Incubate the plate at 35°C for 48-72 hours, or until growth in the drug-free control well is clearly visible.
-
Reading the Results:
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that causes a significant inhibition of growth (e.g., ≥50% or ≥90%) compared to the drug-free control.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
-
Interpretation of Results:
-
Synergy: FICI ≤ 0.5
-
Indifference/Additive: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Curve Analysis
Objective: To assess the rate and extent of fungal killing by this compound (ravuconazole) in combination with another antifungal agent over time.
Materials:
-
Fungal isolate
-
This compound (ravuconazole) and second antifungal agent
-
RPMI-1640 medium
-
Sterile culture tubes or flasks
-
Shaking incubator (35°C)
-
Apparatus for quantitative culture (e.g., spiral plater, sterile spreaders)
-
Appropriate agar plates
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum in RPMI-1640 as described in the checkerboard assay protocol, adjusting to a starting concentration of approximately 1-5 x 10^5 CFU/mL.
-
Test Setup:
-
Prepare culture tubes with RPMI-1640 containing:
-
No drug (growth control)
-
Ravuconazole alone (at a clinically relevant concentration, e.g., 1x or 2x MIC)
-
Second antifungal agent alone (at a clinically relevant concentration)
-
The combination of ravuconazole and the second agent at the same concentrations.
-
-
-
Inoculation and Incubation: Inoculate each tube with the prepared fungal suspension and incubate at 35°C with constant agitation.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.
-
Quantitative Culture:
-
Perform serial dilutions of the collected samples in sterile saline.
-
Plate a known volume of each dilution onto agar plates.
-
Incubate the plates until colonies are visible and can be counted.
-
-
Data Analysis:
-
Calculate the CFU/mL for each time point and treatment condition.
-
Plot the log10 CFU/mL versus time for each condition.
-
-
Interpretation of Results:
-
Synergy: A ≥2 log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Indifference: A <2 log10 change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥2 log10 increase in CFU/mL with the combination compared to the least active single agent.
-
Signaling Pathways and Mechanism of Synergy
The synergistic interaction between triazoles (like ravuconazole) and echinocandins is attributed to their distinct but complementary mechanisms of action targeting different essential components of the fungal cell.
-
Ravuconazole (Azole): Inhibits the enzyme lanosterol 14-alpha-demethylase (encoded by the ERG11 gene) in the endoplasmic reticulum. This blocks the synthesis of ergosterol, a primary sterol in the fungal cell membrane, leading to the accumulation of toxic sterol intermediates and compromised membrane integrity.
-
Echinocandins (e.g., Micafungin, Caspofungin): Inhibit the β-(1,3)-D-glucan synthase complex (encoded by FKS genes) located in the fungal cell membrane. This disrupts the synthesis of β-(1,3)-D-glucan, a crucial polysaccharide for maintaining the structural rigidity of the fungal cell wall.
The simultaneous disruption of both the cell membrane and the cell wall leads to increased fungal cell stress, structural instability, and ultimately, enhanced fungicidal activity.
Conclusion
The available preclinical data suggest that this compound's active metabolite, ravuconazole, exhibits synergistic activity when combined with echinocandins against clinically relevant Aspergillus species. The interaction with polyenes like amphotericin B may be more complex, potentially leading to reduced synergy or antagonism depending on the fungal species and drug concentrations. These findings highlight the potential of this compound as a component of combination antifungal therapy. Further in vitro and in vivo studies are warranted to fully elucidate the spectrum of synergistic interactions and to guide the design of future clinical trials. The standardized protocols provided herein offer a framework for conducting such investigations.
References
- 1. Augmenting Azoles with Drug Synergy to Expand the Antifungal Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative pharmacodynamic interaction analysis of triple combinations of caspofungin and voriconazole or ravuconazole with subinhibitory concentrations of amphotericin B against Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative pharmacodynamic interaction analysis of triple combinations of caspofungin and voriconazole or ravuconazole with subinhibitory concentrations of amphotericin B against Aspergillus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination therapy in treatment of experimental pulmonary aspergillosis: synergistic interaction between an antifungal triazole and an echinocandin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fosravuconazole Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for clinical trials of Fosravuconazole, a novel triazole antifungal agent. The detailed protocols are intended to guide researchers in designing and conducting robust clinical studies to evaluate the efficacy and safety of this compound for various fungal infections.
Introduction
This compound is a water-soluble prodrug of ravuconazole, a broad-spectrum triazole antifungal.[1][2] Its mechanism of action involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway of fungal cell membranes.[3] This disruption of ergosterol synthesis leads to fungal cell death. This compound has demonstrated efficacy in clinical trials for the treatment of onychomycosis, eumycetoma, and has been investigated for Chagas disease.[1][4][5] Preclinical studies have also shown the potential of its active metabolite, ravuconazole, in treating invasive aspergillosis.[6][7][8]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound, after oral administration, is rapidly converted to its active moiety, ravuconazole. Ravuconazole targets the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is essential for the conversion of lanosterol to ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity and function. By inhibiting this enzyme, ravuconazole depletes ergosterol and leads to the accumulation of toxic methylated sterols, ultimately disrupting the fungal cell membrane and inhibiting fungal growth.
References
- 1. dndial.org [dndial.org]
- 2. Pharmacokinetics and Pharmacodynamics of this compound, Itraconazole, and Hydroxyitraconazole in Sudanese Patients With Eumycetoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Onychomycosis Workup: Laboratory Studies, Other Tests, Procedures [emedicine.medscape.com]
- 4. This compound | DNDi [dndi.org]
- 5. researchportal.lih.lu [researchportal.lih.lu]
- 6. Efficacies of two new antifungal agents, the triazole ravuconazole and the echinocandin LY-303366, in an experimental model of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Fosravuconazole Resistance in Candida Species
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fosravuconazole and Candida species.
Troubleshooting Guide
Issue 1: Higher than expected Minimum Inhibitory Concentrations (MICs) for this compound against Candida isolates.
Possible Cause 1: Target Site Alterations
Mutations in the ERG11 gene, which encodes the target enzyme lanosterol 14α-demethylase (CYP51), can reduce the binding affinity of azole drugs, including this compound.[1][2][3][4]
-
Solution: Sequence the ERG11 gene of your resistant isolates to identify known or novel mutations. Compare these sequences to those of susceptible wild-type strains. Specific point mutations have been associated with azole resistance, and while research is ongoing for this compound-specific mutations, cross-resistance with other azoles is common.[1]
Possible Cause 2: Overexpression of Efflux Pumps
Increased expression of ATP-binding cassette (ABC) transporters (such as CDR1 and CDR2) and major facilitator superfamily (MFS) transporters (like MDR1) can lead to rapid efflux of the antifungal drug from the cell, preventing it from reaching its target.[5][6][7][8] This is a major mechanism of azole resistance in Candida species.[5][6][7][8]
-
Solution: Perform quantitative real-time PCR (qRT-PCR) to assess the expression levels of CDR1, CDR2, and MDR1 in your resistant isolates compared to susceptible controls. A significant upregulation of these genes is a strong indicator of efflux-mediated resistance.
Possible Cause 3: Upregulation of the Ergosterol Biosynthesis Pathway
Overexpression of the ERG11 gene can also lead to resistance by increasing the amount of the target enzyme, requiring higher concentrations of the drug for inhibition.
-
Solution: Use qRT-PCR to measure the expression level of the ERG11 gene.
Issue 2: Inconsistent MIC results in this compound susceptibility testing.
Possible Cause 1: Variation in Experimental Protocol
Antifungal susceptibility testing is sensitive to variations in inoculum size, incubation time, and medium composition.[9]
-
Solution: Strictly adhere to a standardized protocol such as the Clinical and Laboratory Standards Institute (CLSI) M27 broth microdilution method.[10][11][12] Ensure consistent preparation of the yeast inoculum and use of RPMI 1640 medium.
Possible Cause 2: Subjective Endpoint Reading
The "trailing effect," where there is reduced but persistent growth at drug concentrations above the MIC, can make visual determination of the MIC challenging.
-
Solution: Read the MIC as the lowest drug concentration that causes a significant (e.g., ≥50%) reduction in turbidity compared to the growth control well at 24 hours. Using a spectrophotometer to read the optical density can provide a more objective measure.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in Candida species?
A1: The primary mechanisms of resistance to this compound, an azole antifungal, are generally consistent with those observed for other azoles. These include:
-
Alterations in the drug target: Point mutations in the ERG11 gene reduce the binding affinity of the drug to the lanosterol 14α-demethylase enzyme.[1][2][3][4]
-
Overexpression of efflux pumps: Upregulation of genes encoding ABC transporters (CDR1, CDR2) and MFS transporters (MDR1) leads to increased drug efflux from the cell.[5][6][7][8]
-
Upregulation of the target enzyme: Increased expression of the ERG11 gene results in higher levels of the target enzyme, requiring more drug for inhibition.
Q2: How can I overcome this compound resistance in my experiments?
A2: Several strategies can be explored to overcome this compound resistance:
-
Combination Therapy: Combining this compound with other antifungal agents that have different mechanisms of action can create synergistic effects. For example, combining an azole with an echinocandin (which targets the cell wall) has shown promise.[13][14][15]
-
Targeting Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that plays a crucial role in the fungal stress response and the development of drug resistance.[16][17][18][19] Inhibition of Hsp90 can re-sensitize resistant Candida isolates to azoles.[16][19][20]
-
Efflux Pump Inhibitors: Although still largely in the experimental phase, the use of compounds that block the function of efflux pumps can restore the efficacy of azoles.[7]
Q3: Are there specific Candida species that are more likely to be resistant to this compound?
A3: While data specific to this compound is still emerging, trends observed with other azoles suggest that non-albicans Candida species, such as Candida glabrata and the multidrug-resistant Candida auris, are more likely to exhibit reduced susceptibility.[21] Ravuconazole, the active form of this compound, has shown good in vitro activity against C. auris.[21]
Q4: What are the expected MIC ranges for this compound against susceptible and resistant Candida isolates?
A4: The following table summarizes representative MIC values for ravuconazole (the active form of this compound) against various Candida species.
| Candida Species | Fluconazole Susceptibility | Ravuconazole MIC Range (µg/mL) | Ravuconazole MIC90 (µg/mL) |
| C. albicans | Susceptible | ≤0.008 - 0.25 | 0.03 |
| C. albicans | Resistant | 0.015 - >8 | 1 |
| C. glabrata | Susceptible | ≤0.008 - 1 | 0.25 |
| C. glabrata | Resistant | 0.06 - >8 | 4 |
| C. parapsilosis | Susceptible | ≤0.008 - 0.25 | 0.06 |
| C. tropicalis | Susceptible | ≤0.008 - 0.25 | 0.06 |
| C. krusei | (Intrinsically Resistant) | 0.03 - 1 | 0.25 |
| C. auris | (Often Resistant) | 0.031 - 0.25 | 0.125 |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: this compound Susceptibility Testing using Broth Microdilution (Based on CLSI M27)
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well U-bottom microtiter plates
-
Candida isolates and quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound powder in DMSO to a concentration of 1600 µg/mL.
-
Prepare Drug Dilutions: Perform serial dilutions of the this compound stock solution in RPMI 1640 medium to achieve final concentrations ranging from 0.015 to 8 µg/mL in the microtiter plate.
-
Prepare Inoculum:
-
Culture Candida isolates on Sabouraud dextrose agar for 24 hours at 35°C.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum density.
-
-
Inoculate Microtiter Plate: Add 100 µL of the final inoculum to each well of the microtiter plate containing 100 µL of the drug dilutions. This will result in a final inoculum of 0.5-2.5 x 10^3 CFU/mL. Include a drug-free well as a growth control.
-
Incubation: Incubate the plate at 35°C for 24 hours.
-
Reading the MIC: Determine the MIC as the lowest concentration of this compound that causes a ≥50% reduction in turbidity compared to the growth control. This can be done visually or by reading the optical density at a suitable wavelength (e.g., 530 nm).
Protocol 2: Investigating Efflux Pump Overexpression by qRT-PCR
Materials:
-
Resistant and susceptible Candida isolates
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Primers for CDR1, CDR2, MDR1, and a housekeeping gene (e.g., ACT1)
Procedure:
-
Culture and RNA Extraction: Grow resistant and susceptible Candida isolates to mid-log phase in a suitable broth medium. Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using primers specific for your target genes (CDR1, CDR2, MDR1) and a housekeeping gene.
-
Data Analysis: Calculate the relative expression of the target genes in the resistant isolates compared to the susceptible isolates using the ΔΔCt method. A significant increase in the expression of the efflux pump genes in the resistant isolates is indicative of their role in resistance.
Visualizations
Caption: Mechanisms of this compound resistance in Candida.
Caption: Strategies to overcome this compound resistance.
Caption: Experimental workflow for investigating resistance.
References
- 1. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular analysis of cyp51 from fluconazole-resistant Candida albicans strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. ABC transporter Cdr1p contributes more than Cdr2p does to fluconazole efflux in fluconazole-resistant Candida albicans clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overexpression of MDR-1 and CDR-2 genes in fluconazole resistance of Candida albicans isolated from patients with vulvovaginal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABC Transporter Cdr1p Contributes More than Cdr2p Does to Fluconazole Efflux in Fluconazole-Resistant Candida albicans Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Up-regulation of CDR1 and MDR1 efflux pump genes and fluconazole resistance are involved in recurrence in Candida albicans-induced vulvovaginal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 13. In vitro combination therapy with isavuconazole against Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Hsp90 Orchestrates Stress Response Signaling Governing Fungal Drug Resistance | PLOS Pathogens [journals.plos.org]
- 18. Hsp90 governs dispersion and drug resistance of fungal biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. frontiersin.org [frontiersin.org]
- 20. Frontiers | Effects of Hsp90 Inhibitor Ganetespib on Inhibition of Azole-Resistant Candida albicans [frontiersin.org]
- 21. In Vitro activity of ravuconazole against Candida auris and vaginal candida isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving Fosravuconazole solubility for in vitro assays
Welcome to the technical support center for Fosravuconazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving optimal solubility of this compound for in vitro assays. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant technical data.
Troubleshooting Guide: Overcoming this compound Solubility Challenges
Researchers may encounter issues with this compound precipitating out of solution, especially when diluting a stock solution into aqueous cell culture media. This guide provides a systematic approach to troubleshooting these common problems.
Issue 1: Precipitation Occurs Upon Dilution of DMSO Stock in Aqueous Media
-
Potential Cause: The high concentration of this compound in the DMSO stock is no longer soluble when the percentage of the organic solvent is significantly lowered in the aqueous medium. This is a common issue for hydrophobic compounds.[1]
-
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your cell culture medium, as high concentrations can be cytotoxic. A final DMSO concentration of ≤ 0.1% is generally recommended, though some cell lines may tolerate up to 0.5%.[1] Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform one or more intermediate dilution steps in pre-warmed media. This gradual decrease in DMSO concentration can help maintain the solubility of the compound.[1]
-
Pre-warm the Medium: Adding the this compound stock solution to pre-warmed (e.g., 37°C) cell culture medium can enhance solubility.[1]
-
Ensure Rapid Mixing: When adding the this compound solution to the medium, ensure it is mixed quickly and thoroughly by gentle swirling or vortexing to avoid localized high concentrations that can lead to precipitation.[1]
-
Consider a Lower Stock Concentration: If precipitation persists, preparing a more dilute stock solution in DMSO may be necessary. This will require adding a larger volume to your final culture, so be mindful of the final DMSO concentration.[1]
-
Issue 2: Inconsistent Results in Cell-Based Assays
-
Potential Cause: Poor solubility can lead to inconsistent concentrations of the active compound in your assay, resulting in high variability in the observed biological effects.
-
Troubleshooting Steps:
-
Visual Inspection: Before adding to cells, visually inspect your final working solution under light to ensure it is a clear solution, free of any visible precipitate.
-
Solubility Testing in Media: Perform a preliminary test to determine the solubility of this compound in your specific cell culture medium at the desired final concentration.
-
Use of Co-solvents: For preparing dosing solutions, consider using a formulation with co-solvents that improve solubility. Several formulations have been reported to yield clear solutions.[2][3]
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Ravuconazole?
A1: this compound is a phosphonooxymethyl prodrug of Ravuconazole.[4][5] It was developed to have improved water solubility and oral bioavailability compared to Ravuconazole.[5][6][7] In the body, or in the presence of alkaline phosphatases, this compound is converted to the active antifungal agent, Ravuconazole.[2][5]
Q2: What is the primary mechanism of action of this compound?
A2: The active form, Ravuconazole, acts by inhibiting the fungal enzyme lanosterol 14-alpha-demethylase.[4][8] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4] Inhibition of this enzyme disrupts the fungal cell membrane integrity, leading to cell death.[4][8][9]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use.[3][] this compound has a reported solubility of 100 mg/mL in DMSO, though this may require sonication to achieve.[3] For the L-lysine ethanolate salt of this compound, solubility in water is reported as 200 mg/mL (with sonication) and 50 mg/mL in DMSO.[11]
Q4: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?
A4: While this compound is a water-soluble prodrug, achieving high concentrations in aqueous buffers alone can be challenging.[2][5] For consistent results in in vitro assays, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental medium.
Q5: Are there any pre-formulated solutions available for in vitro use?
A5: While pre-formulated solutions are not typically sold, several suppliers provide detailed protocols for creating clear solutions using a mixture of solvents. These often involve a combination of DMSO, PEG300, Tween-80, and saline, or DMSO with SBE-β-CD in saline.[2][3][11]
Data Presentation
Table 1: Solubility of this compound and its L-lysine ethanolate salt in common solvents.
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 100 mg/mL (182.66 mM) | Requires sonication.[3] |
| This compound L-lysine ethanolate | Water | 200 mg/mL (270.37 mM) | Requires sonication.[11] |
| This compound L-lysine ethanolate | DMSO | 50 mg/mL (67.59 mM) | Requires sonication.[11] |
Table 2: Example Formulations for Achieving Soluble this compound in a Final Dosing Vehicle.
| Formulation Components (v/v) | Final Concentration Achieved | Appearance | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.57 mM) | Clear Solution | [2][3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.57 mM) | Clear Solution | [2][3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.57 mM) | Clear Solution | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 547.47 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 5.47 mg.
-
Add the powder to a sterile tube.
-
Add the appropriate volume of DMSO (e.g., 1 mL).
-
Vortex thoroughly to dissolve the powder. If necessary, use a sonicator bath for short intervals to aid dissolution.[3]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]
-
Protocol 2: Preparation of a Final Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium, pre-warmed to 37°C
-
-
Procedure:
-
Determine the final concentration of this compound needed for your experiment.
-
To minimize precipitation, perform a serial dilution. For example, to achieve a 10 µM final concentration from a 10 mM stock:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of pre-warmed medium to get a 100 µM solution. Add the stock solution dropwise while gently mixing.
-
Add the required volume of the 100 µM intermediate solution to your final volume of cell culture medium. For example, add 100 µL of the 100 µM solution to 900 µL of medium to get a final volume of 1 mL with a 10 µM concentration of this compound.
-
-
Ensure the final DMSO concentration is within the tolerated range for your cell line (typically ≤ 0.1%).[1]
-
Mix the final solution thoroughly by gentle inversion before adding it to your cell culture plates.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | azole-based antifungal agent | CAS 351227-64-0 | prodrug of ravuconazole| E-1224, BEF-1224, and BMS-379224 | Suppli [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of this compound L‐lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double‐blind, randomized phase III study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. Ravuconazole | C22H17F2N5OS | CID 467825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Fosravuconazole stability issues in long-term storage
Welcome to the technical support center for fosravuconazole. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues during the long-term storage and handling of this compound. Below you will find troubleshooting guides and frequently asked questions to support your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and potential issues related to the stability of this compound.
Q1: My this compound solution appears cloudy or has precipitated upon storage. What should I do?
A1: Cloudiness or precipitation can indicate several issues. First, verify the storage conditions. For stock solutions in DMSO, storage at -20°C for up to one month or -80°C for up to six months is recommended.[1] If the product was stored at 4°C or room temperature for an extended period, its stability might be compromised.[1][2] this compound has improved water solubility compared to its active metabolite, ravuconazole; however, its solubility in aqueous buffers may still be limited.[2][3] Ensure the concentration of your solution does not exceed its solubility limit in the chosen solvent system. If using aqueous buffers, check the pH, as this compound's stability can be pH-dependent.
Q2: I am concerned about the chemical stability of this compound in my aqueous formulation at neutral pH. What is known about its stability in these conditions?
A2: this compound is a phosphonooxymethyl ether prodrug of ravuconazole.[2][3] While specific long-term stability data in aqueous solutions at neutral pH is not extensively published, it has been reported to be more stable in water at neutral pH than other similar prodrug candidates that were evaluated.[3] However, as a prodrug, it is designed to be converted to the active compound, ravuconazole, in vivo by phosphatases.[3] Therefore, the presence of any enzymatic activity in your formulation could lead to its conversion. For long-term storage, it is advisable to use a buffered system and conduct periodic purity checks using a stability-indicating method.
Q3: My analytical results show a decrease in the concentration of this compound over time. What are the likely degradation pathways?
A3: The primary degradation pathway for this compound is the hydrolysis of the phosphonooxymethyl ether bond to release the active drug, ravuconazole.[3] The stability of ravuconazole itself is also a factor. Forced degradation studies on ravuconazole have shown that it is susceptible to degradation under alkaline hydrolysis conditions, leading to the formation of at least two main degradation products.[4][5] Therefore, it is crucial to maintain appropriate pH control during storage and analysis.
Q4: Are there any specific storage recommendations for the solid form of this compound?
A4: For the solid (powder) form, storage at -20°C is recommended for long-term stability, with a shelf life of up to 3 years mentioned by some suppliers.[1][2] Storage at 4°C for up to 2 years is also suggested.[1][2] It is important to store the compound in a dry and dark environment.[6] The product is generally considered stable at ambient temperature for short periods, such as during shipping.[2][6]
Quantitative Data Summary
While specific quantitative long-term stability data for this compound is limited in publicly available literature, forced degradation studies performed on its active metabolite, ravuconazole, provide insights into its potential degradation profile. The following table summarizes the degradation of ravuconazole under various stress conditions.
| Stress Condition | Exposure Time | Temperature | Ravuconazole Degradation (%) | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 80°C | 6.5% | 1 |
| 0.1 M NaOH | 2 hours | 80°C | 20.1% | 2 |
| Neutral (Water) | 24 hours | 80°C | No significant degradation | 0 |
| 3% H₂O₂ | 24 hours | 80°C | 11.2% | 1 |
| Metallic Ions | 24 hours | 80°C | No significant degradation | 0 |
Data adapted from a forced degradation study on Ravuconazole.[4][5]
Experimental Protocols
Below are detailed methodologies for key experiments related to this compound stability assessment.
Protocol 1: Stability-Indicating HPLC Method for this compound
This method is suitable for the quantitative determination of this compound in the presence of its potential impurities.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Chromasil C18 (250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate buffer (pH 4.5) in a 55:45 ratio.[8]
-
Flow Rate: 0.9 mL/min.[8]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration (e.g., 10-100 µg/mL).
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for conducting a forced degradation study to identify potential degradation products and pathways.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60-80°C for a specified period (e.g., 2, 6, 12, 24 hours). Neutralize the solution before HPLC analysis.
-
Alkaline Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60-80°C for a specified period. Neutralize the solution before HPLC analysis. Based on ravuconazole data, significant degradation is expected.[4][5]
-
Oxidative Degradation: Dissolve this compound in a solution of 3-30% hydrogen peroxide and keep at room temperature or elevated temperature for a specified period.
-
Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 105°C) for a specified duration.
-
Photostability: Expose a solution of this compound and the solid drug to UV and fluorescent light as per ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method (such as Protocol 1). Compare the chromatograms with that of an unstressed sample to identify and quantify any degradation products.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound conversion and potential degradation pathway.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | azole-based antifungal agent | CAS 351227-64-0 | prodrug of ravuconazole| E-1224, BEF-1224, and BMS-379224 | Suppli [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Development of a stability-indicating assay method by HPLC-DAD and MS characterization of forced degradation products of ravuconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. doaj.org [doaj.org]
Managing adverse effects of Fosravuconazole in clinical studies
For researchers, scientists, and drug development professionals engaged in clinical studies of Fosravuconazole, this guide provides essential troubleshooting and frequently asked questions for managing adverse effects.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported adverse drug reactions (ADRs) associated with this compound in clinical trials?
Based on clinical data, the most frequently observed ADRs are gastrointestinal disorders. Other reported adverse effects include headache, skin reactions, and alterations in liver function.[1][2][3][4] It is crucial to monitor trial participants for these potential side effects.
Q2: How should gastrointestinal discomfort in trial participants be managed?
For participants experiencing symptoms such as nausea, vomiting, abdominal pain, or diarrhea, administering this compound with food may help mitigate these effects.[2] If symptoms persist or are severe, a review of the participant's clinical status is warranted.
Q3: What is the recommended approach for managing headaches reported by participants?
Mild to moderate headaches can often be managed with over-the-counter pain relievers.[2] However, it is essential to consult the clinical trial protocol for guidelines on concomitant medications. Persistent or severe headaches should be evaluated further.
Q4: Are there any serious adverse effects associated with this compound?
In a key phase III clinical study, while adverse events were reported, no serious adverse drug reactions were observed. All ADRs were classified as mild to moderate in severity.[1][5] However, rare but severe skin reactions like Stevens-Johnson syndrome have been reported for other azole antifungals and should be considered a potential risk.[2] Any severe or unexpected adverse event should be reported immediately according to the trial protocol.
Q5: What is the risk of liver function abnormalities with this compound?
Some clinical trial participants have shown elevated liver enzymes.[2][3] Regular monitoring of liver function through blood tests is a recommended safety measure during long-term therapy.[2] The incidence of increased γ-GT has been noted, though these changes were generally reversible and not associated with clinical symptoms of hepatic disorders.[3]
Q6: Does this compound have significant drug-drug interactions?
This compound is reported to have fewer drug-drug interactions compared to some other azole antifungals.[5][6] However, as it is a prodrug of Ravuconazole, which is metabolized by cytochrome P450 enzymes, caution is advised when co-administering with drugs that are inhibitors or inducers of these enzymes.[4][7]
Troubleshooting Guide
Management of Common Adverse Drug Reactions
This section provides a structured approach to identifying and managing common ADRs observed in this compound clinical trials.
Table 1: Incidence of Adverse Drug Reactions in a Phase III Clinical Trial (12-week treatment) [1][3]
| Adverse Drug Reaction Category | This compound (100 mg/day) (n=101) | Placebo (n=52) |
| Total with ADRs | 23.8% (24/101) | 3.8% (2/52) |
| Gastrointestinal Disorders | ||
| Abdominal Discomfort | 4.0% (4/101) | 0.0% (0/52) |
| Nausea | 2.0% (2/101) | 0.0% (0/52) |
| Diarrhea | 1.0% (1/101) | 3.8% (2/52) |
| Constipation | 1.0% (1/101) | 0.0% (0/52) |
| Laboratory Abnormalities | ||
| Increased γ-GTP | 6.9% (7/101) | 1.9% (1/52) |
| Increased ALT | 4.0% (4/101) | 0.0% (0/52) |
| Increased AST | 3.0% (3/101) | 0.0% (0/52) |
| Increased Blood Bilirubin | 1.0% (1/101) | 0.0% (0/52) |
| Other | ||
| Eczema | 1.0% (1/101) | 0.0% (0/52) |
| Pruritus | 1.0% (1/101) | 0.0% (0/52) |
Experimental Protocols & Workflows
Protocol for Monitoring Adverse Events
While specific protocols vary between clinical trials, a general workflow for monitoring and managing adverse events is outlined below.
Caption: Workflow for monitoring and managing adverse events.
Signaling Pathway for Azole Antifungal Action and Potential for ADRs
The mechanism of action of azole antifungals like Ravuconazole (the active metabolite of this compound) is the inhibition of ergosterol synthesis, which is crucial for the fungal cell membrane. This can also have off-target effects, contributing to ADRs.
Caption: Mechanism of action and potential for adverse effects.
References
- 1. What are the side effects of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of this compound L‐lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double‐blind, randomized phase III study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. [Drug properties of this compound L-lysine ethanolate (NAILIN® Capsules 100 mg), a new oral azole therapeutic for onychomycosis: an analysis based on non-clinical and clinical trial data] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | DNDi [dndi.org]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
Optimizing Fosravuconazole dosage for specific fungal pathogens
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Fosravuconazole dosage for specific fungal pathogens. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a water-soluble prodrug of Ravuconazole, a broad-spectrum triazole antifungal agent.[1] After administration, this compound is rapidly converted to its active form, Ravuconazole.[1] The primary mechanism of action of Ravuconazole is the inhibition of the fungal enzyme lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway.[1] By inhibiting this enzyme, Ravuconazole disrupts the production of ergosterol, an essential component of the fungal cell membrane, leading to impaired membrane integrity and ultimately, fungal cell death.[1]
Q2: For which fungal pathogens is this compound expected to be effective?
A2: Ravuconazole, the active metabolite of this compound, has demonstrated potent in vitro activity against a wide range of fungal pathogens, including:
-
Dermatophytes: Various species of Trichophyton and Microsporum.[2][3]
-
Yeasts: Including Candida species (e.g., C. albicans, C. glabrata, C. krusei) and Cryptococcus neoformans.[3][4][5][6]
-
Molds: Notably Aspergillus species (e.g., A. fumigatus, A. flavus, A. terreus).[2][4]
Q3: What is the relationship between Minimum Inhibitory Concentration (MIC) and in vivo efficacy for Ravuconazole?
A3: For triazole antifungals like Ravuconazole, the pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with in vivo efficacy is the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC/MIC).[1][7] Studies in murine models of disseminated candidiasis have shown that a free-drug AUC/MIC ratio of 20 to 25 is predictive of treatment success, similar to what has been observed with fluconazole.[1] Therefore, determining the MIC of Ravuconazole for a specific fungal isolate is a critical first step in predicting its potential in vivo efficacy and informing dosage selection in preclinical models.
Troubleshooting Guide
Problem 1: High Minimum Inhibitory Concentration (MIC) values are observed for Ravuconazole against our fungal isolate.
-
Possible Cause 1: Intrinsic or Acquired Resistance. The fungal isolate may possess intrinsic resistance to azoles or may have acquired resistance mechanisms. Common mechanisms include:
-
Target site modification: Mutations in the ERG11 gene, which encodes lanosterol 14α-demethylase, can reduce the binding affinity of azole drugs.
-
Overexpression of efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters or major facilitator superfamily (MFS) transporters can actively pump the drug out of the fungal cell.
-
Alterations in the ergosterol biosynthesis pathway: Changes in other enzymes in the pathway can lead to the accumulation of alternative sterols that can support fungal growth.
-
-
Troubleshooting Steps:
-
Confirm MIC results: Repeat the antifungal susceptibility testing to ensure the result is reproducible.
-
Molecular analysis: If resistance is suspected, consider sequencing the ERG11 gene to identify known resistance mutations. Gene expression analysis (e.g., qRT-PCR) can be used to investigate the overexpression of efflux pump genes.
-
Alternative Antifungals: Test the isolate's susceptibility to other classes of antifungal agents to identify potential alternative treatment options.
-
Problem 2: Inconsistent or difficult-to-read endpoints (trailing) in broth microdilution assays.
-
Possible Cause: Trailing is the phenomenon of reduced but persistent fungal growth at drug concentrations above the MIC, making the endpoint difficult to determine visually. This is a known issue with azole antifungals.[8]
-
Troubleshooting Steps:
-
Standardized Reading Time: Adhere strictly to the recommended incubation time as specified in the CLSI guidelines (typically 24 hours for Candida and 48-72 hours for molds). Reading at earlier time points (e.g., 24 hours for Candida) can often mitigate the trailing effect.[9]
-
Spectrophotometric Reading: If available, use a microplate reader to determine the endpoint at a defined percentage of growth inhibition (e.g., 50% or 80%) compared to the growth control. This provides a more objective and reproducible endpoint determination.
-
Alternative Methods: Consider using alternative susceptibility testing methods such as agar-based methods (e.g., disk diffusion or Etest), which may be less prone to the trailing phenomenon for certain drug-bug combinations.
-
Problem 3: Poor correlation between in vitro susceptibility (low MIC) and in vivo efficacy in our animal model.
-
Possible Cause 1: Suboptimal Pharmacokinetics. this compound requires conversion to the active Ravuconazole. Factors such as poor absorption, rapid metabolism, or inadequate tissue penetration in the specific animal model can lead to insufficient drug exposure at the site of infection.
-
Troubleshooting Steps:
-
Pharmacokinetic Studies: Conduct pharmacokinetic studies in the animal model to determine key parameters such as plasma and tissue concentrations, half-life, and bioavailability of Ravuconazole.
-
Dose and Formulation Optimization: Adjust the dosage, frequency of administration, or formulation of this compound to achieve the target AUC/MIC ratio at the site of infection.
-
-
Possible Cause 2: Host Factors and Model Limitations. The immune status of the animal, the site and severity of the infection, and the specific characteristics of the fungal strain can all influence treatment outcomes independently of the drug's intrinsic activity.
-
Troubleshooting Steps:
-
Review of Animal Model: Ensure the chosen animal model is appropriate for the fungal pathogen and the type of infection being studied.
-
Immunosuppression Protocol: If using an immunocompromised model, ensure the level and timing of immunosuppression are consistent and relevant to the clinical scenario being modeled.
-
Combination Therapy: In cases of severe infection or in immunocompromised hosts, consider evaluating the efficacy of this compound in combination with other antifungal agents.
-
Data Presentation
Table 1: In Vitro Susceptibility of Ravuconazole against Key Fungal Pathogens
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Aspergillus fumigatus | 114 | 0.25 - 4 | 0.5 | 0.5 | [2] |
| 314 | N/A | N/A | N/A | [4] | |
| Aspergillus flavus | 13 | 0.25 - 0.5 | 0.25 | 0.5 | [2] |
| Aspergillus terreus | 8 | 0.25 - 0.5 | 0.25 | 0.5 | [2] |
| Candida albicans | 6970 | ≤0.008 - >8 | 0.015 | 0.03 | [5][6] |
| Candida glabrata | 6970 | ≤0.008 - >8 | 0.5 | 1 | [5][6] |
| Candida krusei | 6970 | ≤0.008 - >8 | 0.12 | 0.25 | [5][6] |
| Trichophyton rubrum | 51 | N/A | N/A | 0.035 (GM) | [3] |
| Trichophyton mentagrophytes | 20 | N/A | N/A | 0.035 (GM) | [3] |
GM = Geometric Mean
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for Yeasts (Adapted from CLSI M27)
This protocol provides a standardized method for determining the Minimum Inhibitory Concentration (MIC) of Ravuconazole against yeast isolates.
-
Preparation of Antifungal Stock Solution:
-
Prepare a stock solution of Ravuconazole powder in dimethyl sulfoxide (DMSO) at a concentration of 1600 µg/mL.
-
-
Preparation of Microdilution Plates:
-
Using sterile 96-well U-bottom microdilution plates, perform serial twofold dilutions of the Ravuconazole stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve final concentrations ranging from 0.015 to 8 µg/mL.
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
-
Inoculum Preparation:
-
Subculture the yeast isolate onto a suitable agar medium (e.g., Sabouraud dextrose agar) and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of the yeast cells in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the microdilution wells.
-
-
Incubation:
-
Inoculate each well of the microdilution plate with the prepared yeast suspension.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of Ravuconazole that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
-
Endpoints can be read visually or with a microplate reader at 530 nm.
-
Protocol 2: Broth Microdilution Antifungal Susceptibility Testing for Filamentous Fungi (Adapted from CLSI M38)
This protocol outlines the determination of Ravuconazole MICs for molds.
-
Preparation of Antifungal Stock Solution and Microdilution Plates:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Inoculum Preparation:
-
Grow the mold on potato dextrose agar at 35°C until sporulation is evident.
-
Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).
-
Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium using a hemocytometer or spectrophotometer.
-
-
Incubation:
-
Inoculate the microdilution plates with the conidial suspension.
-
Incubate at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of Ravuconazole that shows 100% inhibition of growth (for most molds) or a prominent reduction in growth compared to the growth control.
-
Protocol 3: In Vivo Efficacy Evaluation in a Murine Model of Disseminated Candidiasis
This protocol provides a framework for assessing the in vivo efficacy of this compound.
-
Animal Model:
-
Use immunocompromised mice (e.g., neutropenic) to establish a reproducible infection. Neutropenia can be induced by cyclophosphamide administration.
-
-
Infection:
-
Infect the mice intravenously with a standardized inoculum of the Candida isolate of interest.
-
-
Treatment:
-
Initiate treatment with this compound at various dosages and schedules (e.g., once daily oral gavage) at a specified time post-infection.
-
Include a vehicle control group.
-
-
Efficacy Endpoints:
-
Survival: Monitor the survival of the mice over a defined period (e.g., 14-21 days).
-
Fungal Burden: At specific time points, euthanize a subset of mice from each group and determine the fungal burden in target organs (e.g., kidneys, brain) by plating homogenized tissue on a suitable agar medium.
-
-
Pharmacokinetic Analysis:
-
At selected time points after the final dose, collect blood samples to determine the plasma concentration of Ravuconazole to calculate the AUC.
-
-
Data Analysis:
-
Compare the survival rates and organ fungal burdens between the treated and control groups.
-
Correlate the this compound dosage with the achieved Ravuconazole AUC and the observed antifungal effect to determine the target AUC/MIC ratio for efficacy.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Broth microdilution antifungal susceptibility testing workflow.
Caption: Cellular consequences of ergosterol biosynthesis inhibition by Ravuconazole.
References
- 1. In vivo pharmacodynamics of a new triazole, ravuconazole, in a murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Activities of Posaconazole, Ravuconazole, and Voriconazole Compared to Those of Itraconazole and Amphotericin B against 239 Clinical Isolates of Aspergillus spp. and Other Filamentous Fungi: Report from SENTRY Antimicrobial Surveillance Program, 2000 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [In vitro antifungal activity of ravuconazole against isolates of dermatophytes and Candida species from patients with dermatomycoses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of Ravuconazole against 923 Clinical Isolates of Nondermatophyte Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [iro.uiowa.edu]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Technical Support Center: Troubleshooting Poor Oral Bioavailability of Fosravuconazole in Rats
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering unexpectedly low oral bioavailability of Fosravuconazole in rat models. While this compound is a prodrug specifically engineered for high oral absorption, this guide provides a structured approach to troubleshoot potential experimental and physiological factors that may lead to suboptimal results in a preclinical setting.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpectedly low oral bioavailability of this compound in our rat studies. Isn't it supposed to be highly bioavailable?
A1: Yes, that is a correct and critical point. This compound (F-RVCZ) is a water-soluble phosphonooxymethyl prodrug of Ravuconazole (RVCZ).[1] It was specifically developed to overcome the poor aqueous solubility of RVCZ, thereby enhancing its oral bioavailability.[1][2] Clinical studies have demonstrated that this prodrug strategy is highly successful, leading to significantly improved oral absorbability.[2][3] Therefore, observing poor oral bioavailability in a rat study is an anomalous result that strongly suggests issues within the experimental setup or specific metabolic characteristics of the animal model rather than an inherent property of the compound.
Q2: What are the most likely causes of unexpectedly low oral bioavailability of this compound in rats?
A2: Given the high intrinsic bioavailability of this compound, any observed "poor" bioavailability in a rat model is likely attributable to one or more of the following factors:
-
Experimental Protocol and Formulation Issues: This is the most common source of error and can include problems with the dosing vehicle (e.g., inadequate solubilization or suspension), inaccuracies in the oral gavage technique, inappropriate blood sampling times, or issues with sample processing and bioanalysis.
-
Rat-Specific First-Pass Metabolism: While this compound is designed to be rapidly converted to the active drug Ravuconazole by phosphatases, the subsequent first-pass metabolism of Ravuconazole in the gut wall and liver could be more extensive in rats compared to other species.[4][5]
-
Gastrointestinal (GI) Tract Conditions: Factors such as GI transit time, pH, and the presence of food can influence drug absorption and may vary depending on the experimental conditions and the specific strain of rats used.[6]
-
Efflux Transporters: The activity of efflux transporters, such as P-glycoprotein (P-gp), in the intestinal wall could potentially limit the absorption of the active compound, Ravuconazole.
Q3: How can we systematically troubleshoot our experimental protocol to identify the source of the problem?
A3: A stepwise evaluation of your experimental procedure is recommended. Please refer to the "Troubleshooting Workflow for Low Oral Bioavailability" diagram below for a visual guide. The key areas to scrutinize are:
-
Formulation Integrity: Confirm that this compound is completely dissolved or forms a stable, homogenous suspension in your chosen vehicle. Inconsistent formulation can lead to variable dosing.
-
Dosing Accuracy: Ensure the oral gavage technique is performed correctly to deliver the full dose to the stomach and minimize stress on the animal, which can affect GI physiology.
-
Blood Sampling Schedule: Your sampling time points must be adequate to capture the complete pharmacokinetic profile, including the absorption phase (Tmax) and elimination phase.
-
Bioanalytical Method Validation: Your LC-MS/MS or other analytical methods must be fully validated for the quantification of Ravuconazole (the active moiety) in rat plasma, including tests for accuracy, precision, linearity, and stability.
Q4: Could the metabolism of this compound or Ravuconazole be significantly different in rats compared to humans?
A4: Yes, species differences in drug metabolism are a well-documented phenomenon.[7] While specific comparative metabolism data for this compound in rats versus humans is limited in publicly available literature, it is known that rats can exhibit different profiles of cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of many drugs, including azole antifungals.[7][8] If you suspect that high first-pass metabolism in your rat model is the cause of low bioavailability, you could perform in vitro studies using rat and human liver microsomes to compare the metabolic rates of Ravuconazole.
Data Presentation
Table 1: Summary of Ravuconazole Pharmacokinetic Parameters in Rats Following Oral Administration
This table presents pharmacokinetic data for Ravuconazole, the active form of this compound, in rats. This data can serve as a benchmark for what to expect in your own studies.
| Parameter | Value | Units | Reference |
| Dose | 10 | mg/kg | [1] |
| Cmax (Maximum Plasma Concentration) | 1.68 | µg/mL | [1] |
| Tmax (Time to Cmax) | 8 | hours | [1] |
| t1/2 (Elimination Half-life) | 16.9 | hours | [1] |
Experimental Protocols
Protocol 1: Standard Oral Bioavailability Study of this compound in Rats
This protocol outlines a standard procedure for assessing the oral bioavailability of this compound in a rat model.
-
Animal Model: Utilize adult male or female Sprague-Dawley or Wistar rats (8-10 weeks of age, weighing 200-250g). Allow for an acclimatization period of at least one week.
-
Housing Conditions: Maintain the animals in a controlled environment with a 12-hour light/dark cycle, a temperature of 22 ± 2°C, and humidity of 55 ± 10%. Provide standard rodent chow and water ad libitum.
-
Fasting: Fast the rats for approximately 12 hours (overnight) prior to dosing, ensuring continued access to water.
-
Formulation Preparation:
-
On the day of the experiment, prepare a fresh formulation of this compound.
-
A commonly used vehicle is 0.5% (w/v) methylcellulose in sterile water.
-
Ensure the compound is fully dissolved or forms a uniform suspension. Utilize a vortex mixer and/or sonicator as needed.
-
-
Drug Administration:
-
Weigh each rat immediately before dosing to ensure accurate dose calculation.
-
Administer the this compound formulation via oral gavage at the target dose (e.g., 10 mg/kg). The dosing volume should be appropriate for the rat's size (e.g., 5-10 mL/kg).
-
For the determination of absolute bioavailability, a separate group of rats should be administered an intravenous (IV) dose of Ravuconazole.
-
-
Blood Collection:
-
Collect serial blood samples (approximately 100-200 µL) from the tail vein or a fitted cannula at appropriate time points (e.g., 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant such as K2EDTA.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C.
-
Carefully aspirate the plasma supernatant and transfer it to new, labeled tubes. Store the plasma samples at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Quantify the plasma concentrations of Ravuconazole using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
-
Pharmacokinetic Calculations:
-
Use non-compartmental analysis software to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2).
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100
-
Mandatory Visualizations
Caption: Metabolic pathway of this compound.
Caption: Troubleshooting workflow for low oral bioavailability.
References
- 1. Penetration of ravuconazole, a new triazole antifungal, into rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound L‐lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double‐blind, randomized phase III study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of physiological, physicochemical and biopharmaceutical factors in absorption and metabolism mechanisms on the drug oral bioavailability of rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 7. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Species differences between rat and human in vitro metabolite profile, in vivo predicted clearance, CYP450 inhibition and CYP450 isoforms that metabolize benzanthrone: Implications in risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce Fosravuconazole-induced hepatotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding Fosravuconazole-induced hepatotoxicity. The information is intended to assist in navigating potential liver-related adverse effects during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the known hepatotoxic potential of this compound?
A1: this compound, a triazole antifungal agent, has been associated with hepatotoxicity, as is common with this class of drugs.[1] Clinical trial data for onychomycosis treatment indicates that adverse drug reactions related to liver function are generally mild to moderate in severity.[2] The most frequently observed laboratory abnormalities are elevations in liver enzymes such as γ-glutamyltransferase (γ-GT), alanine aminotransferase (ALT), and aspartate aminotransferase (AST).[2] These elevations are typically reversible upon discontinuation of the drug.[2] It has been noted that this compound has a low risk for drug-drug interactions, which may contribute to a more favorable safety profile compared to some other azoles.[3][4]
Q2: What are the primary mechanisms behind azole-induced hepatotoxicity?
A2: The hepatotoxicity of azole antifungals is multifactorial.[5][6] Key mechanisms include:
-
Cytochrome P450 (CYP) Enzyme Inhibition: Azoles can inhibit CYP enzymes, particularly CYP3A4, which are crucial for drug metabolism. This can lead to drug-drug interactions and accumulation of hepatotoxic substances.[5][7]
-
Oxidative Stress: The metabolism of some azoles can generate reactive oxygen species (ROS), leading to oxidative stress, lipid peroxidation, and damage to hepatocytes.[7]
-
Mitochondrial Dysfunction: Some azoles have been shown to impair mitochondrial function, leading to ATP depletion and initiating pathways of cell death.[7]
-
Idiosyncratic Immune-Mediated Injury: In some individuals, an immune response against drug-protein adducts in the liver can cause unpredictable hepatotoxicity.[6] Genetic predisposition, such as specific HLA alleles, may play a role.[5]
Q3: Are there any known proactive strategies to reduce this compound-induced hepatotoxicity?
A3: Currently, there are no clinically validated, proactive strategies specifically for reducing this compound-induced hepatotoxicity beyond standard clinical monitoring. Management primarily involves regular assessment of liver function tests (LFTs) and discontinuation of the drug if significant elevations occur.[5][6] However, based on the general mechanisms of azole hepatotoxicity, theoretical strategies that could be investigated in a research setting include:
-
Co-administration of Antioxidants: Agents like N-acetylcysteine (NAC) or silymarin, which have hepatoprotective properties, could potentially mitigate oxidative stress-related liver injury.[8][9][10]
-
Genetic Screening: Identifying genetic polymorphisms in CYP enzymes or specific HLA alleles associated with a higher risk of drug-induced liver injury could allow for patient stratification.[5][11]
Q4: What is the typical onset and clinical presentation of this compound-related liver enzyme abnormalities?
A4: Based on clinical trial data for azole antifungals, elevations in liver function tests can appear within a few weeks of initiating therapy.[5] For this compound, observed adverse drug reactions, including laboratory test abnormalities, were reported during a 12-week treatment period.[2] Importantly, in these studies, subjects with elevated liver function tests had bilirubin levels within the normal range and did not show clinical symptoms of hepatic functional disorders, such as jaundice or malaise.[2]
Troubleshooting Guides
Scenario 1: Elevated Liver Enzymes in Pre-clinical in vivo Studies
Problem: A statistically significant increase in ALT and/or AST is observed in animals treated with this compound compared to the control group.
| Potential Cause | Troubleshooting Steps |
| Dose-dependent toxicity | 1. Review the dosing regimen. Consider conducting a dose-range-finding study to identify a non-toxic dose. 2. Analyze plasma concentrations of this compound and its active metabolite, Ravuconazole, to assess for accumulation. |
| Oxidative stress | 1. Measure biomarkers of oxidative stress in liver tissue (e.g., malondialdehyde, glutathione levels, superoxide dismutase activity). 2. In a research setting, consider co-administration with an antioxidant (e.g., N-acetylcysteine) to assess if it mitigates the enzyme elevations. |
| Mitochondrial dysfunction | 1. Isolate mitochondria from hepatocytes and assess mitochondrial respiration and ATP production. 2. Evaluate mitochondrial membrane potential. |
| Induction/Inhibition of CYP enzymes | 1. Profile the expression and activity of major CYP enzymes in the liver tissue of treated animals. |
Scenario 2: Cytotoxicity Observed in in vitro Hepatocyte Models
Problem: Decreased cell viability or evidence of apoptosis/necrosis in primary hepatocytes or hepatoma cell lines (e.g., HepG2) upon exposure to this compound.
| Potential Cause | Troubleshooting Steps |
| High drug concentration | 1. Titrate the concentration of this compound to determine the EC50 for cytotoxicity. 2. Compare the effective concentrations in your assay to the expected clinical plasma concentrations. |
| Metabolic activation to a toxic species | 1. Use metabolically competent cells (e.g., primary human hepatocytes) or supplement cell lines with an S9 fraction. 2. Investigate the role of specific CYP enzymes by using chemical inhibitors or inducers. |
| Mitochondrial toxicity | 1. Perform a mitochondrial toxicity assay, such as measuring changes in mitochondrial membrane potential or oxygen consumption. |
| Induction of apoptosis | 1. Measure markers of apoptosis, such as caspase-3/7 activity or Annexin V staining. |
Data Presentation
Table 1: Summary of Liver-Related Adverse Drug Reactions from a Phase III Study of this compound for Onychomycosis
| Adverse Drug Reaction | This compound (n=101) | Placebo (n=52) |
| γ-Glutamyltransferase (γ-GT) increased | 15.8% | 0% |
| Alanine aminotransferase (ALT) increased | 8.9% | 0% |
| Aspartate aminotransferase (AST) increased | 7.9% | 0% |
| Blood alkaline phosphatase increased | 2.0% | 0% |
Data adapted from a multicenter, double-blind, randomized phase III study.[2]
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Hepatotoxicity in Primary Human Hepatocytes
-
Cell Culture: Plate cryopreserved primary human hepatocytes in collagen-coated plates according to the supplier's instructions. Allow cells to acclimate for 24-48 hours.
-
Drug Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to achieve a range of final concentrations. Treat the hepatocytes with the this compound solutions for 24, 48, and 72 hours. Include a vehicle control group.
-
Cytotoxicity Assessment:
-
LDH Release Assay: Measure lactate dehydrogenase (LDH) release into the cell culture medium as an indicator of membrane damage.
-
ATP Assay: Measure intracellular ATP levels to assess cell viability and mitochondrial function.
-
-
Biomarker Analysis:
-
Caspase-3/7 Assay: Measure caspase activity to quantify apoptosis.
-
Oxidative Stress Assay: Measure levels of reactive oxygen species (ROS) using a fluorescent probe.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the EC50 value for each endpoint.
Protocol 2: Evaluation of Hepatoprotective Agent Co-administration in an in vivo Rodent Model
-
Animal Model: Use male Sprague-Dawley rats. Acclimate animals for at least one week before the experiment.
-
Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (at a dose known to cause mild liver enzyme elevation)
-
Group 3: Hepatoprotective agent (e.g., N-acetylcysteine or Silymarin)
-
Group 4: this compound + Hepatoprotective agent
-
-
Dosing: Administer this compound and the hepatoprotective agent orally for a predetermined period (e.g., 14 or 28 days).
-
Monitoring: Collect blood samples at baseline and at regular intervals to measure serum ALT, AST, and bilirubin levels.
-
Terminal Procedures: At the end of the study, euthanize the animals and collect liver tissue for:
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin for H&E staining to assess for necrosis, inflammation, and steatosis.
-
Biochemical Analysis: Homogenize a portion of the liver to measure markers of oxidative stress (e.g., glutathione, malondialdehyde).
-
-
Data Analysis: Compare the serum liver enzyme levels and histopathological scores between the different treatment groups.
Visualizations
Caption: Putative signaling pathways in this compound-induced hepatotoxicity.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Efficacy and safety of this compound L‐lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double‐blind, randomized phase III study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | DNDi [dndi.org]
- 4. researchgate.net [researchgate.net]
- 5. Hepatotoxicity Induced by Azole Antifungal Agents: A Review Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. Protection Against Drug-Induced Liver Injuries Through Nutraceuticals via Amelioration of Nrf-2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hepatoprotective effect of silymarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Impact of Genetic Polymorphisms on the Clinical Efficacy of Azole Antifungals [mdpi.com]
Technical Support Center: Optimizing Fosravuconazole Synthesis
Welcome to the technical support center for the synthesis of Fosravuconazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound is a phosphonooxymethyl prodrug of the active antifungal agent Ravuconazole. The synthesis is a multi-step process that can be broadly divided into two main stages:
-
Synthesis of Ravuconazole: This is the most complex part of the synthesis and significantly impacts the overall yield. A common and effective route starts from an (R)-lactic acid derivative and involves the stereoselective formation of a key chiral epoxide intermediate. This is followed by a regioselective epoxide ring-opening to introduce a nitrile group, which is then converted to a thioamide. The final step in Ravuconazole synthesis is the construction of the thiazole ring, typically via a Hantzsch-type condensation reaction.
-
Conversion of Ravuconazole to this compound: This stage involves the O-alkylation of the tertiary alcohol group of Ravuconazole with a protected chloromethylphosphate reagent, such as di-tert-butyl chloromethylphosphate. The final step is the deprotection of the phosphate group to yield this compound.
Q2: What are the most critical steps affecting the overall yield of this compound?
A2: The most critical stages for maximizing yield are within the Ravuconazole synthesis, specifically:
-
Stereoselective Epoxidation: Achieving high diastereoselectivity in the formation of the chiral epoxide is crucial. Poor control at this stage leads to the formation of diastereomeric impurities that can be difficult to separate and will lower the yield of the desired isomer.
-
Epoxide Ring-Opening: The regioselectivity of the cyanide addition to the epoxide is vital. Attack at the wrong carbon atom will result in a structural isomer and a loss of yield.
-
Thiazole Ring Formation: This condensation reaction can be prone to side reactions and incomplete conversion, impacting the final yield and purity of Ravuconazole.
Q3: What are some common impurities encountered in this compound synthesis?
A3: Impurities can arise at various stages. Some common impurities include:
-
Diastereomers of Ravuconazole: Arising from incomplete stereocontrol during the epoxidation or epoxide ring-opening steps. For example, the (2R,3S)-diastereomer is a known impurity.[1][2]
-
Over-alkylation or N-alkylation products: During the conversion of Ravuconazole to this compound, the triazole nitrogen atoms can sometimes be alkylated, leading to undesired byproducts.
-
Incompletely reacted intermediates: Residual starting materials or intermediates from any of the synthetic steps can carry through and contaminate the final product.
-
Side-products from the thiazole synthesis: The Hantzsch thiazole synthesis can sometimes produce byproducts depending on the reaction conditions.
Troubleshooting Guides
Issue 1: Low Yield in Ravuconazole Synthesis
This section provides troubleshooting for the key steps in the synthesis of the active pharmaceutical ingredient, Ravuconazole.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low conversion of starting material | - Inactive magnesium turnings.- Wet solvent or glassware.- Slow initiation of the Grignard reagent formation. | - Activate magnesium with a small crystal of iodine or by gentle heating.- Ensure all solvents (e.g., THF, ether) are anhydrous and glassware is flame-dried under vacuum.[3]- Add a small amount of pre-formed Grignard reagent to initiate the reaction. |
| Formation of Wurtz coupling side products | - High local concentration of the alkyl halide.- High reaction temperature. | - Add the alkyl halide dropwise to the magnesium suspension to maintain a low concentration.- Control the reaction temperature, avoiding excessive refluxing. |
| Low yield of the desired ketone | - Competing side reactions of the Grignard reagent.- Difficult workup and purification. | - Use in-situ monitoring techniques like FTIR to track the reaction progress and ensure complete conversion.[4]- Optimize the quench procedure to minimize degradation of the product. |
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low diastereoselectivity | - Incorrect choice of epoxidation reagent or catalyst.- Non-optimal reaction temperature. | - For substrate-controlled diastereoselective epoxidation, ensure the directing group is correctly positioned.- For catalyst-controlled reactions (e.g., Sharpless asymmetric epoxidation), screen different chiral ligands and catalysts to improve enantioselectivity.[5] |
| Formation of over-oxidized impurities | - Use of a non-selective oxidizing agent.- Prolonged reaction time. | - Employ milder and more selective epoxidation reagents.- Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed.[5] |
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low regioselectivity | - Steric hindrance at the desired site of attack.- Use of an inappropriate cyanide source or catalyst. | - Under acidic conditions, the nucleophile generally attacks the more substituted carbon. Under basic or neutral conditions, attack occurs at the less sterically hindered carbon. Adjust conditions accordingly.[6]- The use of Lewis acids can influence the regioselectivity of the ring-opening. |
| Incomplete reaction | - Poor reactivity of the epoxide.- Insufficient nucleophilicity of the cyanide reagent. | - The use of a catalyst, such as a Lewis acid, can activate the epoxide and facilitate the ring-opening.[4] |
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low yield of Ravuconazole | - Incomplete cyclization.- Formation of side products. | - Optimize the reaction temperature and time. In some cases, heating is required for efficient cyclization.- Ensure the purity of the thioamide and α-haloketone starting materials. |
| Formation of methylthioether side products | - This can be an unexpected side reaction when using certain reagents. | - If this side product is observed, consider alternative methods for thiazole synthesis or modify the reaction conditions (e.g., temperature, solvent) to disfavor its formation.[7] |
Issue 2: Low Yield in the Conversion of Ravuconazole to this compound
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the protected this compound | - Incomplete O-alkylation of Ravuconazole.- N-alkylation of the triazole ring as a side reaction. | - Use a suitable base (e.g., sodium hydride) to ensure complete deprotonation of the tertiary alcohol.- Control the reaction temperature and stoichiometry of the reagents to minimize side reactions. |
| Incomplete deprotection of the tert-butyl groups | - Use of an inappropriate deprotecting agent or conditions.- Presence of other acid-labile protecting groups that are sensitive to the deprotection conditions. | - Trifluoroacetic acid (TFA) is commonly used for the removal of tert-butyl esters.- Alternatively, Lewis acids such as zinc bromide (ZnBr₂) can be used for selective deprotection under milder conditions. |
Quantitative Data Summary
The following table summarizes the reported yields for key transformations in a representative synthesis of Ravuconazole and its conversion to this compound. Note that yields can vary significantly based on the specific reagents, conditions, and scale of the reaction.
| Reaction Step | Transformation | Reported Yield |
| Ravuconazole Synthesis | ||
| 1 | Grignard reaction and coupling to form ketone intermediate | >95% (crude) |
| 2 | Stereoselective epoxidation | Diastereomeric ratio of 8.6:1 has been reported. |
| 3 | Epoxide ring-opening with cyanide | 90% |
| 4 | Conversion of nitrile to thioamide | High yield |
| 5 | Thiazole ring formation | 38-70% |
| This compound Synthesis | ||
| 6 | O-alkylation of Ravuconazole with di-tert-butyl chloromethylphosphate | Not explicitly stated, but is a key step. |
| 7 | Deprotection of tert-butyl groups | A two-step conversion from the protected intermediate to the final salt has a reported yield of 12%. |
Experimental Protocols
Protocol 1: Synthesis of Ravuconazole via Epoxide Ring-Opening and Thiazole Formation
This protocol is a generalized procedure based on common synthetic routes.
Step 1: Epoxide Ring-Opening to form the Nitrile Intermediate
-
To a solution of the chiral epoxide intermediate in an anhydrous solvent (e.g., THF or toluene) under an inert atmosphere, add a cyanide source (e.g., lithium cyanide or diethylaluminum cyanide).
-
Stir the reaction mixture at the appropriate temperature until the reaction is complete (monitor by TLC or HPLC).
-
Carefully quench the reaction with a suitable aqueous solution (e.g., ammonium chloride).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitrile intermediate. The reported yield for this step is approximately 90%.
Step 2: Conversion to Thioamide
-
Treat the nitrile intermediate with a thionating agent, such as diethyl dithiophosphate, in an aqueous medium.
-
Heat the reaction mixture to drive the conversion to the thioamide.
-
After completion, cool the reaction mixture and isolate the thioamide product, which may precipitate from the solution.
Step 3: Thiazole Ring Formation to Yield Ravuconazole
-
Dissolve the thioamide and an α-bromoacetylbenzonitrile derivative in a suitable solvent, such as ethanol.
-
Heat the reaction mixture at reflux until the condensation and cyclization are complete.
-
Cool the reaction mixture and isolate the crude Ravuconazole.
-
Purify the product by recrystallization or column chromatography. The reported yield for this final cyclization step can range from 38% to 70%.
Protocol 2: Conversion of Ravuconazole to this compound
Step 1: O-Alkylation with Di-tert-butyl Chloromethylphosphate
-
To a stirred suspension of a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., THF), add a solution of Ravuconazole in the same solvent at room temperature.
-
After the initial reaction subsides, add a solution of di-tert-butyl chloromethylphosphate.
-
Stir the reaction mixture at a slightly elevated temperature (e.g., 41 °C) for several hours until the reaction is complete.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Extract the product with an organic solvent and purify to obtain the protected this compound derivative.
Step 2: Deprotection to this compound
-
Dissolve the protected this compound derivative in a suitable solvent (e.g., dichloromethane).
-
Add trifluoroacetic acid (TFA) and stir the reaction mixture at room temperature for a short period (e.g., 15-30 minutes).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product using reverse-phase chromatography to yield this compound.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. Ravuconazole Diastereomer Impurity | 1798027-22-1 | SynZeal [synzeal.com]
- 2. Ravuconazole Diastereomer Impurity - SRIRAMCHEM [sriramchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ravuconazole synthesis - chemicalbook [chemicalbook.com]
- 7. tandfonline.com [tandfonline.com]
Addressing variability in Fosravuconazole clinical trial outcomes
This guide is intended for researchers, scientists, and drug development professionals working with Fosravuconazole. It provides troubleshooting advice and answers to frequently asked questions regarding the observed variability in clinical trial outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant inter-patient variability in plasma concentrations of ravuconazole after oral administration of this compound. What are the potential causes?
A1: High inter-patient variability in ravuconazole exposure is a known characteristic. Several factors can contribute to this:
-
Non-Linear Pharmacokinetics: Ravuconazole, the active metabolite of this compound, exhibits non-linear pharmacokinetics, specifically Michaelis-Menten elimination. This means that at higher concentrations, the metabolic enzymes responsible for its clearance can become saturated. A study in eumycetoma patients showed that a 50% dose increase from 200 mg to 300 mg resulted in a 75% higher exposure, indicating dose-proportionality is not linear.[1][2][3]
-
Patient-Specific Factors: As with many azole antifungals, intrinsic patient factors can influence drug metabolism and absorption. While specific genetic polymorphisms affecting this compound metabolism are not yet fully elucidated, variability in cytochrome P450 (CYP) enzyme activity, particularly CYP3A4, is a likely contributor.[2]
-
Disease State and Population: Pharmacokinetic parameters can be influenced by the patient's underlying disease and overall health status. For instance, PK variability in critically ill patients is often higher than in healthy volunteers.[4] Clinical trials of this compound have been conducted in distinct populations (e.g., onychomycosis patients in Japan vs. eumycetoma patients in Sudan), and differences in patient demographics and disease pathophysiology may contribute to variable outcomes.[5][6]
Q2: Is there a clear relationship between ravuconazole plasma concentration and clinical efficacy?
A2: Establishing a direct exposure-response relationship for this compound has been challenging. In a clinical trial involving eumycetoma patients, no significant correlation was found between a wide range of ravuconazole exposures (AUC₀₋₁₂m) and clinical outcomes such as lesion size reduction or complete cure.[1][2][3] This suggests that achieving a specific plasma concentration threshold may not be the sole determinant of success in this indication. However, it was noted that free ravuconazole concentrations remained above the in vitro MIC₉₀ for Madurella mycetomatis throughout the 12-month treatment period.[1][2][3]
For researchers, this implies that while therapeutic drug monitoring (TDM) can be valuable for assessing adherence and avoiding potential toxicity, dose adjustments based solely on plasma concentrations to achieve a specific target may not directly translate to improved efficacy in all cases.
Q3: We are seeing different efficacy results between our onychomycosis and eumycetoma studies. Why might this be?
A3: The discrepancy in efficacy is likely due to a combination of factors related to the different diseases and the clinical trial designs:
-
Pathogen and Drug Susceptibility: The causative agents differ significantly. Onychomycosis is often caused by dermatophytes like Trichophyton species, while eumycetoma is primarily caused by the fungus Madurella mycetomatis.[5][6] Ravuconazole has demonstrated potent in vitro activity against M. mycetomatis, with lower MICs compared to itraconazole.[7]
-
Disease Pathology: Onychomycosis is a superficial infection of the nail plate, whereas eumycetoma is a chronic, deep-seated subcutaneous infection that can involve bone and form granulomatous masses with fungal grains.[6] The complex structure of mycetoma lesions may present unique challenges for drug penetration and fungal eradication.
-
Clinical Endpoints and Trial Design: The definition of "cure" and the primary endpoints differ between onychomycosis and eumycetoma trials. Onychomycosis trials often measure complete cure as a combination of clinical (clear nail) and mycological (negative KOH and culture) clearance.[5][8] Eumycetoma trials may use a composite endpoint including clinical assessment, imaging (ultrasound/MRI), and negative culture from surgical biopsies.[6][9] The eumycetoma trial also included surgery as part of the treatment regimen for all arms.[6][9]
Q4: What are the common adverse events associated with this compound, and could they contribute to outcome variability?
A4: In clinical trials, this compound has been generally well-tolerated. The most frequently reported adverse drug reactions (ADRs) are mild to moderate and include:
-
Gastrointestinal disorders (e.g., abdominal discomfort, nausea).[10]
-
Laboratory abnormalities, primarily elevations in liver function tests (ALT, AST, γ-GT).[10]
These ADRs were typically transient and resolved after treatment.[10] While severe adverse events leading to discontinuation have been infrequent, they can impact patient adherence and thus contribute to variability in treatment outcomes. Close monitoring of liver function is recommended during extended therapy.
Data Summary
Table 1: Efficacy of this compound in Phase III Onychomycosis Trial (12 weeks of treatment, evaluation at Week 48)
| Endpoint | This compound (100 mg/day) | Placebo | p-value |
| Complete Cure Rate | 59.4% (60/101) | 5.8% (3/52) | < 0.001 |
| Mycological Cure Rate | 82.0% (73/89) | 20.0% (10/50) | < 0.001 |
Source: Watanabe S, et al., The Journal of Dermatology, 2018.[5][8]
Table 2: Efficacy of this compound in Phase II Eumycetoma Trial (12 months of treatment)
| Treatment Arm | Complete Cure Rate (mITT population) | 95% Confidence Interval |
| This compound 300 mg weekly | 50% (17/34) | 32–68% |
| This compound 200 mg weekly | 65% (22/34) | 47–80% |
| Itraconazole 400 mg daily | 75% (27/36) | 58–88% |
Source: Fahal AH, et al., The Lancet Infectious Diseases, 2024.[9][11][12] Note: The trial was terminated early for futility as neither dose of this compound demonstrated superiority over itraconazole.[9]
Table 3: Pharmacokinetic Parameters of Ravuconazole in Eumycetoma Patients
| Parameter | This compound 200 mg | This compound 300 mg |
| AUC₀₋₁₂m (Area under the curve over 12 months) | Median: 675 (IQR: 587–867) | Median: 1180 (IQR: 1090–1500) |
| % Time Above MIC₉₀ | 100% (IQR: 100–100) | 100% (IQR: 100–100) |
Source: Fahal AH, et al., The Lancet Infectious Diseases, 2024; and associated PK/PD analysis.[2] (IQR: Interquartile Range)
Experimental Protocols & Methodologies
Protocol: In Vitro Antifungal Susceptibility Testing of Madurella mycetomatis
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A guidelines for broth microdilution testing of filamentous fungi, with modifications for non-sporulating fungi like M. mycetomatis.[13][14][15][16][17]
-
Inoculum Preparation:
-
Culture M. mycetomatis for 7-10 days at 37°C on a suitable medium (e.g., potato dextrose agar).
-
Harvest mycelia and wash with sterile saline.
-
To create a homogenous suspension, mechanically disrupt the mycelia. This can be achieved by sonication or vortexing with glass beads.
-
Adjust the final inoculum suspension spectrophotometrically to a standardized concentration (e.g., 0.09 to 0.11 optical density).
-
-
Broth Microdilution:
-
Perform serial two-fold dilutions of ravuconazole (and other antifungal agents) in 96-well microtiter plates using RPMI 1640 medium.
-
Inoculate each well with the standardized fungal suspension.
-
Incubate the plates at 37°C for 5-7 days.
-
-
Endpoint Determination:
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50%) compared to the growth control well.
-
Endpoint reading can be done visually or with a spectrophotometer. For non-sporulating fungi, a viability-based assay using a colorimetric indicator like XTT (2,3-bis[2-methoxy-4-nitro-5-sulfophenyl]-5-[(phenylamino)carbonyl]-2H-tetrazolium hydroxide) can provide more objective results.
-
Protocol: Quantification of Ravuconazole in Plasma by LC-MS/MS
This is a general protocol for the bioanalysis of azole antifungals. Specific parameters should be optimized and validated for ravuconazole.
-
Sample Preparation:
-
To a small volume of plasma or serum (e.g., 50-100 µL), add an internal standard (a deuterated analog of ravuconazole is ideal).
-
Precipitate proteins by adding a solvent like acetonitrile.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new vial or plate for analysis.[4][18]
-
-
Chromatographic Separation:
-
Inject the prepared sample into a liquid chromatography system.
-
Use a reverse-phase column (e.g., C18 or C8) for separation.[19][20]
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).[19]
-
-
Mass Spectrometric Detection:
-
Use a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source in positive ion mode.
-
Monitor for specific precursor-to-product ion transitions for both ravuconazole and the internal standard in Selected Reaction Monitoring (SRM) mode.
-
Quantify the concentration of ravuconazole by comparing its peak area to that of the internal standard against a calibration curve.[20][21]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and Pharmacodynamics of this compound, Itraconazole, and Hydroxyitraconazole in Sudanese Patients With Eumycetoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of this compound, Itraconazole, and Hydroxyitraconazole in Sudanese Patients With Eumycetoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Efficacy and safety of this compound L‐lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double‐blind, randomized phase III study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Madurella mycetomatis Is Highly Susceptible to Ravuconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of this compound L-lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double-blind, randomized phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two dose levels of once-weekly this compound versus daily itraconazole in combination with surgery in patients with eumycetoma in Sudan: a randomised, double-blind, phase 2, proof-of-concept superiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Two dose levels of once-weekly this compound versus daily itraconazole in combination with surgery in patients with eumycetoma in Sudan: a randomised, double-blind, phase 2, proof-of-concept superiority trial | DNDi [dndi.org]
- 12. roctm.com [roctm.com]
- 13. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. webstore.ansi.org [webstore.ansi.org]
- 16. SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
- 18. UPLC-MS/MS method for fluconazole determination in plasma and its application in Mexican patients with candidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. journals.asm.org [journals.asm.org]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Fosravuconazole and Itraconazole for the Treatment of Onychomycosis
For Researchers, Scientists, and Drug Development Professionals
Onychomycosis, a fungal infection of the nails, presents a significant clinical challenge due to the difficulty in achieving complete and sustained cure. This guide provides a detailed, data-driven comparison of two prominent oral antifungal agents: fosravuconazole, a newer triazole antifungal, and itraconazole, a well-established treatment. This analysis is intended to inform research, clinical development, and decision-making in the field of antifungal drug discovery.
Mechanism of Action: Targeting Fungal Cell Membrane Integrity
Both this compound and itraconazole belong to the azole class of antifungals and share a common mechanism of action. They inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, these drugs compromise the structural integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and, ultimately, cell death.
This compound is a prodrug that is rapidly converted in the body to its active form, ravuconazole. This conversion is designed to improve the drug's solubility and bioavailability.
Clinical Efficacy: A Comparative Overview
Direct head-to-head clinical trials comparing this compound and itraconazole for onychomycosis are limited. Therefore, this comparison is based on data from their respective pivotal Phase III clinical trials against placebo.
Efficacy Data from Key Clinical Trials
| Parameter | This compound (Phase III)[1] | Itraconazole (Various Phase III Trials)[2][3][4][5] |
| Dosage Regimen | 100 mg once daily for 12 weeks | Continuous: 200 mg once daily for 12 weeksPulse: 200 mg twice daily for 1 week/month for 3-4 months |
| Primary Endpoint | Complete Cure Rate at Week 48 | Complete Cure Rate at Week 52 (or similar long-term follow-up) |
| Complete Cure Rate | 59.4% | 14% - 43% |
| Mycological Cure Rate | 82.0% (at Week 48) | ~59% - 63% |
Note: The complete cure rate is defined as the achievement of both a clinical cure (0% nail involvement) and a mycological cure (negative fungal culture and microscopy).
Safety and Tolerability Profile
Both medications are generally well-tolerated, with most adverse events being mild to moderate in severity.
Reported Adverse Drug Reactions (ADRs)
| Adverse Drug Reaction Category | This compound (Phase III)[1] | Itraconazole (Various Trials) |
| Incidence of ADRs | 23.8% | Varies by study and regimen |
| Common ADRs | Gastrointestinal disorders, laboratory abnormalities (e.g., elevated liver enzymes) | Nausea, diarrhea, headache, elevated liver enzymes |
| Serious ADRs | None reported in the pivotal trial | Rare cases of hepatotoxicity and congestive heart failure have been reported, leading to boxed warnings.[6] |
Experimental Protocols of Key Clinical Trials
This compound Phase III Study (Watanabe S, et al., 2018)[1][7]
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled study conducted in Japan.
-
Patient Population: Patients with distal and lateral subungual onychomycosis of the great toenail, with 25% or more clinical involvement.
-
Treatment Groups:
-
This compound: 100 mg (as ravuconazole) orally once daily for 12 weeks.
-
Placebo: Orally once daily for 12 weeks.
-
-
Primary Efficacy Endpoint: The proportion of subjects achieving a complete cure at week 48. Complete cure was defined as 0% clinical involvement of the target toenail and a negative potassium hydroxide (KOH) examination.
-
Secondary Efficacy Endpoints: Included mycological cure rate (negative KOH examination) and clinical efficacy rate (proportion of patients with ≤10% nail involvement).
-
Safety Assessment: Monitored through the incidence of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
Itraconazole Phase III Study (Example Protocol)[2][3][4][8]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: Patients with a clinical and mycological diagnosis of onychomycosis of the toenail.
-
Treatment Groups:
-
Itraconazole: 200 mg once daily for 12 weeks.
-
Placebo: Once daily for 12 weeks.
-
-
Primary Efficacy Endpoint: The proportion of patients with a complete cure at the end of a 40-week follow-up period (Week 52). Complete cure was defined by a negative KOH and fungal culture, and a completely clear nail (0% involvement).
-
Secondary Efficacy Endpoints: Included clinical improvement and mycological cure.
-
Safety Assessment: Evaluated through the recording of adverse events, laboratory safety tests (including liver function tests), and physical examinations.
Pharmacokinetic Properties
| Parameter | This compound (as Ravuconazole) | Itraconazole |
| Bioavailability | High | Variable, increased with food |
| Protein Binding | High | >99% |
| Metabolism | Hepatic (CYP3A4) | Extensively hepatic (primarily CYP3A4) |
| Half-life | Long, allowing for accumulation in the nail plate | Variable, accumulates in nail tissue |
Conclusion
This compound demonstrates a high complete cure rate and mycological cure rate in its pivotal Phase III trial for onychomycosis.[1] Its straightforward daily dosing regimen for 12 weeks may also offer an advantage in patient adherence. Itraconazole remains an effective treatment option with the flexibility of both continuous and pulse-dosing regimens.[7][8] However, its clinical efficacy data from various trials show a wider range of complete cure rates.[5] The safety profiles of both drugs are generally favorable, although itraconazole carries warnings regarding rare but serious hepatic and cardiac side effects.[6]
For drug development professionals, the high efficacy of this compound in its registrational trial suggests a promising new therapeutic option. Further research, including direct head-to-head comparative trials with other systemic antifungals, would be beneficial to definitively establish its position in the onychomycosis treatment landscape. Additionally, the development of novel formulations or delivery systems to enhance nail penetration and reduce systemic exposure remains a key area for future innovation in this field.
References
- 1. Efficacy and safety of this compound L-lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double-blind, randomized phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized, placebo-controlled, phase 3 study of itraconazole for the treatment of onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Randomized, Placebo-controlled, Phase 3 Study of Itraconazole for the Treatment of Onychomycosis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 5. mdpi.com [mdpi.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. droracle.ai [droracle.ai]
- 8. Treating Onychomycosis | AAFP [aafp.org]
A Comparative Efficacy Analysis of Fosravuconazole and Terbinafine for Fungal Infections
For Immediate Release
[City, State] – [Date] – In the landscape of antifungal therapeutics, researchers and drug development professionals continually seek agents with superior efficacy and safety profiles. This guide provides an objective comparison of two prominent oral antifungal agents, Fosravuconazole, a newer triazole, and Terbinafine, a long-established allylamine. This analysis is supported by a review of pivotal clinical trial data and experimental protocols to aid in informed research and development decisions.
Executive Summary
This compound, a prodrug of ravuconazole, and terbinafine are both effective treatments for onychomycosis, a common fungal nail infection. Both drugs target the ergosterol biosynthesis pathway, crucial for fungal cell membrane integrity, but at different enzymatic steps. Clinical data suggests that both agents achieve high rates of mycological and clinical cure. This guide will delve into a detailed comparison of their efficacy, mechanisms of action, and the methodologies of the clinical trials that have evaluated them.
Data Presentation: Efficacy in Onychomycosis
The following tables summarize the quantitative efficacy data from key clinical trials for this compound and terbinafine in the treatment of dermatophyte toenail onychomycosis. It is important to note that direct head-to-head trials are limited, and much of the comparative data is derived from individual placebo-controlled trials and network meta-analyses.
| Table 1: Efficacy of this compound in Toenail Onychomycosis (Phase III Trial) | |
| Endpoint | This compound (100 mg/day for 12 weeks) |
| Complete Cure Rate (at week 48) | 59.4%[1] |
| Mycological Cure Rate (at week 48) | 82.0%[1][2] |
| Complete cure is defined as 0% clinical involvement of the target toenail plus negative potassium hydroxide (KOH) examination. | |
| Mycological cure is defined as negative KOH microscopy and negative culture. |
| Table 2: Efficacy of Terbinafine in Toenail Onychomycosis (Various Clinical Trials) | |
| Endpoint | Terbinafine (250 mg/day for 12 weeks) |
| Complete Cure Rate (at week 48 or longer) | 38% - 71%[3][4] |
| Mycological Cure Rate (at week 72) | 75.7% - 80.8%[5] |
| Cure rate definitions and follow-up times may vary across studies. |
A network meta-analysis of oral antifungal therapies for toenail onychomycosis suggested that terbinafine 250 mg daily for 12 weeks is a highly effective treatment.[6][7][8] The same analysis found the efficacy of this compound (equivalent to ravuconazole 100 mg daily) for 12 weeks to be comparable to continuous terbinafine.[2]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for pivotal clinical trials of this compound and terbinafine.
This compound Phase III Clinical Trial Protocol
A multicenter, double-blind, randomized, placebo-controlled study was conducted to evaluate the efficacy and safety of this compound for toenail onychomycosis.[1][9]
-
Patient Population: The study enrolled Japanese adult patients with a clinical diagnosis of distal and lateral subungual onychomycosis of the great toenail, with 25% or more clinical involvement.[1] Diagnosis was confirmed by positive potassium hydroxide (KOH) microscopy and fungal culture for dermatophytes.
-
Inclusion Criteria: Patients with a clinical diagnosis of onychomycosis of the great toenail confirmed by mycology.
-
Exclusion Criteria: Key exclusion criteria included the use of oral or injectable antifungal agents within the 36 weeks prior to the study, superficial white onychomycosis, clinical involvement reaching the proximal nail fold, and significant nail thickening or deformity.[9]
-
Treatment Regimen: Patients were randomized to receive either this compound (equivalent to 100 mg of ravuconazole) or a placebo orally once daily for 12 weeks.[1]
-
Efficacy Endpoints:
-
Mycological Assessment: Nail specimens were collected from the target toenail for direct microscopic examination with KOH and for fungal culture to identify the causative dermatophyte.
Terbinafine Pivotal Clinical Trial Protocol (Representative Design)
Numerous clinical trials have established the efficacy of terbinafine for onychomycosis. A common design is a multicenter, randomized, double-blind, placebo-controlled trial.[4][5]
-
Patient Population: Patients aged 18 to 75 years with a clinical and mycological diagnosis of dermatophyte onychomycosis of the toenail.[5]
-
Inclusion Criteria: Clinical evidence of subungual onychomycosis and a positive KOH preparation and dermatophyte culture from a toenail sample.
-
Exclusion Criteria: History of hypersensitivity to terbinafine, systemic or topical antifungal treatment within a specified washout period, and significant concomitant diseases.[10]
-
Treatment Regimen: Patients typically receive oral terbinafine 250 mg daily or a placebo for 12 weeks.[4]
-
Efficacy Endpoints:
-
Primary Endpoint: Mycological cure, defined as negative results on both KOH microscopy and fungal culture of samples from the target toenail at a long-term follow-up (e.g., week 72).[5]
-
Secondary Endpoints: Clinical cure (0% nail involvement) and complete cure (mycological and clinical cure).[10][11]
-
-
Mycological Assessment: Toenail clippings and subungual debris are collected for direct microscopy with KOH and for culture on selective media, such as Dermatophyte Test Medium (DTM), to confirm the presence of dermatophytes.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and a typical clinical trial workflow, the following diagrams have been generated using the DOT language.
References
- 1. Efficacy and safety of this compound L-lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double-blind, randomized phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Relative impact of traditional vs. newer oral antifungals for dermatophyte toenail onychomycosis: a network meta-analysis study. | Semantic Scholar [semanticscholar.org]
- 4. A randomized treatment duration-finding study of terbinafine in onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Double blind, randomised study of continuous terbinafine compared with intermittent itraconazole in treatment of toenail onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relative impact of traditional vs. newer oral antifungals for dermatophyte toenail onychomycosis: a network meta-analysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oral antifungal therapies for toenail onychomycosis: a systematic review with network meta-analysis toenail mycosis: network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of this compound L‐lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double‐blind, randomized phase III study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Head-to-Head Clinical Trials of Fosravuconazole: A Comparative Guide
Fosravuconazole, a prodrug of the broad-spectrum triazole antifungal agent ravuconazole, has been investigated in several head-to-head clinical trials, primarily for the treatment of onychomycosis and eumycetoma.[1][2][3] This guide provides a detailed comparison of this compound's performance against other antifungal agents, supported by data from key clinical studies.
Mechanism of Action
This compound is converted in the body to its active form, ravuconazole.[1] Like other azole antifungals, ravuconazole's primary mechanism of action involves the inhibition of the fungal enzyme lanosterol 14-alpha-demethylase.[1][4] This enzyme is a critical component in the biosynthesis of ergosterol, an essential molecule for maintaining the integrity of the fungal cell membrane.[1][4] By inhibiting this enzyme, this compound disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and compromising the fungal cell membrane's structure and function. This ultimately results in fungal cell death.[1][4] this compound exhibits a high degree of selectivity for fungal cytochrome P450 enzymes over their human counterparts, which is crucial for minimizing off-target effects.[1]
Comparative Clinical Trial Data
Onychomycosis
A significant phase III, multicenter, double-blind, randomized study in Japan evaluated the efficacy and safety of this compound for the treatment of onychomycosis.[5][6]
Table 1: Efficacy of this compound vs. Placebo for Onychomycosis at Week 48 [5][6]
| Endpoint | This compound (100 mg/day for 12 weeks) | Placebo (for 12 weeks) | p-value |
| Complete Cure Rate | 59.4% (60/101) | 5.8% (3/52) | < 0.001 |
| Mycological Cure Rate | 82.0% (73/89) | 20.0% (10/50) | < 0.001 |
Experimental Protocol: Phase III Onychomycosis Trial [5][6]
-
Study Design: A multicenter, placebo-controlled, randomized, double-blind, parallel-group study.[5]
-
Participants: 153 Japanese patients with onychomycosis affecting 25% or more of the target toenail.[5][6]
-
Intervention: Patients were randomly assigned to receive either this compound (equivalent to 100 mg of ravuconazole) or a placebo orally once daily for 12 weeks.[5][6]
-
Primary Endpoint: The rate of complete cure, defined as both a clinical cure (0% clinical involvement of the target toenail) and a mycological cure (negative potassium hydroxide examination), at week 48 (36 weeks after treatment completion).[5][6]
-
Secondary Endpoints: Included the change over time in efficacy and mycological effect.[5][6]
-
Safety Evaluation: Adverse events were monitored throughout the study.[5][6]
Eumycetoma
A phase II, double-blind, randomized, active-controlled superiority trial was conducted in Sudan to compare this compound with the standard-of-care, itraconazole, for the treatment of eumycetoma.[7][8][9]
Table 2: Efficacy of this compound vs. Itraconazole for Eumycetoma at 12 Months [7][8][9]
| Treatment Group | Complete Cure Rate (mITT population) | 95% Confidence Interval |
| This compound 300 mg weekly | 50% (17/34) | 32-68% |
| This compound 200 mg weekly | 65% (22/34) | 47-80% |
| Itraconazole 400 mg daily | 75% (27/36) | 58-88% |
The trial was terminated early for futility as neither dose of this compound demonstrated superiority over itraconazole.[7][8] However, this compound presented some advantages, including a lower pill burden (weekly vs. daily dosing), no food effect, and a reduced risk of drug-drug interactions.[7][8][10]
Experimental Protocol: Phase II Eumycetoma Trial [7]
-
Study Design: A randomized, double-blind, active-controlled, superiority trial conducted at a single center in Sudan.[7][9]
-
Participants: 104 patients aged 15 years or older with eumycetoma caused by Madurella mycetomatis with a lesion diameter between >2 cm and ≤16 cm requiring surgery.[7][9]
-
Intervention: Patients were randomly allocated (1:1:1) to one of three treatment arms for 12 months:
-
Primary Efficacy Endpoint: Complete cure at 12 months, defined as the absence of eumycetoma mass, sinuses, and discharge with normal imaging, or a negative fungal culture if a mass was present.[9]
-
Safety Assessment: Safety was evaluated in all patients who received at least one dose of the study drug.[9]
Safety and Tolerability
In the onychomycosis phase III trial, adverse drug reactions were reported in 23.8% of patients receiving this compound compared to 3.8% in the placebo group.[5][6] These reactions were generally mild to moderate in severity, with no serious adverse events reported.[5][6]
In the eumycetoma trial, treatment-emergent adverse drug reactions were reported in one patient (3%) in the this compound 200 mg group (nausea or vomiting) and three patients (8%) in the itraconazole group (cortisol decrease, QT prolongation).[9] Overall, this compound was well-tolerated with no new safety signals identified.[7][8]
Summary and Conclusion
Head-to-head clinical trials have provided valuable insights into the efficacy and safety of this compound. In the treatment of onychomycosis, this compound demonstrated significantly higher cure rates compared to placebo.[5][6] For eumycetoma, while not superior to the standard-of-care itraconazole in terms of complete cure rates, this compound offers a more convenient dosing regimen and a favorable safety profile, making it a potentially valuable alternative treatment option.[2][7][8] Further research may be warranted to explore its efficacy in different patient populations and in combination with other therapeutic approaches.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. World’s first clinical trial for devastating fungal disease mycetoma shows efficacy of new, promising treatment | DNDi [dndi.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Efficacy and safety of this compound L‐lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double‐blind, randomized phase III study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of this compound L-lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double-blind, randomized phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two dose levels of once-weekly this compound versus daily itraconazole in combination with surgery in patients with eumycetoma in Sudan: a randomised, double-blind, phase 2, proof-of-concept superiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. roctm.com [roctm.com]
- 9. Once-weekly repurposed this compound versus daily itraconazole, with surgery, in patients with eumycetoma in Sudan: a randomised, double-blind, phase 2, proof-of-concept superiority trial | Conference Material / Abstract | MSF Science Portal [scienceportal.msf.org]
- 10. This compound | DNDi [dndi.org]
Fosravuconazole: A Comparative Analysis of Efficacy Against Azole-Resistant Fungi
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fosravuconazole's in-vitro efficacy against key azole-resistant fungal pathogens, with a focus on Aspergillus and Candida species. The data presented is compiled from multiple studies to offer a comprehensive overview for researchers and drug development professionals.
Executive Summary
This compound, a prodrug of Ravuconazole, demonstrates potent in-vitro activity against a broad spectrum of fungal pathogens, including strains exhibiting resistance to other azole antifungals. As a triazole, its primary mechanism of action is the inhibition of lanosterol 14-alpha-demethylase, an essential enzyme in the fungal ergosterol biosynthesis pathway. This guide synthesizes available data on its performance compared to established azoles such as itraconazole, voriconazole, and posaconazole, particularly against clinically relevant resistant isolates.
Data Presentation: Comparative In-Vitro Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Ravuconazole (the active metabolite of this compound) and comparator azoles against wild-type and azole-resistant fungal isolates. MIC values are presented in μg/mL.
Table 1: Comparative MICs of Ravuconazole and Other Azoles against Aspergillus fumigatus Isolates
| Antifungal Agent | Wild-Type MIC Range | TR34/L98H Mutant MIC Range |
| Ravuconazole | 0.25 - 1.0 | 1.0 - >8.0 |
| Itraconazole | 0.25 - 1.0 | >16 |
| Voriconazole | 0.25 - 1.0 | 1.0 - 4.0 |
| Posaconazole | 0.06 - 0.25 | 0.25 - 0.5 |
Data compiled from multiple sources.
Table 2: Comparative MICs of Ravuconazole and Other Azoles against Fluconazole-Resistant Candida Species
| Antifungal Agent | Candida albicans (Fluconazole-Resistant) MIC90 | Candida glabrata (Fluconazole-Resistant) MIC90 | Candida krusei MIC90 |
| Ravuconazole | 0.5 | 2.0 | 0.25 |
| Itraconazole | >64 | 2.0 | 0.5 |
| Voriconazole | 0.5 | 2.0 | 0.25 |
| Fluconazole | ≥64 | ≥64 | ≥64 |
MIC90 refers to the MIC required to inhibit the growth of 90% of isolates. Data is indicative and compiled from various in-vitro studies.[1][2][3][4]
Signaling Pathway and Mechanism of Action
This compound is a water-soluble prodrug that is converted to its active form, Ravuconazole, in the body.[1] Ravuconazole, like other triazole antifungals, targets the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase (CYP51A1).[1][5] This enzyme is a critical component of the ergosterol biosynthesis pathway. By inhibiting this enzyme, Ravuconazole disrupts the integrity of the fungal cell membrane, leading to cell growth inhibition and death.[1][5]
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. EUCAST: Fungi (AFST) [eucast.org]
- 4. In Vitro Activities of Ravuconazole and Voriconazole Compared with Those of Four Approved Systemic Antifungal Agents against 6,970 Clinical Isolates of Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medicallabnotes.com [medicallabnotes.com]
Fosravuconazole Demonstrates Favorable Cost-Effectiveness in Onychomycosis Treatment
For Immediate Release
Onychomycosis, a fungal infection of the nails, represents a significant treatment challenge due to the long duration of therapy required and the potential for recurrence. The introduction of fosravuconazole in Japan has provided a new therapeutic avenue, and recent analyses have focused on its economic impact relative to established treatments such as oral terbinafine and itraconazole, as well as newer topical agents like efinaconazole and tavaborole.
Comparative Efficacy of Antifungal Therapies
The clinical efficacy of an antifungal agent is a critical determinant of its overall value. This compound has demonstrated high rates of both mycological and complete cure in clinical trials. The following table summarizes the efficacy of this compound and its key comparators.
| Treatment | Dosing Regimen | Mycological Cure Rate | Complete Cure Rate | Study Population/Source |
| This compound | 100 mg once daily for 12 weeks | 82.0% | 59.4% | Japanese Phase III trial |
| Terbinafine | 250 mg once daily for 12 weeks | ~76% | 38% - 45.8% | L.I.ON. Study and other analyses |
| Itraconazole (pulse) | 400 mg/day for 1 week/month for 3-4 months | ~38% | 14% - 23.4% | L.I.ON. Study and other analyses |
| Efinaconazole (topical) | 10% solution once daily for 48 weeks | 53% - 87% | 15% - 25% | Various clinical trials |
| Tavaborole (topical) | 5% solution once daily for 48 weeks | 31.1% - 35.9% | 6.5% - 9.1% | Phase III trials |
Cost-Effectiveness Analysis: this compound versus Terbinafine
A pivotal cost-effectiveness study conducted in Japan provides a direct comparison between this compound and generic terbinafine, the most economical oral alternative. The analysis, which utilized a decision-analytic model, evaluated the incremental cost-effectiveness ratio (ICER) per patient achieving a complete cure and the ICER per QALY gained.
The study found that while the acquisition cost of this compound was higher than that of generic terbinafine, its superior complete cure rate (a 20.7 percentage point difference) resulted in a favorable cost-effectiveness profile. The ICER per person with a complete cure was calculated at 277,155 Japanese Yen. Furthermore, the ICER per QALY gained was 1,979,681 Japanese Yen, a figure that falls well below the generally accepted willingness-to-pay threshold of 5-6 million Yen per QALY in Japan. These findings suggest that this compound is a highly cost-effective treatment option from a healthcare system perspective.
Another study highlighted that the average cost of oral this compound therapy was lower than that of topical antifungal agents, further supporting its cost-effectiveness.
Economic Profile of Alternative Therapies
Historical pharmacoeconomic analyses have consistently demonstrated that oral terbinafine is more cost-effective than itraconazole for the treatment of toenail onychomycosis. One study reported the total cost of terbinafine therapy to be in the range of $697.55 to $699.11, compared to $1216.40 to
1218.80foritraconazole.Theexpectedcostperdisease−freedaywasalsolowerforterbinafine(
1.27 - 1.50)thanforitraconazole(
Topical agents, while having a better safety profile, generally exhibit lower cure rates and can be more expensive over the long course of treatment. For instance, pharmacoeconomic analyses of ciclopirox nail lacquer have shown it to be a cost-effective alternative to some oral regimens when considering the total cost per complete cure. However, the lower efficacy of topical treatments often necessitates subsequent lines of therapy, which can increase overall costs.
Experimental Protocols: A Methodological Overview
The cost-effectiveness of onychomycosis treatments is typically evaluated using decision-analytic models. These models simulate the treatment pathways and associated outcomes for a cohort of patients, taking into account various clinical and economic parameters.
Key Components of the Decision-Analytic Model:
-
Patient Population: The model defines a target population with specific characteristics, such as the severity of onychomycosis.
-
Treatment Arms: The model compares two or more treatment strategies (e.g., this compound vs. terbinafine).
-
Clinical Probabilities: Data from clinical trials and meta-analyses are used to determine the probabilities of different outcomes, including:
-
Mycological and complete cure rates
-
Treatment failure rates
-
Relapse rates
-
Incidence of adverse events
-
-
Cost Inputs: The model incorporates various costs associated with each treatment, such as:
-
Drug acquisition costs
-
Costs of physician visits and laboratory monitoring
-
Costs of managing adverse events
-
-
Outcome Measures: The primary outcomes of the model are typically:
-
Incremental Cost-Effectiveness Ratio (ICER): The additional cost per additional unit of health outcome (e.g., per complete cure or per QALY gained).
-
Quality-Adjusted Life Years (QALYs): A measure of disease burden that accounts for both the quantity and quality of life.
-
The analysis is often conducted from a specific perspective, such as that of the healthcare payer or society as a whole. Sensitivity analyses are also performed to assess the robustness of the results to changes in key assumptions.
Visualizing the Treatment Pathway and Cost-Effectiveness Logic
The following diagrams, generated using the DOT language, illustrate the typical experimental workflow for a cost-effectiveness analysis and the logical relationship in a decision tree model for onychomycosis treatment.
An In Vitro Showdown: Fosravuconazole vs. Voriconazole in Antifungal Susceptibility
In the landscape of antifungal drug development, a clear understanding of a compound's in vitro efficacy is paramount for guiding preclinical and clinical research. This guide provides a detailed, objective comparison of the in vitro activity of Fosravuconazole, a prodrug of Ravuconazole, and Voriconazole, two prominent triazole antifungal agents. The comparative data presented is derived from various studies employing standardized susceptibility testing methods.
Mechanism of Action: A Shared Pathwa
Both this compound (active form Ravuconazole) and Voriconazole belong to the azole class of antifungal agents.[1] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-alpha-demethylase.[1][2][3] This enzyme is critical in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] By disrupting ergosterol synthesis, these agents compromise the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and, ultimately, cell death.[1]
References
A Meta-Analysis of Fosravuconazole Clinical Trial Data: A Comparative Guide for Researchers
Fosravuconazole, a novel oral triazole antifungal agent, has emerged as a promising treatment for onychomycosis, a common and often persistent fungal infection of the nails. This guide provides a comprehensive meta-analysis of pivotal clinical trial data for this compound, offering an objective comparison with other established topical and systemic therapies for onychomycosis. The information presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the therapeutic potential of this compound.
Comparative Efficacy and Safety of Antifungal Agents in Onychomycosis
The following tables summarize the key efficacy and safety data from phase 3 clinical trials of this compound and its comparators: efinaconazole (topical), tavaborole (topical), and terbinafine (oral).
Table 1: Efficacy of this compound and Comparators in Phase 3 Clinical Trials for Toenail Onychomycosis
| Treatment Regimen | Complete Cure Rate (%) | Mycological Cure Rate (%) | Trial Identifier/Source |
| This compound 100 mg once daily for 12 weeks | 59.4% at week 48[1][2][3] | 82.0% at week 48[1][2][3] | JapicCTI-152779[1] |
| Placebo (for this compound trial) | 5.8% at week 48[2][3] | 20.0% at week 48[1][2][3] | JapicCTI-152779[1] |
| Efinaconazole 10% topical solution once daily for 48 weeks (Study 1) | 17.8% at week 52[4][5] | 55.2% at week 52[4][5] | NCT01008033[6][7] |
| Efinaconazole 10% topical solution once daily for 48 weeks (Study 2) | 15.2% at week 52[4][5] | 53.4% at week 52[4][5] | NCT01007708[6][7] |
| Vehicle (for Efinaconazole trials) | 3.3% - 5.5% at week 52[4][5] | 16.8% - 16.9% at week 52[5] | NCT01008033, NCT01007708[6][7] |
| Tavaborole 5% topical solution once daily for 48 weeks (Trial 1) | 6.5% at week 52[8] | 31.1% at week 52[8] | Not specified[8] |
| Tavaborole 5% topical solution once daily for 48 weeks (Trial 2) | 9.1% at week 52[8] | 35.9% at week 52[8] | Not specified[8] |
| Vehicle (for Tavaborole trials) | 0.5% - 1.5% at week 52[8] | 7.2% - 12.2% at week 52[8] | Not specified[8] |
| Oral Terbinafine 250 mg once daily for 12 weeks | 38% (complete cure)[9] | 70% (mycological cure)[9] | Multiple pivotal trials[9] |
| Placebo (for Oral Terbinafine trial) | 5% (significant improvement) at 3 months[10] | Not specified | Not specified[10] |
Table 2: Safety and Tolerability of this compound and Comparators in Phase 3 Clinical Trials
| Treatment | Adverse Drug Reactions (ADRs) (%) | Serious Adverse Events (SAEs) | Most Common Adverse Events | Trial Identifier/Source |
| This compound | 23.8%[1][2] | None serious reported[1][2] | Mild to moderate in severity[1][2] | JapicCTI-152779[1] |
| Placebo (for this compound) | 3.8%[1][2] | Not specified | Not specified | JapicCTI-152779[1] |
| Efinaconazole | Similar to vehicle[5] | Not specified | Nasopharyngitis, upper respiratory tract infection, sinusitis[5] | NCT01008033, NCT01007708[6][7] |
| Tavaborole | Not specified | No serious adverse events reported[11] | Application site exfoliation (2.7%), erythema (1.6%), dermatitis (1.3%)[8] | Not specified[8] |
| Oral Terbinafine | 13.5%[10] | Not specified | Transient and mild to moderate gastrointestinal symptoms[12][13] | Multiple pivotal trials[10][12][13] |
| Placebo (for Oral Terbinafine) | 5.4%[10] | Not specified | Not specified | Not specified[10] |
Experimental Protocols
This compound Phase 3 Trial (JapicCTI-152779)
This multicenter, double-blind, randomized, placebo-controlled, parallel-group study was conducted at 26 sites in Japan.[1]
-
Patient Population: Adult patients with a clinical diagnosis of distal and lateral subungual onychomycosis affecting at least 25% of the great toenail, confirmed by positive potassium hydroxide (KOH) microscopy and fungal culture.[1][2][3]
-
Intervention: Patients were randomized to receive either this compound (equivalent to 100 mg of ravuconazole) or a matching placebo as a single oral capsule once daily for 12 weeks.[1][2]
-
Primary Efficacy Endpoint: The complete cure rate at week 48, defined as 0% clinical involvement of the target toenail and a negative KOH microscopy and fungal culture.[2]
-
Follow-up: A 36-week post-treatment observation period followed the 12-week treatment phase.[1]
Efinaconazole Phase 3 Trials (NCT01008033 and NCT01007708)
These were two identical, multicenter, randomized, double-blind, vehicle-controlled studies.[5][7]
-
Patient Population: Patients aged 18 to 70 years with mild to moderate distal lateral subungual onychomycosis, affecting 20% to 50% of the target great toenail.[6][7] Patients with dermatophytomas or matrix (lunula) involvement were excluded.[5][7]
-
Intervention: Patients were randomized (3:1) to receive either efinaconazole 10% topical solution or a vehicle solution, applied once daily to the affected toenails for 48 weeks.[6][7]
-
Primary Efficacy Endpoint: The complete cure rate at week 52, defined as 0% clinical involvement of the target toenail and negative KOH examination and fungal culture.[7]
Tavaborole Phase 3 Trials
Two duplicate, multicenter, double-blind, randomized, vehicle-controlled trials were conducted.[14]
-
Patient Population: Adults aged 18 years and older with distal lateral subungual onychomycosis of at least one great toenail, with 20% to 60% nail plate involvement, without dermatophytoma or lunula involvement.[8][14]
-
Intervention: Patients were randomized (2:1) to apply either tavaborole 5% solution or vehicle once daily for 48 weeks.[8][14]
-
Primary Efficacy Endpoint: The complete cure of the target great toenail at week 52, defined as a completely clear nail and negative mycology (KOH and culture).[8][14]
Oral Terbinafine Pivotal Trials
Numerous multicenter, double-blind, placebo-controlled studies have evaluated the efficacy and safety of oral terbinafine.
-
Patient Population: Patients with toenail onychomycosis confirmed by mycological examination.
-
Intervention: Typically, oral terbinafine 250 mg was administered once daily for 12 weeks.[12]
-
Efficacy Endpoints: Mycological cure (negative microscopy and culture) and clinical cure (clear nail or minimal residual nail abnormalities) were assessed at various time points, often up to 48 or 72 weeks.[9][15]
Visualizing Mechanisms and Workflows
Caption: Mechanisms of action for this compound and comparator antifungal agents.
Caption: Generalized workflow of a phase 3 onychomycosis clinical trial.
Caption: Logical flow for onychomycosis treatment selection.
References
- 1. Efficacy and safety of this compound L‐lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double‐blind, randomized phase III study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound L-lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double-blind, randomized phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of fosravucona ... | Article | H1 Connect [archive.connect.h1.co]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Efficacy and Safety of Efinaconazole 10% Topical Solution for Treatment of Onychomycosis in Older Adults: A Post Hoc Analysis of Two Phase 3 Randomised Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efinaconazole in the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of tavaborole topical solution, 5%, a novel boron-based antifungal agent, for the treatment of toenail onychomycosis: Results from 2 randomized phase-III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifungal Selection for the Treatment of Onychomycosis: Patient Considerations and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anacor reports positive preliminary results from tavaborole Phase III onychomycosis trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. Oral terbinafine in the treatment of toenail onychomycosis: North American multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A randomized treatment duration-finding study of terbinafine in onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Efficacy of terbinafine for toenail onychomycosis. A multicenter trial of various treatment durations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis of Fosravuconazole and Posaconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacokinetic profiles of two prominent triazole antifungal agents: Fosravuconazole and Posaconazole. The information presented is collated from non-clinical and clinical trial data to support research and drug development efforts in the field of antifungal therapeutics.
Executive Summary
This compound, a prodrug of Ravuconazole, and Posaconazole are both extended-spectrum triazole antifungals. While both demonstrate potent activity against a broad range of fungal pathogens, their pharmacokinetic properties exhibit notable differences that can influence clinical utility and dosing strategies. This compound, through its conversion to Ravuconazole, boasts high oral bioavailability and a long half-life, potentially allowing for less frequent dosing. Posaconazole's absorption is more variable and highly dependent on formulation and food intake, though newer formulations have improved its pharmacokinetic profile. This guide delves into the specifics of their absorption, distribution, metabolism, and excretion, supported by experimental data and methodologies.
Data Presentation: Pharmacokinetic Parameter Comparison
The following table summarizes the key pharmacokinetic parameters of Ravuconazole (the active metabolite of this compound) and Posaconazole. It is important to note that direct head-to-head comparative studies are limited, and these values are compiled from various clinical trials.
| Pharmacokinetic Parameter | Ravuconazole (from this compound) | Posaconazole |
| Bioavailability (F) | High, approaching 100% after oral administration of the prodrug.[1] | Variable; Oral Suspension: low and dependent on food and gastric pH; Delayed-Release Tablet: improved and more consistent.[2][3][4] |
| Time to Maximum Concentration (Tmax) | ~5-8 hours (for Posaconazole oral suspension).[5][6] | 5-8 hours (oral suspension).[5][6] |
| Protein Binding | >98%, predominantly to albumin.[7] | >98%, predominantly to albumin.[5][6] |
| Volume of Distribution (Vd) | Extensive tissue distribution.[7] | Large, approximately 5–25 L/kg, suggesting extensive extravascular distribution.[6] |
| Metabolism | Predominantly metabolized by Cytochrome P450 (CYP) enzymes, but with a low risk of drug-drug interactions involving CYP3A4, CYP2C9, and CYP2C19.[7] | Minimal metabolism via CYP enzymes; primarily metabolized through UDP-glucuronosyltransferase (UGT) pathways (UGT1A4).[5][8][9] |
| Elimination Half-life (t½) | Long half-life of over 1 week.[7] | Long, with a median of 15–35 hours.[5][6] |
| Excretion | Primarily fecal. | Primarily fecal (77%, with 66% as unchanged drug); minor renal elimination.[10] |
| Elimination Kinetics | Michaelis-Menten (saturable) elimination.[11] | Linear pharmacokinetics up to 800 mg/day (oral suspension), with saturable absorption at higher doses.[12][13] |
Experimental Protocols
The determination of pharmacokinetic parameters for both this compound and Posaconazole relies on robust bioanalytical methods to quantify drug concentrations in biological matrices, typically plasma.
Quantification of Ravuconazole in Human Plasma
While specific detailed protocols for Ravuconazole are less publicly available than for Posaconazole, the methodology generally follows established practices for small molecule quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A typical workflow would involve:
-
Sample Preparation:
-
Plasma samples are thawed and vortexed.
-
Protein precipitation is performed by adding an organic solvent such as acetonitrile or methanol, often containing an internal standard (e.g., a deuterated analog of Ravuconazole).
-
Samples are centrifuged to pellet the precipitated proteins.
-
The supernatant is collected and may be further purified using solid-phase extraction (SPE) if necessary.
-
-
Chromatographic Separation:
-
An aliquot of the prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Separation is achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection:
-
The eluent from the chromatography system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Quantification is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for Ravuconazole and its internal standard.
-
Quantification of Posaconazole in Human Plasma (LC-MS/MS Method)
Several validated LC-MS/MS methods for the quantification of Posaconazole in human plasma have been published.[5][8][9] A representative protocol is as follows:
-
Sample Preparation:
-
To 50 µL of plasma, an internal standard (e.g., Posaconazole-d4) is added.
-
Protein precipitation is carried out by adding 150 µL of a solution of acetonitrile and methanol (e.g., 75%/25% v/v).[5]
-
The mixture is vortexed and then centrifuged at high speed (e.g., 20,000 x g) for 10 minutes.[5]
-
The clear supernatant is transferred for analysis.
-
-
Chromatographic Separation:
-
A UHPLC system with a fused-core C18 column is used for rapid separation.[8]
-
The mobile phase typically consists of a gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%).[9]
-
The flow rate is optimized for the column dimensions, often around 0.25-0.5 mL/min.
-
-
Mass Spectrometric Detection:
Visualizations
Pharmacokinetic Workflow of this compound
Caption: Pharmacokinetic pathway of this compound.
Pharmacokinetic Workflow of Posaconazole
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Posaconazole? [synapse.patsnap.com]
- 4. This compound | DNDi [dndi.org]
- 5. Pharmacokinetic/pharmacodynamic profile of posaconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and Pharmacodynamics of this compound, Itraconazole, and Hydroxyitraconazole in Sudanese Patients With Eumycetoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Pharmacodynamics of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology and metabolism of voriconazole and posaconazole in the treatment of invasive aspergillosis-review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Pharmacokinetics and Pharmacodynamics of this compound, Itraconazole, and Hydroxyitraconazole in Sudanese Patients With Eumycetoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Review of Population Pharmacokinetic Models of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Fosravuconazole
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds like fosravuconazole is a critical component of laboratory safety and environmental responsibility. Adherence to correct disposal procedures minimizes risks to public health and the environment. This guide provides essential information and a step-by-step approach to safely disposing of this compound.
Understanding the Regulatory Framework
The disposal of pharmaceutical waste is governed by a multi-tiered regulatory framework. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies overseeing these regulations.[1][2]
-
Environmental Protection Agency (EPA): The EPA regulates the disposal of hazardous waste, including certain pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA).[1][2] In 2019, the EPA introduced Subpart P of the RCRA regulations, which provides specific guidelines for the management of hazardous waste pharmaceuticals by healthcare facilities.[2] A key aspect of these regulations is the prohibition of flushing hazardous waste pharmaceuticals down drains.[2]
-
State and Local Regulations: Many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[1] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department and local authorities to ensure compliance.
Hazard Classification of this compound
There is conflicting information in the available Safety Data Sheets (SDS) regarding the specific hazard classification of this compound.
-
One SDS states that this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).
-
Another SDS classifies it as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[3]
-
A third SDS indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4]
Given these discrepancies, it is prudent to handle and dispose of this compound with caution, assuming it may be hazardous.
Recommended Disposal Procedures
Based on general best practices for pharmaceutical waste and the available information on this compound, the following disposal procedures are recommended.
Step 1: Consult Institutional and Local Guidelines
Before proceeding with any disposal method, the first and most critical step is to consult your institution's EHS department and review your local and state regulations for pharmaceutical waste. They will provide specific guidance based on your location and the scale of your operations.
Step 2: Segregation of Waste
Proper segregation of chemical waste is essential. This compound waste should be collected in a designated, properly labeled, and sealed container. Avoid mixing it with other chemical waste unless explicitly permitted by your EHS department.
Step 3: Determine the Appropriate Disposal Pathway
The choice of disposal pathway depends on the classification of the waste (hazardous vs. non-hazardous) as determined by your EHS department and local regulations.
-
For this compound Classified as Hazardous Waste: If treated as a hazardous pharmaceutical waste, it must be managed according to RCRA guidelines.[2][5] This typically involves:
-
For this compound Not Classified as Hazardous Waste: Even if not deemed hazardous, it is not recommended to dispose of this compound in the regular trash or down the drain.[6] Best practices for non-hazardous pharmaceutical waste include:
Prohibited Disposal Methods
-
Do Not Flush: Do not dispose of this compound down the sink or toilet.[2] This is to prevent the contamination of water supplies.[1]
-
Avoid Regular Trash for Unused Quantities: While one SDS suggests smaller quantities can be disposed of with household waste, this is not a recommended practice in a professional laboratory setting due to the conflicting hazard information.
Accidental Release Measures
In the event of a spill, the following measures should be taken:
-
Personal Precautions: Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[3] Avoid breathing dust or vapors.[3][8]
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[3]
-
Clean-up: For solid material, pick it up mechanically. For solutions, absorb with an inert material (e.g., diatomite, universal binders).[3] Decontaminate the area and equipment by scrubbing with alcohol.[3]
-
Disposal of Contaminated Material: Dispose of the contaminated material as hazardous waste according to the procedures outlined above.[3]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By following these guidelines and consulting with the appropriate safety and environmental authorities, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound|351227-64-0|MSDS [dcchemicals.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. fda.gov [fda.gov]
- 8. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
Essential Safety and Operational Guide for Handling Fosravuconazole
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of Fosravuconazole L-lysine ethanolate, a triazole antifungal agent. Adherence to these procedures is essential to ensure a safe laboratory environment and prevent occupational exposure.
Hazard Identification and Safety Precautions
This compound L-lysine ethanolate is a prodrug of Ravuconazole.[1] While some safety data sheets (SDS) do not classify the substance as hazardous, others indicate potential health risks.[2] To ensure maximum safety, this guide adopts a conservative approach based on the more stringent hazard classifications.
Potential Hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[2]
-
Skin Irritation (Category 2): Causes skin irritation.[2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2]
-
Respiratory Tract Irritation (Category 3): May cause respiratory irritation.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following PPE is mandatory when handling this compound in powdered or solution form.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile or Neoprene Gloves | Powder-free. Double gloving is recommended. Change gloves immediately if contaminated, torn, or punctured.[3] |
| Body Protection | Disposable Gown | Polyethylene-coated polypropylene or other resistant laminate material. Solid front, long sleeves, and tight-fitting cuffs.[4] |
| Eye Protection | Safety Goggles | Chemical splash goggles are required.[5] |
| Respiratory Protection | N95 Respirator or higher | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[6] |
Engineering Controls
-
Chemical Fume Hood: All weighing and initial dilutions of powdered this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Safety Shower and Eyewash Station: Must be readily accessible in the laboratory.[2]
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for handling this compound from receipt to experimental use.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name, CAS number (914361-45-8), and hazard pictograms.[2]
-
Store: Store in a cool, dry, well-ventilated area, away from incompatible materials.[2] Keep the container tightly sealed. Recommended storage temperatures can vary, so consult the product-specific information; however, some forms are stored at 4°C.[2]
Experimental Workflow: Weighing and Solution Preparation
The following workflow is designed to minimize exposure during the preparation of this compound solutions.
Detailed Steps:
-
Don PPE: Put on all required personal protective equipment as detailed in Table 1.
-
Prepare Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather Materials: Place all necessary equipment (e.g., balance, weigh paper, spatula, solvent, vials) inside the fume hood.
-
Transfer Powder: Carefully transfer the required amount of this compound powder from the stock container to a weigh boat or vial.
-
Weigh Powder: Obtain the precise weight of the powder.
-
Add Solvent: Slowly add the desired solvent to the powder.
-
Cap and Mix: Securely cap the vial and mix until the compound is fully dissolved.
-
Decontaminate Surfaces: After use, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol).
-
Dispose of Waste: Dispose of all contaminated materials according to the disposal plan.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Wash Hands: Thoroughly wash hands with soap and water.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[8] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
Waste Categories and Disposal Procedures:
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations. |
| Contaminated Labware (e.g., vials, pipette tips) | Place in a designated, sealed hazardous waste container. |
| Contaminated PPE (e.g., gloves, gown) | Place in a designated, sealed hazardous waste bag. |
| Aqueous Solutions | Consult your institution's environmental health and safety office for guidance on the disposal of chemical solutions. Do not pour down the drain. |
Mechanism of Action
This compound is a prodrug that is converted to the active compound, Ravuconazole. Ravuconazole inhibits the fungal enzyme lanosterol 14-alpha-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway.[9][10] Ergosterol is an essential component of the fungal cell membrane.[9] Inhibition of this enzyme disrupts the fungal cell membrane integrity, leading to cell death.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. osha.gov [osha.gov]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. cdc.gov [cdc.gov]
- 6. gerpac.eu [gerpac.eu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. kmpharma.in [kmpharma.in]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. Efficacy and safety of this compound L‐lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double‐blind, randomized phase III study - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
